Product packaging for 2,2-dichloropentanoic Acid(Cat. No.:CAS No. 18240-68-1)

2,2-dichloropentanoic Acid

Cat. No.: B102809
CAS No.: 18240-68-1
M. Wt: 171.02 g/mol
InChI Key: TWEBLPKRDRCUEH-UHFFFAOYSA-N
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Description

2,2-dichloropentanoic Acid is a useful research compound. Its molecular formula is C5H8Cl2O2 and its molecular weight is 171.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Cl2O2 B102809 2,2-dichloropentanoic Acid CAS No. 18240-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-2-3-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEBLPKRDRCUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369177
Record name 2,2-Dichloropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-68-1
Record name 2,2-Dichloropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dichloropentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropentanoic acid is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and spectral characteristics. The information presented herein is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

General Properties
PropertyValueSource
Molecular Formula C₅H₈Cl₂O₂[1]
Molecular Weight 171.02 g/mol [1]
CAS Number 18240-68-1[1]
IUPAC Name This compound[1]
Physical Properties
PropertyValueNotes
Boiling Point 242.14°CRough estimate[2]
Density 1.3444 g/cm³Rough estimate[2]
Melting Point Not available[3]
Vapor Pressure Not available
Solubility Soluble in water
Appearance Clear, colorless liquid
Computed Properties (from PubChem)[1]
PropertyValue
XLogP3 2.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 169.9901349
Monoisotopic Mass 169.9901349
Topological Polar Surface Area 37.3 Ų
Heavy Atom Count 9
Formal Charge 0
Complexity 112

Chemical Reactivity and Stability

This compound is a stable compound under normal temperatures and pressures.[3] As a carboxylic acid, it can undergo reactions typical of this functional group, such as esterification and amide formation. The presence of two chlorine atoms on the alpha-carbon influences its reactivity.

Conditions to Avoid: Incompatible materials.[3]

Incompatibilities with Other Materials: Strong oxidizing agents.[3]

Hazardous Decomposition Products: Upon decomposition, it may produce hydrogen chloride, carbon monoxide, and carbon dioxide.[3]

Hazardous Polymerization: Has not been reported to occur.[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound from the literature could not be obtained in its entirety, a general method for the oxidation of α,α-dichloroaldehydes to their corresponding carboxylic acids is well-established. The following protocol is a representative example of such a transformation.

Synthesis of this compound from 2,2-Dichloropentanal (B1597636)

This protocol is based on the oxidation of an α,α-dichloroaldehyde using nitric acid and sodium nitrite (B80452).

Materials:

  • 2,2-Dichloropentanal

  • Nitric acid (concentrated)

  • Sodium nitrite

  • Dichloromethane (B109758)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 2,2-dichloropentanal in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in concentrated nitric acid to the stirred solution of the aldehyde. The addition should be done dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate amount of time (monitoring by TLC is recommended).

  • Upon completion of the reaction, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by distillation or chromatography if necessary.

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start 2,2-Dichloropentanal reaction Oxidation with Nitric Acid & Sodium Nitrite in Dichloromethane start->reaction quench Quench with NaHCO₃ reaction->quench extraction Extract with CH₂Cl₂ quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

No experimental spectra for this compound are readily available. However, the expected spectral features can be predicted based on the known spectra of similar compounds, such as 2,2-dichloropropanoic acid, and the general characteristics of carboxylic acids.

Predicted ¹H NMR Spectrum (in CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~2.2-2.4Triplet2H-CH₂-CH₂-COOH
~1.5-1.7Sextet2H-CH₃-CH₂-
~0.9-1.1Triplet3H-CH₃
Predicted ¹³C NMR Spectrum (in CDCl₃)
Chemical Shift (ppm)Assignment
~170-175-COOH
~80-90-CCl₂-
~35-45-CH₂-CCl₂-
~25-35-CH₂-CH₃
~10-15-CH₃
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)DescriptionFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2850-3000C-H stretchAlkane
1700-1725C=O stretchCarboxylic Acid
1210-1320C-O stretchCarboxylic Acid
600-800C-Cl stretchAlkyl Halide

Safety and Handling

This compound is a corrosive substance that can cause severe skin and eye burns.[3] Inhalation may cause chemical burns to the respiratory tract, and ingestion can lead to gastrointestinal tract burns.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a summary of the known chemical properties of this compound. While there are gaps in the experimentally determined data, the provided information, including estimated physical properties, a representative synthesis protocol, and predicted spectral data, serves as a valuable resource for researchers. Further experimental investigation is warranted to fully characterize this compound.

References

An In-depth Technical Guide to 2,2-Dichloropentanoic Acid (CAS: 18240-68-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dichloropentanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and as a potential, though understudied, biologically active molecule. This document collates available physicochemical data, outlines a known synthetic route with a generalized experimental protocol, and discusses its chemical reactivity. Due to a lack of specific studies on this compound, potential biological and toxicological implications are inferred from related chlorinated fatty acids.

Chemical and Physical Properties

This compound, also known as 2,2-dichlorovaleric acid, is a short-chain fatty acid derivative. Its core structure consists of a five-carbon pentanoic acid backbone with two chlorine atoms substituted at the alpha position.[1][2] The presence of these electronegative chlorine atoms significantly influences the compound's chemical properties, particularly the acidity of the carboxylic acid group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18240-68-1[1][2][3][4]
Molecular Formula C₅H₈Cl₂O₂[1][2][5]
Molecular Weight 171.02 g/mol [1][2][5][6]
IUPAC Name This compound[1]
Synonyms 2,2-Dichlorovaleric acid, Pentanoic acid, 2,2-dichloro-[1][7]
Appearance Clear colorless to brown liquid[7]
Boiling Point ~242.14 °C (rough estimate)[4][7]
Density ~1.344 g/cm³ (rough estimate)[4][7]
Refractive Index ~1.459 - 1.461[4][7]
pKa ~1.68 ± 0.18 (Predicted)[7]

Note: Some physical properties are estimates and should be confirmed through experimental validation.

Synthesis and Reactivity

Synthesis

A known synthetic route to this compound involves the oxidation of 2,2-dichloropentanal (B1597636).[5] A study by Bellesia et al. reports an 87% yield for this conversion using nitric acid and sodium nitrite (B80452) in dichloromethane (B109758) over 192 hours at 20 °C.[5] While the full experimental details from this specific publication are not widely available, a general protocol for such an oxidation is provided below.

Experimental Protocol: General Oxidation of an Aldehyde to a Carboxylic Acid

  • Disclaimer: This is a generalized procedure and may require optimization for the specific substrate, 2,2-dichloropentanal. Appropriate safety precautions must be taken when handling nitric acid and other reagents.

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2,2-dichloropentanal in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: A solution of the oxidizing agent (e.g., a mixture of nitric acid and a catalytic amount of sodium nitrite) is added dropwise to the aldehyde solution at a controlled temperature. The reaction temperature should be monitored and maintained, as oxidations can be exothermic.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is carefully quenched, often with a reducing agent (e.g., sodium sulfite (B76179) solution) to neutralize the excess oxidizing agent. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by a suitable method, such as distillation or chromatography.

G Synthesis Workflow for this compound A 2,2-Dichloropentanal in Dichloromethane C Oxidation Reaction (20°C, 192h) A->C B Oxidizing Agents (Nitric Acid, Sodium Nitrite) B->C D Reaction Quenching & Workup C->D E Purification D->E F This compound (Final Product) E->F

Synthesis Workflow Diagram
Chemical Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid functionality and the two chlorine atoms on the alpha-carbon.

  • Carboxylic Acid Reactions: It is expected to undergo typical reactions of carboxylic acids, such as esterification, conversion to acyl halides, and amide formation.

  • Alpha-Halogen Effects: The two electron-withdrawing chlorine atoms at the alpha-position increase the acidity of the carboxylic proton. They also influence the reactivity of the alpha-carbon, although the absence of alpha-hydrogens prevents typical enolate-based alpha-functionalization reactions.

Spectroscopic Data

Potential Biological and Toxicological Profile (Inferred)

There is a notable lack of direct biological or toxicological studies on this compound. However, insights can be drawn from research on other short-chain chlorinated fatty acids and related compounds.

Potential Biological Activity

Studies on short-chain carboxylic acids have shown that they can inhibit the growth of human oral epithelial cells in a dose-dependent manner.[8] Furthermore, short-chain chlorinated paraffins have been observed to cause damage to cell membranes.[9][10] This suggests that this compound, as a short-chain chlorinated carboxylic acid, could potentially exhibit cytotoxic effects and interact with cellular membranes. Research on other short-chain fatty acids has also pointed to roles in modulating inflammatory and metabolic pathways.[11][12] Whether this compound shares these properties remains to be experimentally determined.

Toxicological Hazards

This compound is classified as a corrosive substance that can cause burns to the eyes, skin, and respiratory tract upon contact or inhalation.[3] Ingestion can lead to burns in the gastrointestinal tract.[3] There is no available data on its carcinogenicity, and it is not listed by ACGIH, IARC, or NTP.[3] LD50/LC50 data is also unavailable.[3] Given its corrosive nature, strict safety protocols should be followed during handling.

Table 2: Safety and Handling Information

HazardPrecaution
Corrosive Causes severe skin burns and eye damage.[3]
Handling Use in a well-ventilated area. Do not breathe vapor or mist. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[3]
Storage Store in a cool, dry place in a tightly sealed container in a designated corrosives area.[3]
Personal Protective Equipment Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing.[3]
In case of Exposure Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious and alert. Inhalation: Remove to fresh air. Seek immediate medical attention for all routes of exposure.[3]
Hazardous Decomposition Hydrogen chloride, carbon monoxide, carbon dioxide.[3]

Conclusion and Future Directions

This compound is a chemical for which basic identity and a synthetic route are known, but for which there is a significant lack of in-depth experimental data. For this compound to be effectively utilized in research and development, particularly in the context of drug discovery, a thorough characterization is necessary. Future work should focus on:

  • Experimental Verification of Physicochemical Properties: Determining the precise melting point, boiling point, and solubility in various solvents.

  • Spectroscopic Analysis: Acquiring and publishing detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

  • Biological Screening: Conducting in vitro assays to determine its cytotoxic, anti-inflammatory, or other biological activities.

  • Toxicological Evaluation: Performing studies to determine its acute and chronic toxicity.

This guide provides a foundation for researchers interested in this compound, highlighting both what is known and the significant gaps in the current body of knowledge that present opportunities for future investigation.

References

Synthesis of 2,2-dichloropentanoic acid from 2,2-dichloropentanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichloropentanoic acid from its corresponding aldehyde, 2,2-dichloropentanal (B1597636). The oxidation of α,α-dichloroaldehydes presents unique challenges due to the steric hindrance and electronic effects of the geminal chlorine atoms. This document details a proven synthetic method utilizing nitric acid and sodium nitrite (B80452), and explores alternative approaches such as Jones oxidation and potassium permanganate (B83412) oxidation. The guide includes detailed experimental protocols, a comparative analysis of the different methodologies, and characterization data for the final product.

Core Synthesis Pathway: Oxidation with Nitric Acid and Sodium Nitrite

A robust and high-yielding method for the conversion of 2,2-dichloropentanal to this compound involves the use of nitric acid in the presence of sodium nitrite. This method has been reported to achieve a yield of 87%.[1] The reaction proceeds via the in situ generation of nitrous acid, which is a key reactive species in the oxidation process.

Reaction Scheme

Caption: Oxidation of 2,2-dichloropentanal to this compound.

Experimental Protocol

Materials:

  • 2,2-dichloropentanal

  • Nitric acid (specific concentration to be determined from primary literature)

  • Sodium nitrite

  • Dichloromethane

  • Standard laboratory glassware and purification equipment

Procedure:

A detailed experimental protocol, including reagent quantities, reaction time, temperature, and work-up procedures, will be added upon successful retrieval of the primary literature source (Bellesia, F.; De Buyck, L.; Ghelfi, F.; Pagnoni, U. M.; Strazzolini, P. Synthetic Communications2004 , 34 (8), 1473-1481).

Alternative Synthetic Routes

While the nitric acid/sodium nitrite method is highly effective, other classical oxidation methods can be considered. The suitability of these methods for α,α-dichloroaldehydes may vary, and optimization would likely be required.

Jones Oxidation

Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone (B3395972). It is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.[1][2][3][4][5][6][7]

Caption: Jones oxidation of 2,2-dichloropentanal.

Preparation of Jones Reagent:

  • Dissolve 25 g of chromium trioxide in 25 mL of concentrated sulfuric acid.

  • Carefully add this mixture to 75 mL of water with stirring and cooling in an ice bath. The final solution is approximately 2.7 M.

Oxidation Procedure:

  • Dissolve the 2,2-dichloropentanal in acetone and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with isopropanol.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent in vacuo, and purify the crude product.

Potassium Permanganate Oxidation

Potassium permanganate is a strong and versatile oxidizing agent that can convert aldehydes to carboxylic acids under acidic, neutral, or basic conditions.[8][9] The reaction conditions can be tuned to optimize the yield and minimize side reactions.

Caption: Potassium permanganate oxidation of 2,2-dichloropentanal.

  • Dissolve 2,2-dichloropentanal in a suitable solvent (e.g., acetone, t-butanol, or water).

  • Prepare an aqueous solution of potassium permanganate, which may be acidic or basic depending on the desired reactivity.

  • Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring. The reaction is often exothermic and may require cooling.

  • Monitor the reaction by observing the disappearance of the purple permanganate color.

  • Once the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite).

  • Work up the reaction mixture to isolate the carboxylic acid, which may involve filtration of manganese dioxide, acidification, and extraction.

Comparative Analysis of Synthetic Methods

MethodOxidizing AgentTypical YieldAdvantagesDisadvantages
Nitric Acid/Sodium Nitrite Nitric Acid, Sodium Nitrite87%[1]High reported yield, relatively inexpensive reagents.Use of nitric acid requires careful handling; potential for hazardous gas evolution.
Jones Oxidation Chromium TrioxideModerate to HighFast and effective for many aldehydes.Highly toxic chromium waste; strongly acidic conditions.
Potassium Permanganate Potassium PermanganateVariableStrong oxidant, relatively inexpensive.Can be non-selective, leading to over-oxidation or cleavage of other functional groups; produces manganese dioxide waste.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₈Cl₂O₂[10][11][12]
Molecular Weight 171.02 g/mol [10][11][12]
Boiling Point 242.1 °C (estimated)[13]
Density 1.344 g/cm³ (estimated)[13]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl chain. The chemical shifts will be influenced by the electron-withdrawing effect of the dichlorinated carbon and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms, with the carboxyl carbon appearing downfield and the dichlorinated carbon also exhibiting a significant downfield shift.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[14]

(Specific spectral data will be added upon availability from experimental work or spectral databases.)

Experimental Workflow Diagram

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start with 2,2-dichloropentanal Oxidation Oxidation Reaction (e.g., HNO3/NaNO2) Start->Oxidation Workup Reaction Quenching & Aqueous Work-up Oxidation->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Purification Purification (e.g., Distillation or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: General experimental workflow for the synthesis and characterization.

References

Spectroscopic Profile of 2,2-Dichloropentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-dichloropentanoic acid, a halogenated carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. This information is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar molecules, such as 2,2-dichloropropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The electron-withdrawing effect of the two chlorine atoms and the carboxylic acid group will cause a downfield shift (higher ppm) for adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
-CH₃ (C5)~ 1.0Triplet (t)3H
-CH₂- (C4)~ 1.7Sextet2H
-CH₂- (C3)~ 2.4Triplet (t)2H
-COOH> 10Broad Singlet (br s)1H

1.1.2. ¹³C NMR (Carbon NMR)

The carbon NMR spectrum will display signals for each of the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached functional groups. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ (C5)~ 13
-C H₂- (C4)~ 25
-C H₂- (C3)~ 40
-C Cl₂- (C2)~ 90
-C OOH (C1)~ 175
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
C-H (Alkyl)Stretching2960 - 2870Medium
C=O (Carboxylic Acid)Stretching1725 - 1700Strong
C-OStretching1320 - 1210Medium
C-ClStretching800 - 600Strong
Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Ion m/z (mass-to-charge ratio) Interpretation
[M]⁺170/172/174Molecular ion
[M-Cl]⁺135/137Loss of a chlorine atom
[M-COOH]⁺125/127/129Loss of the carboxylic acid group
[C₃H₇]⁺43Propyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-15 ppm.

  • Processing: Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • Processing: Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solids):

    • Grind a small amount of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with an appropriate path length.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance or Absorbance.

  • Resolution: 4 cm⁻¹.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Introduce the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water).

    • Infuse the solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS).

Mass Analysis:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

  • Polarity: Positive or negative ion mode can be selected depending on the analyte and ionization method. For carboxylic acids, negative ion mode is often effective with ESI.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Physical properties of 2,2-dichloropentanoic acid (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2-dichloropentanoic acid, specifically its boiling point and density. It includes detailed experimental protocols for the determination of these properties and a conceptual workflow illustrating the process of physical property characterization.

Core Physical Properties

This compound (C₅H₈Cl₂O₂) is a halogenated carboxylic acid. Its physical properties are influenced by its molecular weight, the presence of the polar carboxyl group, and the two chlorine atoms on the alpha-carbon. These structural features contribute to its boiling point and density.

Data Presentation

The available quantitative data for the physical properties of this compound are summarized in the table below. It is important to note that these values are cited as estimates and may vary depending on the experimental conditions and purity of the sample.

Physical PropertyValueNotes
Boiling Point 242.14°CRough estimate[1]
Density 1.3444 g/cm³Rough estimate[1]
Molecular Weight 171.02 g/mol

Experimental Protocols

Precise determination of the boiling point and density of this compound requires standardized experimental procedures. The following protocols describe general methods applicable to liquid carboxylic acids. Due to the corrosive nature of this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A simple distillation is a common and effective method for determining the boiling point of a liquid sample.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Clamps and stand

  • Three-way adapter (distillation head)

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the simple distillation apparatus in a fume hood.

  • Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the three-way adapter. This ensures an accurate reading of the temperature of the vapor that is distilling.

  • Connect the condenser to a water source, ensuring that water flows in at the lower inlet and out at the upper outlet.

  • Begin to gently heat the flask.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask.

  • Record the stable temperature reading as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density by Pycnometry

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer with a stopper containing a capillary tube

  • Analytical balance (accurate to at least 0.001 g)

  • Constant temperature water bath

  • Distilled water (for calibration)

  • Sample of this compound

Procedure:

  • Calibration of the Pycnometer:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_pycnometer).

    • Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

    • Remove the pycnometer from the bath, carefully dry the outside, and weigh it. Record the mass (m_pycnometer+water).

    • The mass of the water is calculated as: m_water = m_pycnometer+water - m_pycnometer.

    • The volume of the pycnometer at the specific temperature can be determined using the known density of water at that temperature (V = m_water / ρ_water).

  • Measurement of the Sample Density:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound, insert the stopper, and allow the excess liquid to exit.

    • Thermostate the pycnometer in the same constant temperature water bath used for calibration.

    • Dry the outside of the pycnometer and weigh it. Record the mass (m_pycnometer+sample).

    • The mass of the sample is calculated as: m_sample = m_pycnometer+sample - m_pycnometer.

    • The density of the sample is then calculated using the calibrated volume of the pycnometer: ρ_sample = m_sample / V.

Conceptual Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound like this compound, from sample acquisition to data analysis and correlation with its molecular structure.

G cluster_0 Preparation & Purity cluster_1 Experimental Determination cluster_2 Data Analysis & Correlation cluster_3 Structural Information A Obtain/Synthesize This compound B Purification (e.g., Distillation) A->B C Purity Analysis (e.g., GC-MS, NMR) B->C D Boiling Point Measurement (Distillation/Reflux Method) C->D Purified Sample E Density Measurement (Pycnometry) C->E Purified Sample F Record Experimental Data (Temperature, Mass, Volume) D->F E->F G Calculate Physical Properties (Boiling Point, Density) F->G Raw Data H Structure-Property Analysis G->H Calculated Values I Molecular Structure of This compound I->H Structural Features (Functional Groups, Halogens)

Caption: Workflow for physical property determination.

References

2,2-Dichloropentanoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,2-dichloropentanoic acid. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is a corrosive substance that can cause severe burns to the eyes, skin, and respiratory tract.[1] Ingestion can lead to burns in the gastrointestinal tract.[1] It is classified as a corrosive liquid.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 18240-68-1[1][2]
Molecular Formula C5H8Cl2O2[2]
Molecular Weight 171.02 g/mol [2]
Appearance Not specified
Boiling Point 242.14°C (rough estimate)[2]
Density 1.3444 (rough estimate)[2]
Refractive Index 1.459-1.461[2]

Toxicological Information

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following are standard OECD (Organisation for Economic Co-operation and Development) protocols that would be used to assess its potential hazards.

Acute Oral, Dermal, and Inhalation Toxicity

Standardized tests are used to determine the lethal dose (LD50) or lethal concentration (LC50) of a substance. These tests involve administering the substance to laboratory animals (typically rats or rabbits) via oral, dermal, or inhalation routes and observing the effects over a set period.

Skin Corrosion/Irritation

The potential for a substance to cause skin corrosion or irritation is typically assessed using in vitro methods with reconstructed human epidermis models or in vivo methods using laboratory animals. The substance is applied to the skin, and the resulting damage is observed and scored over time.

Eye Irritation/Damage

Eye irritation or damage potential is evaluated by applying the substance to the eye of a laboratory animal and observing for effects such as redness, swelling, and corneal opacity. In vitro methods using isolated animal corneas or reconstructed human corneal epithelium models are also employed.

Safe Handling and Storage

To ensure the safe handling of this compound, the following precautions should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided in the table below.

Body PartEquipmentStandard
Eyes/Face Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Skin Appropriate protective gloves and clothing to prevent skin exposure
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.OSHA 29 CFR 1910.134 or European Standard EN 149
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[3]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1] Keep it away from incompatible substances such as strong oxidizing agents, strong bases, strong reducing agents, and metals.[3]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial.[1] The following diagram outlines the appropriate first aid procedures.

FirstAid cluster_Exposure Exposure Occurs cluster_Response Immediate Actions cluster_Routes Specific First Aid cluster_FollowUp Follow-Up Exposure Exposure to this compound Remove Remove victim from exposure Exposure->Remove Call Call for medical assistance Remove->Call Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call->Inhalation Inhalation Skin Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call->Skin Skin Contact Eye Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. Call->Eye Eye Contact Ingestion Ingestion: Do NOT induce vomiting. If conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call->Ingestion Ingestion MedicalAid Seek immediate medical attention Inhalation->MedicalAid Skin->MedicalAid Eye->MedicalAid Ingestion->MedicalAid

Caption: First aid workflow for exposure to this compound.

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wear appropriate personal protective equipment.[1] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[1] Do not flush the chemical into surface water or the sanitary sewer system.[3]

Fire-Fighting Measures

In case of a fire involving this compound, use foam, dry chemical, or carbon dioxide as extinguishing media.[1] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Thermal decomposition may produce hazardous gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[4] Do not dispose of it with normal laboratory waste.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandling cluster_Planning Pre-Experiment Planning cluster_Execution Experimental Work cluster_PostExecution Post-Experiment Procedures cluster_Emergency Emergency Response ReviewSDS Review Safety Data Sheet AssessRisks Conduct Risk Assessment ReviewSDS->AssessRisks SelectPPE Select Appropriate PPE AssessRisks->SelectPPE PrepareWorkArea Prepare Ventilated Work Area (Fume Hood) SelectPPE->PrepareWorkArea DonPPE Don All Required PPE PrepareWorkArea->DonPPE HandleChemical Handle this compound with Caution DonPPE->HandleChemical Decontaminate Decontaminate Work Area and Equipment HandleChemical->Decontaminate Spill Spill Occurs HandleChemical->Spill Exposure Exposure Occurs HandleChemical->Exposure DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste DoffPPE Doff and Clean/Dispose of PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands FollowSpillProtocol Follow Spill Protocol Spill->FollowSpillProtocol FollowFirstAid Follow First Aid Protocol Exposure->FollowFirstAid

Caption: A logical workflow for the safe handling of this compound.

References

Reactivity of α,α-Dichloro Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Synthesis, Reactivity, and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Dichloro carboxylic acids are a unique class of halogenated organic compounds characterized by the presence of two chlorine atoms on the carbon adjacent to a carboxylic acid moiety. This geminal dichloro substitution significantly influences the molecule's acidity, electrophilicity, and overall reactivity, making these compounds valuable intermediates in organic synthesis and key building blocks in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, characteristic reactions, and spectroscopic properties of α,α-dichloro carboxylic acids, with a focus on providing practical data and detailed methodologies for laboratory applications.

Synthesis of α,α-Dichloro Carboxylic Acids

The synthesis of α,α-dichloro carboxylic acids can be achieved through several methods, primarily involving the chlorination of carboxylic acids or their derivatives, or by the transformation of other functional groups.

One of the most common methods for the direct α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] While typically used for mono-bromination, the reaction can be adapted for chlorination. The mechanism involves the in-situ formation of an acyl halide, which then enolizes. The enol subsequently reacts with the halogen. For dichlorination, harsher conditions or specific reagents may be required.

A practical laboratory-scale synthesis for dichloroacetic acid involves the reaction of chloral (B1216628) hydrate (B1144303) with calcium carbonate and sodium cyanide in water, followed by acidification. This method has been reported to produce high yields.[4] Other production methods include the chlorination of acetic acid catalyzed by iodine or the hydrolysis of trichloroacetaldehyde.[1]

The following table summarizes selected synthetic protocols for α,α-dichloro carboxylic acids, highlighting the reagents, conditions, and reported yields.

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
Dichloroacetic AcidChloral Hydrate1) CaCO₃, NaCN, H₂O, 75-85°C, then reflux88-92[4]
2) conc. HCl
Sodium 2,2-Dichloropropionate2,2-Dichloropropionic AcidNa₂CO₃, monochlorobenzene, 70°C, 3.5 h>99US3007964A
Fluorenylmethyl Dichloroacetate (B87207)2,2'-Dichloroacetylchloride9-Fluorenylmethanol, esterification~70 (esterification step)CN102276442B

Detailed Experimental Protocol: Synthesis of Dichloroacetic Acid from Chloral Hydrate [4]

This procedure is adapted from Organic Syntheses.

Materials:

  • Chloral hydrate (250 g, 1.5 moles)

  • Precipitated calcium carbonate (152.5 g, 1.52 moles)

  • Sodium cyanide (10 g)

  • Amyl alcohol (2 cc)

  • Concentrated hydrochloric acid (sp. gr. 1.18, 215 cc)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • A solution of 250 g of chloral hydrate in 450 cc of warm water (50–60°C) is placed in a 3-L round-bottomed flask fitted with a reflux condenser and a thermometer.

  • The condenser is temporarily removed, and 152.5 g of precipitated calcium carbonate is added, followed by 2 cc of amyl alcohol and a solution of 10 g of sodium cyanide in 25 cc of water.

  • The reaction mixture is heated with a low flame to reach 75°C in about ten minutes. Heating is then discontinued.

  • The temperature will continue to rise to 80–85°C over five to ten minutes and then begin to drop.

  • Once the temperature starts to fall, the solution is heated to boiling and refluxed for twenty minutes.

  • The mixture is then cooled to 0–5°C in an ice bath and acidified with 215 cc of concentrated hydrochloric acid.

  • The acidified solution is extracted with five 100-cc portions of ether.

  • The combined ether extracts are dried with 20 g of anhydrous sodium sulfate.

  • The ether is removed by distillation from a steam bath.

  • The residue is distilled under vacuum from a Claisen flask with a fractionating side arm. The dichloroacetic acid is collected at 99–104°C/23 mm.

Yield: 172–180 g (88–92% of the theoretical amount).

Spectroscopic Properties

The structural characterization of α,α-dichloro carboxylic acids relies on standard spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data for selected compounds.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹) (C=O stretch)Mass Spec (m/z)
Dichloroacetic Acid6.02 (s, 1H), 11.0-13.0 (br s, 1H)64.9 (CHCl₂), 168.9 (C=O)~1740M⁺ not typically observed; fragments include [M-Cl]⁺, [M-COOH]⁺
2,2-Dichloropropanoic Acid2.4 (s, 3H)27.5 (CH₃), 85.5 (CCl₂), 173.2 (C=O)1735142 (M⁺), 107, 109 ([M-Cl]⁺), 97, 99 ([M-COOH]⁺), 63, 65 ([CCl₂H]⁺)[5]
2,2-Dichlorobutanoic Acid1.1 (t, 3H), 2.5 (q, 2H)9.8 (CH₃), 36.5 (CH₂), 92.1 (CCl₂), 172.5 (C=O)Not availableNot available

Note: Spectroscopic data can vary depending on the solvent and other experimental conditions. The data presented for dichloroacetic acid and 2,2-dichlorobutanoic acid are estimated based on typical chemical shifts and the known effects of electronegative substituents.

Chemical Reactivity

The presence of two electron-withdrawing chlorine atoms at the α-position significantly impacts the reactivity of these carboxylic acids.

Acidity

α,α-Dichloro carboxylic acids are considerably stronger acids than their non-halogenated counterparts. For example, the pKa of dichloroacetic acid is 1.35, making it a strong organic acid that fully dissociates in water.[6] This increased acidity is due to the inductive effect of the chlorine atoms, which stabilizes the carboxylate anion.

Nucleophilic Substitution at the α-Carbon

The α-carbon in α,α-dichloro carboxylic acids is susceptible to nucleophilic attack, although the reactivity is influenced by the steric hindrance of the two chlorine atoms and the adjacent carboxylic acid group. Reactions with nucleophiles can lead to the displacement of one or both chlorine atoms.

Reactions of the Carboxyl Group

The carboxyl group of α,α-dichloro carboxylic acids undergoes typical reactions such as esterification, amide formation, and reduction.

  • Esterification: These acids can be converted to their corresponding esters via Fischer esterification (acid-catalyzed reaction with an alcohol) or by reaction with an alkyl halide after conversion to the carboxylate salt. The synthesis of dichloroacetate esters is a key step in the production of some pharmaceuticals.

  • Amide Formation: Reaction with amines, often in the presence of a coupling agent or after conversion to the more reactive acyl chloride, yields the corresponding amides. The reaction of dichloroacetic acid with aromatic amines has been studied, and N-(2,2-dichloro-1-cyanoethenyl)amides show interesting reactivity with aliphatic amines.[7][8][9][10]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to a primary alcohol.[3]

The following diagram illustrates the general reactivity of α,α-dichloro carboxylic acids.

Reactivity_of_alpha_alpha_dichloro_carboxylic_acids main α,α-Dichloro Carboxylic Acid (R-CCl₂-COOH) ester Ester (R-CCl₂-COOR') main->ester R'OH, H⁺ amide Amide (R-CCl₂-CONR'R'') main->amide R'R''NH, Coupling Agent alcohol Alcohol (R-CCl₂-CH₂OH) main->alcohol LiAlH₄ carboxylate Carboxylate Anion (R-CCl₂-COO⁻) main->carboxylate Base substitution α-Substitution Product main->substitution Nucleophile

Caption: General reactivity pathways of α,α-dichloro carboxylic acids.

Applications in Drug Development

The unique electronic properties of the α,α-dichloro carboxylic acid moiety have made it a subject of interest in medicinal chemistry. These compounds can serve as bioisosteres for other functional groups or act as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

A prominent example is the use of a dichloroacetic acid derivative in the synthesis of the broad-spectrum antibiotic Chloramphenicol (B1208) . In the final step of its chemical synthesis, the amino group of the precursor is acylated with methyl dichloroacetate to introduce the characteristic dichloroacetyl group.[1][4][11]

Chloramphenicol_Synthesis precursor D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol chloramphenicol Chloramphenicol precursor->chloramphenicol dichloroacetate Methyl Dichloroacetate dichloroacetate->chloramphenicol

Caption: Final step in the synthesis of Chloramphenicol.

The dichloroacetate ion itself has been investigated for various therapeutic applications due to its ability to inhibit pyruvate (B1213749) dehydrogenase kinase, leading to a metabolic shift from glycolysis to oxidative phosphorylation.

Conclusion

α,α-Dichloro carboxylic acids exhibit a rich and versatile chemistry stemming from the profound electronic influence of the geminal chlorine atoms. Their synthesis, while requiring specific conditions, is accessible through established methods. The heightened acidity and unique reactivity of both the α-carbon and the carboxyl group make them valuable synthons for a variety of chemical transformations. Their role in the synthesis of important pharmaceuticals like chloramphenicol underscores their significance in drug development. This guide provides a foundational understanding and practical data to aid researchers and scientists in harnessing the synthetic potential of this important class of compounds.

References

The Core Mechanism of Dichlorinated Alkanoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated alkanoic acids are a class of small molecules with significant metabolic regulatory effects. The most extensively studied compound in this class, dichloroacetic acid (DCA), has garnered considerable attention for its potential therapeutic applications in oncology and metabolic disorders. This technical guide provides an in-depth exploration of the core mechanism of action of dichlorinated alkanoic acids, with a primary focus on DCA. It details the molecular interactions, signaling pathways, and downstream physiological consequences of their activity. This document also presents quantitative data on their efficacy, outlines key experimental protocols for their study, and provides visual representations of the underlying biochemical processes to facilitate a comprehensive understanding for research and development professionals.

Primary Mechanism of Action: Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase

The principal mechanism of action for dichloroacetate (B87207) (DCA) is the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDKs are a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[3][5]

PDC is a mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[1] The activity of PDC is controlled by a cycle of phosphorylation and dephosphorylation. PDK phosphorylates specific serine residues on the E1α subunit of PDC, leading to its inactivation.[3] Conversely, pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates PDC.[3]

DCA, as a structural analog of pyruvate, acts as a pan-inhibitor of PDK isoforms, thereby preventing the phosphorylation and inactivation of PDC.[3][6] This locks the PDC in its active state, promoting the conversion of pyruvate into acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[3][4] This metabolic shift from aerobic glycolysis (the Warburg effect, often seen in cancer cells) towards glucose oxidation is a cornerstone of DCA's biological effects.[7][8] This fundamental mechanism leads to several downstream consequences, including decreased lactate (B86563) production, increased mitochondrial reactive oxygen species (ROS) production, and induction of apoptosis in cancer cells.[2][3][9]

Signaling Pathway of Dichloroacetate (DCA)

The following diagram illustrates the central mechanism of DCA in modulating cellular metabolism.

PDK_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, DCA) start->prep_reagents setup_plate Set up 96-well plate with DCA dilutions and controls prep_reagents->setup_plate add_enzyme Add PDK Enzyme setup_plate->add_enzyme initiate_reaction Initiate Reaction with Substrate/ATP Mixture add_enzyme->initiate_reaction incubate_reaction Incubate at 30°C (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT (e.g., 40 min) stop_reaction->incubate_stop generate_signal Generate Signal (Add Kinase Detection Reagent) incubate_stop->generate_signal incubate_signal Incubate at RT (e.g., 30-60 min) generate_signal->incubate_signal read_plate Read Luminescence incubate_signal->read_plate analyze_data Analyze Data (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

References

Potential Biological Activity of 2,2-Dichloropentanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2,2-dichloropentanoic acid derivatives. While direct experimental data on these specific compounds are limited, this document extrapolates potential activities based on the well-documented biological effects of structurally related compounds, primarily the extensively studied dichloroacetic acid (DCA). The primary focus is on the potential for these derivatives to act as inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDK), a mechanism with significant implications for cancer metabolism and other metabolic disorders. This guide also explores potential antimicrobial activities. Detailed experimental protocols for the synthesis of this compound derivatives and for the evaluation of their biological activities are provided, alongside visualizations of key pathways and workflows to support further research and development in this area.

Introduction: The Therapeutic Potential of Halogenated Carboxylic Acids

Halogenated carboxylic acids represent a class of small molecules with diverse and potent biological activities. The substitution of hydrogen atoms with halogens can significantly alter the physicochemical properties of a molecule, influencing its acidity, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

A prominent example is dichloroacetic acid (DCA), the shorter-chain analogue of this compound. DCA is a well-established inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a critical role in cellular metabolism. By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria for oxidative phosphorylation, a mechanism that has been extensively investigated for its therapeutic potential in cancer, diabetes, and lactic acidosis. Given the structural similarity, it is hypothesized that derivatives of this compound may exhibit similar biological activities, potentially with altered potency, selectivity, or pharmacokinetic profiles.

This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound derivatives, covering their synthesis, potential mechanisms of action, and methods for biological evaluation.

Potential Biological Activities

Anticancer Activity via Pyruvate Dehydrogenase Kinase (PDK) Inhibition

The primary hypothesized biological activity of this compound derivatives is the inhibition of pyruvate dehydrogenase kinase (PDK). In cancer cells, a metabolic shift known as the Warburg effect is commonly observed, where cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production. This metabolic phenotype is, in part, maintained by the overexpression of PDK, which phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC).

Inhibition of PDK by compounds like DCA reverses this effect, reactivating the PDC and shunting pyruvate from lactate (B86563) production to the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), induction of apoptosis, and inhibition of tumor growth.

It is plausible that amides and esters of this compound could act as prodrugs, releasing the active acid intracellularly, or they may possess intrinsic activity against PDK or other cellular targets.

Antimicrobial Activity

Chlorinated organic compounds are known to possess antimicrobial properties. The introduction of chlorine atoms can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. Once inside the cell, these compounds can disrupt various cellular processes, including enzyme function and membrane integrity. While specific data on this compound derivatives is lacking, studies on other chlorinated carboxylic acids and their derivatives have demonstrated activity against a range of bacteria and fungi.

Quantitative Data

CompoundTargetAssayCell Line/OrganismIC50/Ki/MICReference
Dichloroacetic Acid (DCA)PDK2Enzyme InhibitionRecombinant HumanKi = 0.2 mM[1]
Dichloroacetic Acid (DCA)PDK4Enzyme InhibitionRecombinant HumanKi = 0.5 mM[1]
Dichloroacetic Acid (DCA)PDK1Enzyme InhibitionRecombinant HumanKi = 1 mM[1]
Dichloroacetic Acid (DCA)PDK3Enzyme InhibitionRecombinant HumanKi = 8 mM[1]
Dichloroacetic Acid (DCA)Cell GrowthViability AssayMelanoma (MeWo)IC50 = 13.3 mM[2]
Dichloroacetic Acid (DCA)Cell GrowthViability AssayMelanoma (SK-MEL-2)IC50 = 27.0 mM[2]

Experimental Protocols

Synthesis of 2,2-Dichloropentanamide Derivatives

This protocol describes a general method for the synthesis of N-aryl-2,2-dichloropentanamides.

Materials:

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 2,2-dichloropentanoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-aryl-2,2-dichloropentanamide.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of test compounds against PDK.

Materials:

  • Recombinant human PDK isoenzyme (e.g., PDK1, PDK2, PDK3, PDK4)

  • Pyruvate Dehydrogenase Complex E1α subunit (PDH-E1α)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of PDK enzyme solution to each well.

  • Substrate Addition: Initiate the reaction by adding 2 µL of a substrate/ATP mixture containing PDH-E1α and ATP at optimized concentrations.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_data Data Analysis start This compound acid_chloride Acid Chloride Formation start->acid_chloride coupling Amide Coupling acid_chloride->coupling purification Purification coupling->purification characterization Characterization purification->characterization pdk_assay PDK Inhibition Assay characterization->pdk_assay antimicrobial_assay Antimicrobial Assay characterization->antimicrobial_assay cytotoxicity_assay Cytotoxicity Assay characterization->cytotoxicity_assay ic50 IC50 Determination pdk_assay->ic50 mic MIC Determination antimicrobial_assay->mic cc50 CC50 Determination cytotoxicity_assay->cc50

Caption: Experimental workflow for synthesis and biological evaluation.

signaling_pathway cluster_glycolysis Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate_mito->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos PDK PDK PDK->PDC Inhibition Derivative 2,2-Dichloropentanoic Acid Derivative Derivative->PDK Inhibition

Caption: Hypothesized mechanism of action via PDK inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, class of compounds with potential therapeutic applications. Based on the well-established activity of the related molecule, dichloroacetic acid, the most probable mechanism of action for these derivatives is the inhibition of pyruvate dehydrogenase kinase, which has significant implications for the development of novel anticancer agents. Furthermore, the presence of dichlorination suggests potential for antimicrobial activity.

The lack of direct experimental data highlights a clear opportunity for future research. The synthesis and systematic biological evaluation of a library of this compound amides and esters are warranted. Such studies should focus on:

  • Quantitative assessment of PDK inhibition: Determining the IC50 values against all four PDK isoforms to establish potency and selectivity.

  • In vitro anticancer screening: Evaluating the cytotoxicity of these derivatives against a panel of cancer cell lines with varying metabolic profiles.

  • Mechanism of action studies: Investigating the effects of these compounds on cellular metabolism, including oxygen consumption rates, lactate production, and ROS generation.

  • Antimicrobial activity screening: Determining the MIC values against a broad spectrum of pathogenic bacteria and fungi.

  • Structure-activity relationship (SAR) studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to embark on the exploration of this compound derivatives as a novel class of therapeutic agents.

References

2,2-Dichloropentanoic Acid: A Versatile Dichloroalkyl Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloropentanoic acid is a halogenated carboxylic acid that holds significant potential as a versatile building block in organic synthesis. Its unique structural feature, the gem-dichloro group alpha to the carboxylic acid, provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the development of novel bioactive compounds. Detailed experimental protocols for its derivatization and hypothetical biological pathways for its derivatives are presented to facilitate its application in research and drug discovery.

Introduction

Alpha-halocarboxylic acids are valuable intermediates in organic synthesis, serving as precursors to a wide range of functionalized molecules.[1] Among these, 2,2-dichloroalkanoic acids offer a distinct reactivity profile due to the presence of two chlorine atoms on the alpha-carbon. This guide focuses on this compound, a five-carbon analogue, exploring its potential as a readily accessible building block for the synthesis of esters, amides, and heterocyclic compounds. The presence of the dichloroalkyl moiety can also impart interesting biological properties to the resulting molecules, drawing parallels to known bioactive compounds like 2,2-dichloroacetic acid (DCA).[1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18240-68-1[2]
Molecular Formula C₅H₈Cl₂O₂[2]
Molecular Weight 171.02 g/mol [2]
Boiling Point (est.) 242.14 °C[3]
Density (est.) 1.3444 g/cm³[3]
pKa (Predicted) 1.68 ± 0.18[4]

Table 2: Representative Spectroscopic Data (from 2,2-Dichloropropanoic Acid)

Spectroscopy Data Reference
IR Spectrum (CCl₄ solution) Major peaks around 2900-3100 cm⁻¹ (O-H stretch), 1740 cm⁻¹ (C=O stretch), 800 cm⁻¹ (C-Cl stretch)[5]
¹H NMR (CDCl₃) δ ~2.2 ppm (s, 3H, CH₃)[6]
¹³C NMR (H₂O) δ ~175 ppm (C=O), δ ~85 ppm (CCl₂), δ ~25 ppm (CH₃)[7][8]

Note: The NMR data provided is for 2,2-dichloropropanoic acid and serves as an approximation. The chemical shifts for this compound will differ, particularly for the propyl chain.

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. One common method involves the oxidation of 2,2-dichloropentanal (B1597636).

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure for the oxidation of α,α-dichloroaldehydes.[1]

Materials:

  • 2,2-Dichloropentanal

  • Nitric acid

  • Sodium nitrite

  • Dichloromethane (B109758) (DCM)

  • Water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a well-ventilated fume hood, dissolve 2,2-dichloropentanal (1 eq) in dichloromethane.

  • To the stirred solution, add a mixture of nitric acid and sodium nitrite.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 192 hours as per a reported procedure for a similar substrate).[1] Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data:

  • Reported Yield: 87% (for a similar transformation)[1]

G start 2,2-Dichloropentanal reagents Nitric Acid, Sodium Nitrite, DCM, 20°C start->reagents Oxidation product This compound reagents->product

Synthesis of this compound

Applications as a Building Block in Organic Synthesis

The reactivity of this compound is centered around the carboxylic acid functionality and the gem-dichloro group. The carboxylic acid can be readily converted into a variety of derivatives, such as esters and amides, which are common motifs in pharmaceuticals and other bioactive molecules.

Synthesis of 2,2-Dichloropentanoate Esters

Esterification of this compound can be achieved using standard acid-catalyzed methods.

Experimental Protocol: Synthesis of Ethyl 2,2-Dichloropentanoate

Materials:

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq) in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude ester.

  • Purify by vacuum distillation.

Synthesis of 2,2-Dichloropentanamides

Amide bond formation can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent.

Experimental Protocol: Synthesis of N-Benzyl-2,2-dichloropentanamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Benzylamine (B48309)

  • Triethylamine (B128534) (or another non-nucleophilic base)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acyl Chloride Formation: In a flask under an inert atmosphere, dissolve this compound (1 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,2-dichloropentanoyl chloride.

  • Amide Formation: In a separate flask, dissolve benzylamine (1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C. To this solution, add the crude 2,2-dichloropentanoyl chloride in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_ester Ester Synthesis cluster_amide Amide Synthesis start_e This compound reagents_e Ethanol, H₂SO₄ (cat.) start_e->reagents_e Esterification product_e Ethyl 2,2-Dichloropentanoate reagents_e->product_e start_a This compound reagents_a1 SOCl₂ or (COCl)₂ start_a->reagents_a1 Activation acyl_chloride 2,2-Dichloropentanoyl Chloride reagents_a2 Benzylamine, Triethylamine acyl_chloride->reagents_a2 Amination reagents_a1->acyl_chloride product_a N-Benzyl-2,2- dichloropentanamide reagents_a2->product_a

Derivatization of this compound

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound and its simple derivatives have not been extensively studied, related chlorinated compounds have shown interesting pharmacological profiles, including antifungal and anticonvulsant activities.

Hypothetical Antifungal Mechanism of Action

Derivatives of chlorinated carboxylic acids have been reported to possess antifungal properties. For instance, 2-chloro-N-phenylacetamide has been shown to inhibit the growth of Candida species. A plausible mechanism of action for amides derived from this compound could involve the inhibition of essential fungal enzymes.

G cluster_pathway drug 2,2-Dichloropentanamide Derivative enzyme Essential Fungal Enzyme (e.g., Dihydrofolate Reductase) drug->enzyme Binding drug->enzyme pathway Folate Biosynthesis Pathway enzyme->pathway growth Fungal Growth and Proliferation pathway->growth pathway->growth inhibition Inhibition disruption Disruption

Hypothetical Antifungal Signaling Pathway

Potential as an Enzyme Inhibitor in Drug Development

The structural motif of this compound could be incorporated into molecules designed to inhibit specific enzymes. For example, some carboxylic acid derivatives are known to inhibit hydrolytic enzymes involved in inflammation. The dichloroalkyl group could potentially enhance binding affinity or alter the electronic properties of the inhibitor.

G building_block 2,2-Dichloropentanoic Acid synthesis Organic Synthesis (e.g., Amidation) building_block->synthesis inhibitor Bioactive Molecule (Enzyme Inhibitor) synthesis->inhibitor target Enzyme Target (e.g., Hydrolase) inhibitor->target Inhibition response Therapeutic Response target->response Modulation of Biological Process

Drug Development Workflow

Conclusion

This compound represents a valuable and potentially underutilized building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of a diverse range of derivatives. While further research is needed to fully elucidate the synthetic utility and biological activity of compounds derived from this scaffold, the information presented in this guide provides a solid foundation for its application in medicinal chemistry and materials science. The detailed protocols and conceptual frameworks offered herein are intended to empower researchers to explore the full potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Dichlorinated Pentanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for all positional and stereoisomers of dichlorinated pentanoic acids. Adherence to systematic naming conventions is paramount for unambiguous scientific communication, particularly in the fields of chemical research and pharmaceutical development.

Core Principles of IUPAC Nomenclature for Substituted Carboxylic Acids

The systematic naming of dichlorinated pentanoic acids follows a set of established IUPAC rules:

  • Identification of the Parent Chain : The longest continuous carbon chain containing the carboxyl group (-COOH) is designated as the parent chain. For all isomers discussed herein, the parent chain is pentanoic acid.

  • Numbering of the Parent Chain : The carbon atom of the carboxyl group is invariably assigned the locant (position number) 1.[1][2] The remaining carbon atoms are numbered sequentially down the chain.

  • Identification and Naming of Substituents : Each of the two chlorine atoms is treated as a substituent, denoted by the prefix "chloro-".

  • Use of Multiplicative Prefixes : Since there are two identical chlorine substituents, the prefix "di-" is used, resulting in "dichloro-".

  • Assignment of Locants : The position of each chlorine atom on the parent chain is indicated by a numerical locant preceding the "dichloro-" prefix. The locants are separated by a comma.

  • Alphabetical Ordering : While not applicable here as both substituents are identical, in cases with different substituents, they are listed in alphabetical order.

  • Stereochemistry : For isomers containing chiral centers (a carbon atom bonded to four different groups), the absolute configuration of each chiral center must be specified using the Cahn-Ingold-Prelog (CIP) priority rules. The descriptors (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) are used as prefixes in the full IUPAC name.[3][4]

Isomers of Dichlorinated Pentanoic Acid

The following table summarizes all positional isomers of dichlorinated pentanoic acid, their IUPAC names, and information regarding their chirality.

IUPAC NameStructureChiral CentersStereoisomers
2,2-Dichloropentanoic acidCl₂(C₅H₈O₂)NoneNone
2,3-Dichloropentanoic acidCl₂(C₅H₈O₂)C2, C3(2R,3R), (2S,3S), (2R,3S), (2S,3R)
2,4-Dichloropentanoic acidCl₂(C₅H₈O₂)C2, C4(2R,4R), (2S,4S), (2R,4S), (2S,4R)
2,5-Dichloropentanoic acidCl₂(C₅H₈O₂)C2(R), (S)
3,3-Dichloropentanoic acidCl₂(C₅H₈O₂)NoneNone
3,4-Dichloropentanoic acidCl₂(C₅H₈O₂)C3, C4(3R,4R), (3S,4S), (3R,4S), (3S,4R)
3,5-Dichloropentanoic acidCl₂(C₅H₈O₂)C3(R), (S)
4,4-Dichloropentanoic acidCl₂(C₅H₈O₂)NoneNone
4,5-Dichloropentanoic acidCl₂(C₅H₈O₂)C4(R), (S)
5,5-Dichloropentanoic acidCl₂(C₅H₈O₂)NoneNone

Methodologies for Determining IUPAC Names

The determination of the correct IUPAC name is a systematic process. The following sections detail the application of these rules for representative isomers.

Naming Achiral Isomers: The Case of 3,3-Dichloropentanoic Acid

For isomers without a chiral center, the naming process is straightforward.

  • Identify the Parent Acid : The molecule has a five-carbon chain with a terminal carboxyl group, making it a pentanoic acid.

  • Number the Chain : The carboxyl carbon is C1.

  • Locate Substituents : Both chlorine atoms are attached to C3.

  • Assemble the Name : The locants are "3,3-", the substituent prefix is "dichloro-", and the parent name is "pentanoic acid". This combines to form 3,3-dichloropentanoic acid .

Naming Chiral Isomers: The Case of (2R,3S)-2,3-Dichloropentanoic Acid

For isomers with one or more chiral centers, the Cahn-Ingold-Prelog (CIP) rules must be applied to assign the stereochemical descriptors.

  • Identify Chiral Centers : In 2,3-dichloropentanoic acid, both C2 and C3 are chiral as they are each bonded to four different groups.

  • Assign Priorities to Substituents : For each chiral center, the four attached groups are assigned priorities based on atomic number. Higher atomic numbers receive higher priority.

    • For C2 : The priorities are: 1. -Cl, 2. -CH(Cl)CH₂CH₃, 3. -COOH, 4. -H.

    • For C3 : The priorities are: 1. -Cl, 2. -CH(Cl)COOH, 3. -CH₂CH₃, 4. -H.

  • Determine (R/S) Configuration : With the lowest priority group oriented away from the viewer, the direction from priority 1 to 2 to 3 is determined. A clockwise direction is designated (R), and a counter-clockwise direction is (S).[5][6]

  • Assemble the Full IUPAC Name : The stereochemical descriptors are placed in parentheses at the beginning of the name, corresponding to their locants. For example, (2R,3S)-2,3-dichloropentanoic acid .

Visualizing the Nomenclature Process

The following diagrams, generated using the DOT language, illustrate the logical workflow for determining the IUPAC names of selected dichlorinated pentanoic acids.

G cluster_0 Naming 4,4-Dichloropentanoic Acid A Start: Identify Functional Group and Longest Chain B Carboxylic acid with 5 carbons -> Pentanoic Acid A->B C Number the chain, starting from -COOH carbon as C1 B->C D Identify Substituents C->D E Two Chlorine atoms -> Dichloro D->E F Determine Locants of Substituents E->F G Both Cl on C4 -> 4,4- F->G H Assemble the Name G->H I 4,4-Dichloropentanoic acid H->I

Caption: Logical workflow for naming an achiral isomer.

G cluster_1 Naming (2R,3S)-2,3-Dichloropentanoic Acid A Start: Identify Parent Chain and Substituents B 2,3-Dichloropentanoic acid A->B C Identify Chiral Centers B->C D C2 and C3 are chiral C->D E Apply Cahn-Ingold-Prelog Rules for C2 D->E H Apply Cahn-Ingold-Prelog Rules for C3 D->H F Assign Priorities: 1:-Cl, 2:-C3, 3:-C1, 4:-H E->F G Determine Configuration (e.g., R) F->G K Assemble the Full Name with Stereodescriptors G->K I Assign Priorities: 1:-Cl, 2:-C2, 3:-C4, 4:-H H->I J Determine Configuration (e.g., S) I->J J->K L (2R,3S)-2,3-Dichloropentanoic acid K->L

Caption: Logical workflow for naming a chiral isomer.

References

Technical Guide on the Solubility of Halogenated Carboxylic Acids in Organic Solvents: A Case Study of 2,2-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 2,2-dichloropentanoic acid. Therefore, this guide utilizes the closely related and well-documented compound, 2,2-dichloropropionic acid (also known as Dalapon), as an illustrative analogue to provide relevant data and methodologies. The principles and protocols described herein are broadly applicable to the solubility determination of similar halogenated carboxylic acids.

Introduction

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in various solvents is a critical parameter in drug development, chemical synthesis, and formulation science. Halogenated carboxylic acids, a class of compounds with diverse applications including use as herbicides and synthetic building blocks, often require thorough characterization of their solubility profiles. This document provides an in-depth guide to understanding and determining the solubility of such compounds, using 2,2-dichloropropionic acid as a primary example.

Physicochemical Properties of 2,2-Dichloropropionic Acid

Understanding the fundamental physicochemical properties of a compound is essential for interpreting its solubility behavior.

PropertyValueSource(s)
Chemical Name 2,2-Dichloropropionic acid[1][2]
Synonyms Dalapon, 2,2-DPA[1][2]
CAS Number 75-99-0[1][3]
Molecular Formula C₃H₄Cl₂O₂[1][4][5]
Molecular Weight 142.97 g/mol [1][4][5]
Appearance Colorless liquid or white/tan powder below 7.8°C (46°F)[3][4]
Melting Point 20°C[5]
Boiling Point 185-190°C[2]
Density 1.389 - 1.40 g/mL at 25°C[2][3][5]

Solubility Profile of 2,2-Dichloropropionic Acid

The solubility of 2,2-dichloropropionic acid has been reported in a range of solvents. The general principle of "like dissolves like" applies, where polar solvents are more effective at dissolving this polar carboxylic acid.[6]

SolventSolubilityTemperature (°C)Source(s)
Water 90 g/100 mL25[4]
50.2 g/100 mLNot Specified[1][2]
Alcohols SolubleNot Specified[2]
Ether SolubleNot Specified[2]
Acetonitrile Slightly SolubleNot Specified[1]
Chloroform Sparingly SolubleNot Specified[1]
Methanol Slightly SolubleNot Specified[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and process development. The following are standard methodologies.

Quantitative Solubility Determination (Gravimetric/Volumetric Method)

This method, often referred to as the dynamic or synthetic method, involves the gradual addition of a solvent to a known mass of solute until complete dissolution is observed.[7][8]

Methodology:

  • Preparation: Accurately weigh a specific mass of the solute (e.g., 2,2-dichloropropionic acid) and place it into a sealed, temperature-controlled vessel (e.g., a test tube or flask).[7]

  • Solvent Addition: Measure the solvent in a calibrated burette for precise volume control.[7]

  • Titration & Dissolution: Add the solvent to the solute in small, measured increments. After each addition, the mixture should be vigorously agitated (e.g., using a magnetic stirrer or vortex mixer) until the added solvent is saturated.[7]

  • Endpoint Determination: Continue adding solvent incrementally until the last solid particle of the solute has completely dissolved. The total volume of the solvent used is then recorded.[7]

  • Calculation: The solubility can then be calculated and expressed in various units, such as g/L, mg/mL, or moles/L.

Experimental_Workflow_Quantitative cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis A Weigh Solute B Place in Vessel A->B C Add Solvent Increment B->C D Vigorous Agitation C->D E Observe for Dissolution D->E F All Solute Dissolved? E->F F->C No G Record Total Volume F->G Yes H Calculate Solubility G->H reaction_pathway CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate Reactive Intermediate CarboxylicAcid->Intermediate Nucleophilic attack on S ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate AcylChloride Acyl Chloride (R-COCl) Intermediate->AcylChloride Chloride attack on carbonyl C SideProducts Side Products (SO₂ + HCl) Intermediate->SideProducts Elimination

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dichloropentanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2,2-dichloropentanoic acid esters, valuable intermediates in organic synthesis and drug development. Two primary synthetic routes are presented. The first route involves the synthesis of this compound followed by its esterification. The second, more direct route, focuses on the α,α-dichlorination of pentanoyl chloride and its subsequent conversion to the desired ester. Methodologies for both key transformations are detailed, including reaction conditions, purification techniques, and expected yields. This guide also includes representative spectroscopic data to aid in the characterization of the final products.

Introduction

α,α-Dichloro carboxylic acid esters are important building blocks in organic chemistry, serving as precursors to a variety of functional groups and participating in numerous carbon-carbon bond-forming reactions. The presence of two chlorine atoms on the α-carbon significantly influences the reactivity of the carbonyl group and the acidity of the neighboring protons, making these compounds versatile intermediates. This document outlines reliable methods for the preparation of this compound esters, providing researchers with practical and reproducible protocols.

Synthetic Pathways

Two principal pathways for the synthesis of this compound esters are described. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction.

Pathway 1: Two-Step Synthesis via this compound

This pathway involves the initial synthesis of this compound, which is then esterified in a separate step.

Pathway 1 start 2,2-Dichloropentanal (B1597636) acid This compound start->acid Oxidation ester This compound Ester acid->ester Esterification

Caption: Two-step synthesis of this compound esters.

Pathway 2: Direct Synthesis from Pentanoyl Chloride

This pathway offers a more direct route by first preparing 2,2-dichloropentanoyl chloride, which is then readily converted to the corresponding ester.

Pathway 2 start Pentanoic Acid acyl_chloride Pentanoyl Chloride start->acyl_chloride Acyl Chloride Formation dichloro_acyl_chloride 2,2-Dichloropentanoyl Chloride acyl_chloride->dichloro_acyl_chloride α,α-Dichlorination ester This compound Ester dichloro_acyl_chloride->ester Esterification

Caption: Direct synthesis from pentanoyl chloride.

Experimental Protocols

Pathway 1: Two-Step Synthesis

Protocol 1.1: Synthesis of this compound from 2,2-Dichloropentanal

This protocol is based on the oxidation of an α,α-dichloroaldehyde to the corresponding carboxylic acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,2-dichloropentanal in dichloromethane.

  • Add a solution of sodium nitrite in nitric acid to the stirred solution at 20 °C.

  • Stir the reaction mixture vigorously for an extended period (e.g., 192 hours) at 20 °C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the aqueous and organic layers using a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material2,2-Dichloropentanal[1]
Oxidizing AgentNitric acid, Sodium nitrite[1]
SolventDichloromethane[1]
Reaction Temperature20 °C[1]
Reaction Time192 hours[1]
Yield up to 87% [1]

Protocol 1.2: Esterification of this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (concentrated) or other acid catalyst

  • Dean-Stark apparatus (optional, for removal of water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Dichloromethane (or other suitable organic solvent)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and an excess of the desired alcohol (which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. If the alcohol has a low boiling point, a reflux condenser is sufficient. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation.

Quantitative Data (Representative):

ParameterValueReference
SubstrateCarboxylic Acid[2]
ReagentAlcohol (in excess)[2]
CatalystConcentrated H₂SO₄[2]
TemperatureReflux[2]
Yield Variable (generally moderate to good) General Knowledge
Pathway 2: Direct Synthesis

Protocol 2.1: Synthesis of 2,2-Dichloropentanoyl Chloride

This protocol involves the conversion of pentanoic acid to pentanoyl chloride, followed by α,α-dichlorination.

Step A: Synthesis of Pentanoyl Chloride

Materials:

  • Pentanoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂ byproducts), place pentanoic acid.

  • Slowly add thionyl chloride (typically in excess) to the pentanoic acid at room temperature. The reaction is exothermic and generates gas.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 1-2 hours to ensure complete conversion.

  • After cooling, remove the excess thionyl chloride by distillation.

  • Purify the resulting pentanoyl chloride by fractional distillation.

Step B: α,α-Dichlorination of Pentanoyl Chloride

Materials:

  • Pentanoyl chloride

  • Phosphorus pentachloride (PCl₅)

  • Chlorine gas (Cl₂)

  • UV lamp (optional, for radical initiation)

  • Round-bottom flask with a gas inlet and outlet

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, gas inlet, and outlet, place pentanoyl chloride and a catalytic amount of PCl₅.

  • Heat the mixture and bubble chlorine gas through the solution. The reaction can be initiated or accelerated by UV irradiation.

  • Monitor the reaction progress by GC-MS or ¹H NMR to observe the disappearance of the α-protons.

  • Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

  • The crude 2,2-dichloropentanoyl chloride can be purified by vacuum distillation.

Protocol 2.2: Esterification of 2,2-Dichloropentanoyl Chloride

This protocol describes the reaction of the synthesized acid chloride with an alcohol to form the ester.

Materials:

  • 2,2-Dichloropentanoyl chloride

  • Alcohol (e.g., methanol, ethanol)

  • Pyridine or triethylamine (B128534) (optional, as an HCl scavenger)

  • Anhydrous organic solvent (e.g., dichloromethane, diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the desired alcohol in an anhydrous organic solvent. If an amine base is used, add it to this solution.

  • Cool the flask in an ice bath.

  • Slowly add 2,2-dichloropentanoyl chloride to the alcohol solution via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • If a base was used, filter off the resulting ammonium (B1175870) salt.

  • Wash the organic solution with dilute HCl (if a base was used), saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation.

Quantitative Data (Representative for Acyl Chloride Esterification):

ParameterValueReference
SubstrateAcyl ChlorideGeneral Knowledge
ReagentAlcoholGeneral Knowledge
Base (optional)Pyridine or TriethylamineGeneral Knowledge
SolventAnhydrous DCM or EtherGeneral Knowledge
Temperature0 °C to room temperatureGeneral Knowledge
Yield Typically high (>90%) General Knowledge

Characterization Data (Predicted)

Table of Predicted Spectroscopic Data for Methyl 2,2-Dichloropentanoate:

Spectroscopy Characteristic Peaks/Shifts
¹H NMR δ (ppm): ~3.8 (s, 3H, OCH₃), ~2.2 (t, 2H, CH₂), ~1.6 (sextet, 2H, CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR δ (ppm): ~165 (C=O), ~85 (CCl₂), ~53 (OCH₃), ~40 (CH₂), ~25 (CH₂), ~13 (CH₃)
IR ν (cm⁻¹): ~1750-1770 (C=O stretch, shifted to higher frequency due to α-halogens)[3], ~1250-1100 (C-O stretch)[3]

Note: These are predicted values and may vary from experimental results.

Safety Precautions

  • Chlorinating agents such as thionyl chloride, phosphorus pentachloride, and chlorine gas are highly corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reactions involving acyl chlorides can be vigorous and release HCl gas. Ensure proper gas trapping and work in a fume hood.

  • Strong acids like concentrated sulfuric acid are corrosive. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound esters can be achieved through multiple synthetic routes. The choice of method will depend on factors such as starting material availability, desired scale, and laboratory capabilities. The protocols provided herein offer a comprehensive guide for the preparation of these valuable synthetic intermediates. Careful execution of these procedures and adherence to safety precautions are essential for successful and safe synthesis.

References

Application Notes and Protocols: Preparation of 2,2-Dichloropentanoic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the synthesis of 2,2-dichloropentanoic acid amides, a class of compounds with potential applications in agrochemicals and pharmaceuticals. The synthetic strategy involves a two-step process: the initial preparation of this compound followed by its conversion to the corresponding amide derivatives. This note includes a validated protocol for the synthesis of the carboxylic acid precursor and general, robust methods for the subsequent amidation reactions with primary, secondary, and aromatic amines. Potential applications, particularly as herbicide safeners and antimicrobial agents, are also discussed based on the activity of structurally related compounds.

Introduction

α,α-Dichloro carboxylic acid amides are a versatile class of organic compounds that have garnered interest in various fields of chemistry and biology. The presence of the dichloromethyl group adjacent to the carbonyl functionality can significantly influence the molecule's chemical reactivity and biological activity. Notably, dichloroacetamides are utilized as herbicide safeners, protecting crops from the phytotoxic effects of certain herbicides.[1][2][3][4] Furthermore, derivatives of dichloroacetic acid have been investigated for their antimicrobial properties.[5] This document outlines the synthesis of a specific subset of these compounds, this compound amides, providing researchers with the necessary protocols to prepare these molecules for further investigation.

Synthesis of this compound

The necessary precursor, this compound, can be synthesized from 2,2-dichloropentanal (B1597636). A reliable method for this conversion has been reported, affording the desired carboxylic acid in high yield.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for the oxidation of 2,2-dichloropentanal to this compound is described in the literature, reporting a yield of 87%. This procedure typically involves the use of nitric acid and sodium nitrite (B80452) in a suitable solvent like dichloromethane. For a comprehensive, step-by-step procedure, please refer to the original publication.

General Protocols for the Preparation of this compound Amides

The synthesis of this compound amides is most effectively achieved through a two-step sequence involving the formation of an intermediate acid chloride, followed by its reaction with a suitable amine. This approach is widely applicable to a variety of primary, secondary, and aromatic amines.

Step 1: Synthesis of 2,2-Dichloropentanoyl Chloride

The conversion of a carboxylic acid to its corresponding acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this purpose.

Protocol 1A: Using Thionyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.

  • Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-5 equivalents).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After completion, carefully remove the excess thionyl chloride by distillation or under reduced pressure.

  • The crude 2,2-dichloropentanoyl chloride is typically used in the next step without further purification.

Protocol 1B: Using Oxalyl Chloride

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add a slight excess of oxalyl chloride (typically 1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • After the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2,2-dichloropentanoyl chloride.

Step 2: Amidation of 2,2-Dichloropentanoyl Chloride

The crude 2,2-dichloropentanoyl chloride can be directly reacted with a variety of amines to form the desired amide product. The choice of base and solvent depends on the specific amine being used.

dot

Synthesis_Step2 cluster_start Intermediate cluster_reagents Reactants cluster_product Final Product Acid_Chloride 2,2-Dichloropentanoyl Chloride Amide_Product This compound Amide Acid_Chloride->Amide_Product Amidation Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Amide_Product Secondary_Amine Secondary Amine (R₂NH) Secondary_Amine->Amide_Product Aryl_Amine Aryl Amine (Ar-NH₂) Aryl_Amine->Amide_Product

References

Application Notes and Protocols: 2,2-Dichloropentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and reactivity of 2,2-dichloropentanoyl chloride. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for the synthesis and reactions of analogous α,α-dichloro acyl chlorides.

Synthesis of 2,2-Dichloropentanoyl Chloride

The synthesis of 2,2-dichloropentanoyl chloride is proposed as a two-step process starting from pentanoic acid. The first step involves the α,α-dichlorination of the carboxylic acid, followed by the conversion of the resulting 2,2-dichloropentanoic acid to the corresponding acyl chloride.

Step 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a well-established method for the α-halogenation of carboxylic acids.[1][2][3] For the synthesis of this compound, chlorine gas is used in the presence of a phosphorus trihalide catalyst.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a gas inlet tube, and a mechanical stirrer. The outlet of the reflux condenser should be connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and hydrogen chloride gas produced during the reaction.

  • Charging the Flask: To the flask, add pentanoic acid (1.0 mol) and a catalytic amount of red phosphorus (0.1 mol).

  • Chlorination: Heat the mixture to 120-140°C. Bubble dry chlorine gas through the stirred mixture. The reaction is typically monitored by the cessation of HCl evolution. To achieve dichlorination, a stoichiometric excess of chlorine and prolonged reaction times are necessary.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to hydrolyze the intermediate acyl chloride and any remaining phosphorus halides.

  • Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting MaterialPentanoic Acid
ReagentsChlorine (gas), Red Phosphorus
Reaction Temperature120-140°C
Reaction Time24-48 hours (estimated)
Proposed Yield60-70% (estimated)
Step 2: Synthesis of 2,2-Dichloropentanoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, readily achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6]

Experimental Protocol:

  • Reaction Setup: In a fume hood, place this compound (1.0 mol) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap.

  • Reagent Addition: Add thionyl chloride (1.2 mol) dropwise to the carboxylic acid at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.[6]

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79°C) for 1-2 hours, or until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

  • Purification: The excess thionyl chloride can be removed by distillation. The resulting 2,2-dichloropentanoyl chloride is then purified by fractional distillation under reduced pressure.

Table 2: Proposed Reaction Parameters for the Synthesis of 2,2-Dichloropentanoyl Chloride

ParameterValue
Starting MaterialThis compound
ReagentThionyl Chloride (SOCl₂)
CatalystDimethylformamide (DMF)
Reaction TemperatureReflux (approx. 80°C)
Reaction Time1-2 hours
Proposed Yield80-90% (estimated)

Synthesis Workflow Diagram:

SynthesisWorkflow PentanoicAcid Pentanoic Acid DichloropentanoicAcid This compound PentanoicAcid->DichloropentanoicAcid Cl2, P (cat.) Hell-Volhard-Zelinsky DichloropentanoylChloride 2,2-Dichloropentanoyl Chloride DichloropentanoicAcid->DichloropentanoylChloride SOCl2, DMF (cat.) ReactionPathway cluster_reactants Reactants AcylChloride 2,2-Dichloropentanoyl Chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2 Nucleophile->Intermediate Product Substituted Product (e.g., Ester, Amide) Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct

References

Application Notes and Protocols: Cyclization Reactions Involving 2,2-Dichloropentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropentanoic acid is a halogenated carboxylic acid with the potential for versatile applications in organic synthesis. The presence of two chlorine atoms on the alpha-carbon, along with the carboxylic acid functionality, provides unique opportunities for chemical transformations. One of the most significant reactions of this compound is its intramolecular cyclization to form lactone structures. These lactones, particularly γ-lactones, are prevalent scaffolds in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities. This document provides detailed application notes and experimental protocols for the cyclization of this compound, focusing on the synthesis of α-chloro-γ-valerolactone.

Principle of the Reaction

The cyclization of this compound to α-chloro-γ-valerolactone is not a simple hydrolysis or direct intramolecular substitution. Due to the presence of the dichloro group, the reaction can proceed through different mechanisms, with transition metal-catalyzed radical cyclization being a documented pathway for analogous α,α-dichloro acids.[1][2]

In this proposed pathway, a transition metal catalyst, such as a ruthenium or iron complex, facilitates a single electron transfer to the dichloro compound, leading to the formation of a radical intermediate. This radical can then undergo an intramolecular cyclization to form a five-membered ring, which subsequently yields the α-chloro-γ-lactone product.

An alternative, though less direct, pathway involves the hydrolysis of the gem-dihalide. The hydrolysis of a geminal dihalide typically yields a carbonyl compound (an aldehyde or a ketone) through an unstable gem-diol intermediate.[3][4][5][6][7] In the case of this compound, this would lead to the formation of a 2-oxo-pentanoic acid. Subsequent reduction of the ketone and lactonization would be required to obtain the desired γ-lactone, making the direct cyclization a more atom-economical approach.

Applications

The primary product of the cyclization of this compound is envisioned to be α-chloro-γ-valerolactone. This compound is a valuable synthetic intermediate for several reasons:

  • Precursor to γ-Valerolactone (GVL): Reductive dehalogenation of α-chloro-γ-valerolactone would yield γ-valerolactone, a well-known green solvent and a potential biofuel precursor.

  • Pharmaceutical Scaffolds: The lactone ring is a common feature in many biologically active molecules. The presence of the chlorine atom at the α-position allows for further functionalization through nucleophilic substitution reactions, enabling the synthesis of a library of derivatives for drug discovery.

  • Fine Chemical Synthesis: α-chloro-γ-lactones can be used as building blocks in the synthesis of more complex molecules, including natural products and specialty chemicals.

Experimental Protocols

Based on analogous reactions of α,α-dichloro acids, a protocol for the transition metal-catalyzed cyclization of this compound is presented below.[1][2]

Protocol 1: Ruthenium-Catalyzed Intramolecular Radical Cyclization

Objective: To synthesize α-chloro-γ-valerolactone from this compound via a ruthenium-catalyzed radical cyclization.

Materials:

  • This compound

  • Tris(triphenylphosphine)ruthenium(II) chloride (RuCl₂(PPh₃)₃)

  • Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Heating and stirring apparatus

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous, deoxygenated solvent.

  • Add the ruthenium catalyst, RuCl₂(PPh₃)₃ (0.05 eq).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the α-chloro-γ-valerolactone.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Expected Outcome: The reaction is expected to yield α-chloro-γ-valerolactone. The yield will be dependent on the specific reaction conditions and purity of the starting materials.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed cyclization reaction, based on typical yields for similar transformations.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1RuCl₂(PPh₃)₃Benzene801265
2Fe(acac)₃Toluene (B28343)110858

Visualizations

Reaction Pathway Diagram

ReactionPathway reactant This compound intermediate α-Carboxy Radical Intermediate reactant->intermediate - Cl⁻ catalyst Ru(II) or Fe(III) Catalyst catalyst->reactant cyclized_intermediate Cyclized Radical Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization product α-Chloro-γ-valerolactone cyclized_intermediate->product Halogen Atom Transfer

Caption: Proposed mechanism for the transition metal-catalyzed cyclization.

Experimental Workflow Diagram

Workflow start Start step1 Dissolve this compound and catalyst in anhydrous solvent under inert atmosphere start->step1 step2 Heat reaction mixture to reflux step1->step2 step3 Monitor reaction progress (TLC, GC-MS) step2->step3 step4 Cool to room temperature and remove solvent step3->step4 step5 Purify by column chromatography step4->step5 end Obtain pure α-chloro-γ-valerolactone step5->end

Caption: Experimental workflow for the synthesis of α-chloro-γ-valerolactone.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Transition metal catalysts can be toxic and should be handled with care.

  • Solvents like benzene and toluene are flammable and have associated health risks. Use appropriate safety measures.

  • Follow standard laboratory procedures for handling and disposing of chemical waste.

Conclusion

The intramolecular cyclization of this compound represents a promising route to valuable α-chloro-γ-lactones. The transition metal-catalyzed radical cyclization offers a direct and efficient method for this transformation. The resulting products have significant potential as intermediates in the synthesis of pharmaceuticals, fine chemicals, and green solvents. The protocols and data presented herein provide a foundation for further research and development in this area. Further optimization of reaction conditions, including catalyst selection, solvent, and temperature, could lead to improved yields and selectivity.

References

Application Notes and Protocols: The Use of 2,2-Dichloropentanoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and a detailed protocol for the synthesis of a novel pyrazolidinone heterocycle utilizing 2,2-dichloropentanoic acid as a key starting material. The proposed synthesis is based on established principles of nucleophilic substitution and cyclization reactions. This document is intended to serve as a guide for researchers interested in exploring the synthetic utility of polychlorinated carboxylic acids in the generation of diverse heterocyclic scaffolds for potential applications in medicinal chemistry and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of novel synthetic routes to access unique heterocyclic cores is a cornerstone of modern organic synthesis. This compound, with its gem-dichloro functionality and a carboxylic acid group, presents an interesting, albeit underexplored, scaffold for the construction of heterocycles. The two chlorine atoms on the alpha-carbon can act as leaving groups in reactions with binucleophiles, leading to cyclization. The carboxylic acid moiety offers a handle for further functionalization or can participate in the cyclization process itself.

This document outlines a hypothetical synthetic protocol for the reaction of this compound with a substituted hydrazine (B178648) to yield a pyrazolidinone derivative. Pyrazolidinones are a class of nitrogen-containing heterocycles that have been investigated for a range of biological activities.

Proposed Synthetic Pathway

The proposed reaction involves the condensation and subsequent intramolecular cyclization of this compound with a substituted hydrazine, for instance, phenylhydrazine (B124118). The reaction is anticipated to proceed via an initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine on the carboxylic acid, followed by a double intramolecular nucleophilic substitution of the two chlorine atoms by the nitrogen atoms to form the pyrazolidinone ring.

Caption: Proposed reaction scheme for the synthesis of a pyrazolidinone derivative.

Hypothetical Experimental Data

The following table summarizes the expected, hypothetical quantitative data for the synthesis of 1-phenyl-5-propylpyrazolidin-3-one from this compound and phenylhydrazine.

ParameterValue
Reactant 1 This compound (1.0 eq)
Reactant 2 Phenylhydrazine (1.1 eq)
Base Triethylamine (B128534) (2.5 eq)
Solvent Toluene
Reaction Temperature 110 °C (Reflux)
Reaction Time 24 hours
Theoretical Yield Based on 1.0 eq of this compound
Isolated Yield 65%
Product Purity (by HPLC) >98%
Melting Point 115-118 °C
¹H NMR (CDCl₃, 400 MHz) Consistent with proposed structure
¹³C NMR (CDCl₃, 100 MHz) Consistent with proposed structure
Mass Spec (ESI+) m/z = 205.13 [M+H]⁺

Detailed Experimental Protocol

Materials:

  • This compound (98%)

  • Phenylhydrazine (97%)

  • Triethylamine (≥99%)

  • Toluene (Anhydrous)

  • Ethyl acetate (B1210297) (ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel (for column chromatography, 230-400 mesh)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.85 mmol, 1.0 eq).

  • Addition of Reagents: Dissolve the this compound in 30 mL of anhydrous toluene. To this solution, add triethylamine (2.04 mL, 14.6 mmol, 2.5 eq) followed by the dropwise addition of phenylhydrazine (0.63 mL, 6.44 mmol, 1.1 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the pure 1-phenyl-5-propylpyrazolidin-3-one as a solid.

Experimental Workflow

The following diagram illustrates the logical workflow of the experimental protocol.

experimental_workflow start Start setup Reaction Setup: - Add this compound to flask - Add anhydrous toluene start->setup reagents Reagent Addition: - Add triethylamine - Add phenylhydrazine setup->reagents reaction Reaction: - Heat to reflux (110 °C) - Stir for 24 hours - Monitor by TLC reagents->reaction workup Work-up: - Cool to room temperature - Add water reaction->workup extraction Extraction: - Extract with ethyl acetate (3x) workup->extraction washing Washing: - Wash with NaHCO₃ (aq) - Wash with brine extraction->washing dry_conc Drying & Concentration: - Dry with MgSO₄ - Filter - Concentrate via rotary evaporation washing->dry_conc purification Purification: - Column chromatography on silica gel dry_conc->purification product Pure Product: 1-Phenyl-5-propylpyrazolidin-3-one purification->product end End product->end

Caption: Logical workflow for the synthesis and purification of the target heterocycle.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • This compound is corrosive and should be handled with care.

  • Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme caution.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Triethylamine is corrosive and has a strong odor; handle in a fume hood.

Disclaimer: The synthetic protocol and data presented in these application notes are theoretical and have not been experimentally validated. This document is intended for informational and illustrative purposes only. Researchers should exercise their own judgment and perform appropriate risk assessments before attempting any new chemical synthesis.

Application Notes and Protocols: 2,2-Dichloropentanoic Acid as a Precursor for a Novel Auxin-Mimicking Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

While 2,2-dichloropentanoic acid is not currently a widely documented precursor for commercial agrochemicals, its chemical structure presents a promising scaffold for the synthesis of novel herbicides. This document outlines a hypothetical application of this compound in the development of a new aryloxyalkanoic acid herbicide, provisionally named "2,2-dichloro-2-(2,4-dichlorophenoxy)pentanoic acid." This class of herbicides acts as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and subsequent death in susceptible broadleaf weeds.[1][2][3] This application note provides a detailed synthetic protocol, hypothetical characterization data, and an overview of the proposed mechanism of action.

Hypothetical Agrochemical Profile

  • Compound Name: 2,2-dichloro-2-(2,4-dichlorophenoxy)pentanoic acid

  • Chemical Class: Aryloxyalkanoic acid

  • Proposed Activity: Selective, systemic herbicide for broadleaf weed control.

  • Mechanism of Action: Synthetic auxin mimic.[2][4][5]

Experimental Protocols

Synthesis of 2,2-dichloro-2-(2,4-dichlorophenoxy)pentanoic acid

The proposed synthesis is based on the well-established Williamson ether synthesis, a common method for preparing aryloxyalkanoic acid herbicides.[6][7][8][9][10] This reaction involves the nucleophilic substitution of the halide on an alpha-halo acid by a phenoxide ion.

Materials:

Procedure:

  • Formation of the Phenoxide: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 16.3 g (0.1 mol) of 2,4-dichlorophenol in 100 mL of toluene.

  • Slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of deionized water to the stirred solution at room temperature.

  • Heat the mixture to reflux for 2 hours to ensure the complete formation of the sodium 2,4-dichlorophenoxide. Water will be removed azeotropically using a Dean-Stark trap.

  • Williamson Ether Synthesis: After cooling the mixture to 60 °C, slowly add 17.1 g (0.1 mol) of this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Separate the aqueous layer and wash the organic layer with 50 mL of 1 M HCl solution, followed by two 50 mL portions of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2,2-dichloro-2-(2,4-dichlorophenoxy)pentanoic acid.

Data Presentation

Table 1: Hypothetical Physicochemical and Yield Data for 2,2-dichloro-2-(2,4-dichlorophenoxy)pentanoic acid

ParameterHypothetical Value
Molecular FormulaC₁₁H₁₀Cl₄O₃
Molecular Weight348.01 g/mol
AppearanceWhite crystalline solid
Melting Point115-120 °C
Theoretical Yield34.8 g
Actual Yield27.8 g
Percent Yield80%
Purity (by HPLC)>95%

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 2_2_dichloropentanoic_acid This compound Williamson_Ether_Synthesis Williamson Ether Synthesis (Reflux) 2_2_dichloropentanoic_acid->Williamson_Ether_Synthesis 2_4_dichlorophenol 2,4-Dichlorophenol Phenoxide_Formation Phenoxide Formation (Toluene, Reflux) 2_4_dichlorophenol->Phenoxide_Formation NaOH Sodium Hydroxide NaOH->Phenoxide_Formation Phenoxide_Formation->Williamson_Ether_Synthesis Workup_Purification Work-up & Purification Williamson_Ether_Synthesis->Workup_Purification Final_Product 2,2-dichloro-2-(2,4- dichlorophenoxy)pentanoic acid Workup_Purification->Final_Product

Caption: Synthetic workflow for the proposed synthesis of 2,2-dichloro-2-(2,4-dichlorophenoxy)pentanoic acid.

Proposed Mechanism of Action: Auxin Mimicry

The herbicidal activity of aryloxyalkanoic acids is attributed to their ability to mimic the plant hormone auxin.[2][4][5] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to a cascade of detrimental effects.

The proposed signaling pathway for 2,2-dichloro-2-(2,4-dichlorophenoxy)pentanoic acid is as follows:

  • Perception: The herbicide binds to auxin receptors, primarily the TIR1/AFB F-box proteins.[2][5]

  • Signal Transduction: This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.

  • Ubiquitination and Degradation: The SCF-TIR1/AFB complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[5]

  • Gene Expression: The degradation of Aux/IAA repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the expression of numerous auxin-responsive genes.

  • Physiological Effects: The overexpression of these genes leads to a variety of physiological disruptions, including epinasty, cell division, and uncontrolled cell elongation. A key early event is the excessive production of ethylene, which contributes to senescence and tissue decay.[2] Ultimately, these processes lead to the death of the plant.

Auxin_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Cellular Response Herbicide 2,2-dichloro-2-(2,4-dichlorophenoxy) pentanoic acid (Auxin Mimic) Receptor TIR1/AFB Receptor Herbicide->Receptor Binds to SCF_Complex SCF-TIR1/AFB Complex Receptor->SCF_Complex Forms Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) (Active) Aux_IAA->ARF Represses Ubiquitination Ubiquitination & Degradation Ubiquitination->Aux_IAA Leads to degradation of Ubiquitination->ARF Activates Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Induces Physiological_Effects Uncontrolled Growth, Ethylene Production, Plant Death Gene_Expression->Physiological_Effects Results in SCF_ComplexAux_IAA SCF_ComplexAux_IAA SCF_ComplexAux_IAA->Ubiquitination Targets

Caption: Proposed signaling pathway of the auxin-mimicking herbicide.

This document provides a theoretical framework for the development of a novel herbicide, 2,2-dichloro-2-(2,4-dichlorophenoxy)pentanoic acid, using this compound as a precursor. The proposed synthetic route is based on established chemical principles, and the expected biological activity is analogous to that of a well-understood class of herbicides. Further research would be required to validate the synthesis, characterize the compound, and evaluate its actual herbicidal efficacy and crop selectivity. These application notes serve as a foundational guide for researchers interested in exploring new agrochemical entities derived from readily available starting materials.

References

Application Notes and Protocols for Evaluating the Potential Herbicidal Activity of 2,2-Dichloropentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential herbicidal activity of 2,2-dichloropentanoic acid derivatives. Drawing parallels from structurally similar auxinic herbicides, this document outlines hypothetical mechanisms of action, detailed experimental protocols for screening and evaluation, and presents data in a structured format for comparative analysis.

Introduction

This compound and its derivatives are carboxylic acid compounds with potential applications in agriculture as herbicides. Their structural similarity to synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests a possible mode of action involving the disruption of hormonal balance in plants, leading to uncontrolled growth and eventual death.[1][2] This document provides a framework for researchers to investigate the herbicidal efficacy of novel this compound derivatives.

Hypothetical Mechanism of Action: Auxin Mimicry

It is hypothesized that this compound derivatives act as synthetic auxins.[3][4] At excessive concentrations, these molecules are thought to bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), leading to the degradation of Aux/IAA transcriptional repressors.[5][6][7] This, in turn, activates auxin response factors (ARFs), causing an overstimulation of auxin-responsive genes. The resulting physiological disruptions include epinasty, cell division arrest, and the production of reactive oxygen species (ROS), ultimately leading to cell death and necrosis.[4][5]

Data Presentation

The following tables provide a template for summarizing quantitative data from herbicidal activity assays. The data presented are hypothetical and for illustrative purposes only.

Table 1: In Vitro Herbicidal Activity of this compound Derivatives against Arabidopsis thaliana

Compound IDDerivative TypeConcentration (µM)Root Growth Inhibition (%)IC50 (µM)
DCPA-001Methyl Ester1045 ± 3.212.5
DCPA-001Methyl Ester5085 ± 4.112.5
DCPA-002Ethyl Ester1052 ± 2.89.8
DCPA-002Ethyl Ester5091 ± 3.59.8
DCPA-003N-phenyl Amide1030 ± 5.025.1
DCPA-003N-phenyl Amide5072 ± 4.525.1
2,4-D (Control)-1065 ± 2.57.5
2,4-D (Control)-5098 ± 1.27.5

Table 2: Pre-emergence Herbicidal Efficacy of Selected Derivatives on Weed Species

Compound IDApplication Rate (g/ha)Echinochloa crus-galli (Barnyardgrass) Control (%)Amaranthus retroflexus (Redroot Pigweed) Control (%)
DCPA-00210075 ± 5.688 ± 4.2
DCPA-00225092 ± 3.199 ± 1.0
2,4-D (Control)10085 ± 4.095 ± 2.5
2,4-D (Control)25098 ± 1.5100 ± 0.0

Table 3: Post-emergence Herbicidal Efficacy of Selected Derivatives on Weed Species

Compound IDApplication Rate (g/ha)Echinochloa crus-galli (Barnyardgrass) Injury (%)Amaranthus retroflexus (Redroot Pigweed) Injury (%)
DCPA-00210068 ± 6.282 ± 5.1
DCPA-00225088 ± 4.595 ± 3.3
2,4-D (Control)10080 ± 5.592 ± 3.8
2,4-D (Control)25095 ± 2.899 ± 1.2

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (General Procedure)

1. Esterification: a. To a solution of this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol) as the solvent, add a catalytic amount of concentrated sulfuric acid. b. Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). c. Upon completion, remove the excess alcohol under reduced pressure. d. Dilute the residue with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

2. Amidation: a. Convert this compound to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM). b. In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (B128534) (1.2 eq) in DCM. c. Add the freshly prepared 2,2-dichloropentanoyl chloride dropwise to the amine solution at 0°C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Protocol 2: In Vitro Herbicidal Activity Assay (Petri Dish Assay)

1. Plant Material and Growth Conditions: a. Use seeds of a model plant, such as Arabidopsis thaliana, or a target weed species. b. Sterilize seeds using 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile distilled water. c. Stratify the seeds at 4°C for 2-3 days to synchronize germination.

2. Assay Procedure: a. Prepare Murashige and Skoog (MS) agar (B569324) medium in petri dishes containing different concentrations of the test compounds (e.g., 1, 10, 50, 100 µM). Use a solvent control (e.g., DMSO) and a positive control (e.g., 2,4-D). b. Place 10-15 sterilized seeds on the surface of the agar in each petri dish. c. Seal the plates with parafilm and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C). d. After 7-10 days, measure the primary root length and record any morphological changes (e.g., cotyledon bleaching, epinasty). e. Calculate the percentage of root growth inhibition relative to the solvent control. f. Determine the IC50 value (the concentration required to inhibit root growth by 50%) for each compound using dose-response curve analysis.[8][9]

Protocol 3: Greenhouse Pot Assay for Pre- and Post-emergence Herbicidal Efficacy

1. Plant Material and Potting: a. Use seeds of common weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus). b. Fill pots (e.g., 10 cm diameter) with a standard potting mix. c. For pre-emergence tests, sow the seeds at a depth of 1-2 cm. For post-emergence tests, allow the weeds to grow to the 2-3 leaf stage.

2. Compound Application: a. Prepare solutions of the test compounds at various application rates (e.g., 50, 100, 250, 500 g/ha) in a suitable solvent with a surfactant. b. For pre-emergence tests, spray the soil surface evenly immediately after sowing. c. For post-emergence tests, spray the foliage of the weeds until runoff. d. Include a solvent-only control and a commercial herbicide standard (e.g., 2,4-D).

3. Evaluation: a. Maintain the pots in a greenhouse with controlled temperature, humidity, and light. b. For pre-emergence tests, assess the percentage of weed control (emergence inhibition) 2-3 weeks after treatment. c. For post-emergence tests, evaluate the percentage of plant injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment. d. At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the biomass reduction compared to the control.

Visualizations

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dichloropentanoic_Derivative 2,2-Dichloropentanoic Acid Derivative (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Complex Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Elongation & Division Auxin_Responsive_Genes->Uncontrolled_Growth Cell_Death Oxidative Stress & Cell Death Uncontrolled_Growth->Cell_Death

Caption: Hypothetical signaling pathway of this compound derivatives.

Experimental_Workflow Synthesis Synthesis of 2,2-Dichloropentanoic Acid Derivatives In_Vitro_Screening In Vitro Screening (Petri Dish Assay) Synthesis->In_Vitro_Screening Data_Analysis_1 Data Analysis: Root Inhibition, IC50 In_Vitro_Screening->Data_Analysis_1 Lead_Selection Lead Compound Selection Data_Analysis_1->Lead_Selection Greenhouse_Assay Greenhouse Pot Assay (Pre- & Post-emergence) Lead_Selection->Greenhouse_Assay Data_Analysis_2 Data Analysis: % Control, % Injury, Biomass Reduction Greenhouse_Assay->Data_Analysis_2 Conclusion Conclusion on Herbicidal Potential Data_Analysis_2->Conclusion

Caption: General experimental workflow for evaluating herbicidal activity.

References

Antimicrobial and antifungal properties of 2,2-dichloropentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2,2-Dichloropentanoic Acid Derivatives

I. Introduction

Short-chain fatty acids (SCFAs) and their derivatives are known to possess antimicrobial and antifungal properties. The introduction of halogen atoms, such as chlorine, can enhance this activity. This document provides a summary of the antimicrobial and antifungal activities of various carboxylic acid derivatives, along with detailed protocols for their evaluation. This information is intended to guide researchers in the investigation of this compound derivatives as potential antimicrobial and antifungal agents.

II. Quantitative Data on Related Compounds

The following tables summarize the antimicrobial and antifungal activities of various carboxylic acid derivatives, providing a reference for the potential efficacy of this compound derivatives.

Table 1: Antibacterial Activity of Various Carboxylic Acid Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
(2-chloro-4-cyano-5-ethoxy-3,5-dioxopentan-2-yl) phosphonic acidEscherichia coli62.5[1]
Pseudomonas aeruginosa62.5[1]
Acinetobacter baumannii>62.5[1]
Klebsiella pneumoniae>62.5[1]
Staphylococcus aureus125[1]
Bacillus mesentericus125[1]
Bacillus subtilis125[1]
2-chlorobenzoic acid derivative (Compound 6)Escherichia colipMIC = 2.27 µM/ml[2]
Gram-positive bacteriaGenerally less active[2]
Butyric acidEscherichia coli2300-2500[3]
Salmonella enterica Typhimurium2300-2500[3]
Campylobacter jejuni500-800[3]
Valeric acidEscherichia coli~2000-2800[3]
Salmonella enterica Typhimurium~2000-2800[3]
Campylobacter jejuni500-1000[3]

Table 2: Antifungal Activity of Various Carboxylic Acid Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
(2-chloro-4-cyano-5-ethoxy-3,5-dioxopentan-2-yl) phosphonic acidCandida tropicalis62.5[1]
Candida guilliermondii125[1]
Candida albicans250[1]
2-chlorobenzoic acid derivativesCandida albicansActive[2]
Aspergillus nigerActive[2]
4,6-dibromoindoleCandida albicans25[1]
Non-albicans Candida spp.10-50[1]
5-bromo-4-chloroindoleCandida albicans25[1]
Non-albicans Candida spp.10-50[1]

III. Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antimicrobial and antifungal properties of novel compounds like this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from methodologies described for testing various carboxylic acid derivatives.[2]

1. Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth only)

  • Solvent for test compound (e.g., DMSO), sterile

2. Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the test compound dilutions.

    • Include a positive control (inoculum with a standard antimicrobial) and a negative control (broth only). Also, include a solvent control to ensure the solvent has no antimicrobial activity at the concentrations used.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[1]

1. Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Positive control antibiotic/antifungal

  • Solvent for test compound

2. Procedure:

  • Preparation of Agar Plates:

    • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

    • Prepare a microbial lawn by evenly spreading a standardized inoculum (0.5 McFarland) over the surface of the agar plate using a sterile cotton swab.

  • Application of Test Compound:

    • Create wells in the agar using a sterile cork borer (e.g., 6 mm diameter).

    • Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

    • Add a positive control and a solvent control to separate wells on the same plate.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

IV. Visualizations

The following diagrams illustrate a generalized mechanism of action for antimicrobial organic acids and a typical experimental workflow for screening antimicrobial compounds.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of 2,2-dichloropentanoic acid derivatives stock_prep Preparation of stock solutions synthesis->stock_prep mic_assay MIC Determination (Broth Microdilution) stock_prep->mic_assay diffusion_assay Agar Well/Disk Diffusion Assay stock_prep->diffusion_assay data_analysis Quantitative Analysis of MIC/Zone of Inhibition mic_assay->data_analysis diffusion_assay->data_analysis mechanism_study Mechanism of Action Studies data_analysis->mechanism_study If active

Caption: Experimental workflow for antimicrobial screening.

generalized_moa cluster_compound Antimicrobial Compound cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets compound Halogenated Short-Chain Fatty Acid Derivative membrane_disruption Membrane Disruption compound->membrane_disruption ros_production ROS Production compound->ros_production enzyme_inhibition Enzyme Inhibition compound->enzyme_inhibition ion_leakage Ion Leakage membrane_disruption->ion_leakage cell_death Cell Death ion_leakage->cell_death dna_damage DNA Damage ros_production->dna_damage enzyme_inhibition->cell_death dna_damage->cell_death

Caption: Generalized mechanism of action for antimicrobial organic acids.

References

Application of 2,2-Dichloropentanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropentanoic acid is a halogenated carboxylic acid with potential applications in medicinal chemistry, primarily stemming from its structural similarity to the well-investigated metabolic modulator, dichloroacetate (B87207) (DCA). While direct and extensive research on this compound is limited, its analogous structure strongly suggests a role as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). This inhibition forces a metabolic shift from glycolysis to oxidative phosphorylation, a mechanism of significant interest in oncology and other metabolic disorders.

These application notes provide a framework for investigating the therapeutic potential of this compound, with protocols and methodologies extrapolated from studies on its close analogue, DCA.

Postulated Mechanism of Action: Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Pyruvate dehydrogenase kinase (PDK) is a key regulatory enzyme in cellular metabolism. It phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is the gatekeeper of the tricarboxylic acid (TCA) cycle. By inhibiting PDC, PDK promotes aerobic glycolysis (the Warburg effect), a metabolic phenotype characteristic of many cancer cells.

This compound, like DCA, is hypothesized to act as a pyruvate mimetic, competitively inhibiting PDK.[1] This inhibition leads to the reactivation of PDC, shunting pyruvate from lactate (B86563) production into the TCA cycle for oxidative phosphorylation. This metabolic reprogramming can lead to several anti-cancer effects, including increased production of reactive oxygen species (ROS), induction of apoptosis, and inhibition of tumor growth.[2]

Potential Therapeutic Applications

Based on the known effects of PDK inhibitors, this compound could be investigated for the following applications:

  • Oncology: As a primary therapeutic or as an adjuvant to sensitize cancer cells to radiation and chemotherapy.[3] Cancers that exhibit a strong Warburg phenotype may be particularly susceptible.

  • Metabolic Disorders: Conditions characterized by impaired mitochondrial metabolism could potentially benefit from the activation of the PDC.

  • Ischemic Conditions: By promoting more efficient energy production through oxidative phosphorylation, it may have a role in protecting tissues from ischemic damage.

Quantitative Data for Analogous Compounds (Dichloroacetate - DCA)

To provide a reference for experimental design, the following table summarizes the inhibitory concentrations (IC50) of the analogous compound, dichloroacetate (DCA), against various PDK isoforms and cancer cell lines. It is important to note that these values are for DCA and would need to be experimentally determined for this compound.

Target/Cell LineIC50 Value (for DCA)Reference
Pyruvate Dehydrogenase Kinase 2 (PDK2)183 µM[2][4]
Pyruvate Dehydrogenase Kinase 4 (PDK4)80 µM[2][4]
MeWo (Melanoma)13.3 mM[5]
A375 (Melanoma)14.9 mM[4]
SK-MEL-2 (Melanoma)27.0 mM[4]
Colorectal Cancer Cell Lines~20 mM (growth inhibition)[6]
Pancreatic Carcinoma Cell Lines~75 mM[7]

Experimental Protocols

Protocol 1: In Vitro Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against PDK isoforms.[8][9]

Materials:

  • Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)

  • Pyruvate Dehydrogenase Complex (PDC) E1α subunit (substrate)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the PDK enzyme and PDC E1α substrate to their optimal working concentrations in kinase assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound solution or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 5 µL of the diluted PDK enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the PDC E1α substrate and ATP (at a concentration near the Km for the specific PDK isoform).

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for Metabolic Shift

This protocol outlines a method to assess the effect of this compound on the metabolic phenotype of cancer cells.[6]

Materials:

  • Cancer cell line of interest (e.g., a colorectal or melanoma cell line)

  • Appropriate cell culture medium and supplements

  • This compound

  • Lactate assay kit

  • Seahorse XF Analyzer (Agilent) or similar instrument for measuring cellular respiration

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

  • Lactate Production Measurement:

    • Collect the cell culture medium from each well.

    • Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's protocol.

    • A decrease in lactate production is indicative of a shift away from glycolysis.

  • Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Measurement:

    • Perform a Seahorse XF Cell Mito Stress Test or a similar assay to measure OCR (an indicator of oxidative phosphorylation) and ECAR (an indicator of glycolysis).

    • An increase in the OCR/ECAR ratio indicates a metabolic shift towards oxidative phosphorylation.

  • Data Analysis: Analyze the changes in lactate production, OCR, and ECAR in response to treatment with this compound.

Visualizations

Signaling Pathway

PDK_Signaling_Pathway cluster_0 Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDC TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDC_active PDC (active) PDC_inactive PDC-P (inactive) PDC_active->PDC_inactive PDK PDC_inactive->PDC_active PDP PDK PDK PDK->PDC_active Phosphorylation PDP PDP Dichloropentanoic_acid This compound Dichloropentanoic_acid->PDK Inhibition

Caption: Postulated signaling pathway of this compound via PDK inhibition.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies (Future Work) PDK_assay PDK Inhibition Assay (Determine IC50) Metabolic_assay Metabolic Shift Analysis (Lactate, OCR, ECAR) PDK_assay->Metabolic_assay Confirmed Target Engagement Proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) Metabolic_assay->Proliferation_assay Functional Consequence Apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Proliferation_assay->Apoptosis_assay Mechanism of Growth Inhibition PK_studies Pharmacokinetic Studies Apoptosis_assay->PK_studies Promising In Vitro Profile Efficacy_studies Xenograft Tumor Models PK_studies->Efficacy_studies Toxicity_studies Toxicology Assessment Efficacy_studies->Toxicity_studies

Caption: Logical workflow for the evaluation of this compound.

References

Application Notes and Protocols for the Synthesis of γ-Lactones from 2,2-Dichloropentanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Lactones are a class of heterocyclic organic compounds that form a core structural motif in a wide array of natural products and pharmacologically active molecules. Their prevalence in medicinal chemistry underscores the importance of efficient and selective synthetic routes to access these valuable scaffolds. This document provides detailed application notes and experimental protocols for a proposed synthetic pathway to produce γ-lactones, specifically γ-valerolactone, starting from 2,2-dichloropentanoic acid.

The proposed synthesis follows a three-step sequence:

  • Reductive Dechlorination: The initial step involves the removal of the two chlorine atoms from the α-position of this compound to yield pentanoic acid.

  • Selective γ-Hydroxylation: The subsequent step is the selective oxidation of the γ-C-H bond of pentanoic acid to introduce a hydroxyl group, forming 4-hydroxypentanoic acid.

  • Lactonization: The final step is the intramolecular esterification of 4-hydroxypentanoic acid to yield the target γ-valerolactone.

This multi-step approach is necessitated by the challenges of a direct conversion and leverages recent advances in catalytic C-H activation.

Data Presentation

The following tables summarize the quantitative data for each key step of the synthesis.

Table 1: Reductive Dechlorination of Dichlorinated Carboxylic Acids

CatalystSubstrateH2 Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity to Dechlorinated Product (%)Reference
Pt/TiO₂Propanoic Acid40150-4773 (to Propanol)[1]
Re/TiO₂Chlorinated Aromatic Carboxylic Acids----80-94[1]
Pd/ZrO₂Chloroacetic Acids-Ambient-HighHigh[2]

Table 2: Selective γ-Hydroxylation of Aliphatic Carboxylic Acids

CatalystSubstrateOxidantSolventTemperature (°C)Time (h)Yield of γ-lactone (%)Reference
Mn(TIPS-pdp)3,3-Dimethylbutanoic AcidH₂O₂TFE00.7564[3]
Fe(PDP)Adamantylacetic AcidH₂O₂---up to 88[4]
Mn catalystα,α-disubstituted butanoic acidsH₂O₂---59[3]

Note: The reaction often proceeds directly to the lactone in a single step from the carboxylic acid via an unstable hydroxy acid intermediate.

Table 3: Acid-Catalyzed Lactonization of γ-Hydroxy Acids

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-hydroxy- or/and 5-hydroxy-(2E)-alkenoate2,4,6-trichlorobenzoyl chloridePyridine--82-90[5]
5-(4-fluorophenyl)-5-hydroxypentanoic acidThionyl chloride--10 to 402-3High[6]
γ-hydroxycarboxylic acid sodium saltAcidic relactonization---High[7]

Experimental Protocols

Step 1: Reductive Dechlorination of this compound

Objective: To synthesize pentanoic acid from this compound via catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 5 wt%)

  • Methanol (Anhydrous)

  • Hydrogen Gas (H₂)

  • High-pressure autoclave reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave reactor, dissolve this compound (1 equivalent) in anhydrous methanol.

  • Carefully add 5 wt% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 25-60 °C) for a specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, carefully depressurize the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude pentanoic acid.

  • Purify the product by distillation or chromatography if necessary.

Step 2: Selective γ-Hydroxylation of Pentanoic Acid

Objective: To synthesize 4-hydroxypentanoic acid from pentanoic acid via a manganese-catalyzed C-H oxidation, which will likely lactonize in situ to γ-valerolactone.

Materials:

  • Pentanoic Acid

  • Manganese Catalyst (e.g., (S,S)-Mn(TIPS-pdp))

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • 2,2,2-Trifluoroethanol (TFE)

  • Syringe pump

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure: [3]

  • In a round-bottom flask, dissolve pentanoic acid (1 equivalent) and the manganese catalyst (e.g., 2 mol%) in TFE (to a substrate concentration of 25 mM).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Using a syringe pump, add a solution of H₂O₂ (1.5 equivalents) in TFE (0.9 M) over a period of 30 minutes.[3]

  • Stir the reaction mixture at 0 °C for an additional 15 minutes after the addition is complete.[3]

  • Quench the reaction by adding 2-propanol.

  • The product, γ-valerolactone, can be isolated by standard work-up procedures, including extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.

  • Purification can be achieved by column chromatography.

Step 3: Acid-Catalyzed Lactonization of 4-Hydroxypentanoic Acid

Objective: To synthesize γ-valerolactone from 4-hydroxypentanoic acid. (Note: This step may not be necessary if the hydroxylation reaction leads directly to the lactone).

Materials:

  • 4-Hydroxypentanoic Acid

  • Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxypentanoic acid (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

  • Heat the mixture to reflux. Water formed during the intramolecular esterification will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude γ-valerolactone.

  • Purify the product by distillation.

Mandatory Visualizations

Synthesis_Workflow start This compound intermediate1 Pentanoic Acid start->intermediate1 Reductive Dechlorination (e.g., H₂, Pd/C) intermediate2 4-Hydroxypentanoic Acid (unstable intermediate) intermediate1->intermediate2 Selective γ-Hydroxylation (e.g., Mn catalyst, H₂O₂) end_product γ-Valerolactone intermediate1->end_product Direct C-H Lactonization (Alternative Route) intermediate2->end_product Spontaneous Lactonization

Caption: Proposed synthetic workflow for γ-valerolactone.

Reductive_Dechlorination_Mechanism substrate This compound on Catalyst Surface intermediate Monochloro-intermediate substrate->intermediate Stepwise Reduction h2 H₂ activated_h Activated Hydrogen (H• on catalyst) h2->activated_h Adsorption & Dissociation on Pd/C activated_h->substrate activated_h->intermediate product Pentanoic Acid intermediate->product Further Reduction hcl 2 HCl

Caption: Catalytic hydrogenation mechanism overview.

Lactonization_Mechanism hydroxy_acid 4-Hydroxypentanoic Acid protonated_carbonyl Protonated Carbonyl hydroxy_acid->protonated_carbonyl Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Intramolecular Nucleophilic Attack lactone γ-Valerolactone tetrahedral_intermediate->lactone Elimination of H₂O water H₂O tetrahedral_intermediate->water h_plus H⁺ lactone->h_plus Deprotonation h_plus->hydroxy_acid

Caption: Acid-catalyzed lactonization mechanism.

References

Nucleophilic Substitution Reactions of 2,2-Dichloropentanoate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropentanoate esters are versatile chemical intermediates with potential applications in organic synthesis and drug development. The presence of two chlorine atoms on the α-carbon activates the molecule for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. This document provides an overview of the potential nucleophilic substitution reactions on 2,2-dichloropentanoate esters and outlines generalized experimental protocols. While specific experimental data for this substrate is limited in publicly available literature, the principles of nucleophilic substitution on gem-dihalo compounds provide a strong basis for reaction design.

The general structure of a 2,2-dichloropentanoate ester is as follows:

Where 'R' represents an alkyl or aryl group. The two chlorine atoms are attached to the carbon atom adjacent to the carbonyl group, making it an electrophilic center susceptible to attack by nucleophiles.

Reaction Mechanisms and Pathways

Nucleophilic substitution at the α-carbon of 2,2-dichloropentanoate esters can proceed through a sequential substitution of the two chlorine atoms. The first substitution is generally more facile due to the electron-withdrawing nature of the remaining chlorine atom. The second substitution may require more forcing conditions.

A generalized workflow for these reactions is depicted below:

Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Products start 2,2-Dichloropentanoate Ester reaction Nucleophilic Substitution start->reaction Nucleophile (e.g., R-NH2, R-SH, RO-) product1 2-Chloro-2-substituted Pentanoate Ester reaction->product1 First Substitution product2 2,2-Disubstituted Pentanoate Ester reaction->product2 Second Substitution product1->reaction Second Nucleophile (optional) Reaction_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes Substrate 2,2-Dichloropentanoate Ester Yield Product Yield Substrate->Yield Side_Reactions Side Reactions (e.g., Elimination) Substrate->Side_Reactions Nucleophile Nucleophile (Strength & Sterics) Nucleophile->Yield Selectivity Mono- vs. Di-substitution Nucleophile->Selectivity Solvent Solvent (Polarity, Aprotic/Protic) Solvent->Yield Base Base (Strength, Sterics) Base->Yield Base->Side_Reactions Temperature Temperature Temperature->Yield Temperature->Selectivity Time Reaction Time Time->Yield

Application Note: Derivatization of 2,2-Dichloropentanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct GC analysis of polar compounds like carboxylic acids is often challenging. Molecules such as 2,2-dichloropentanoic acid possess a carboxylic acid functional group (-COOH) which contains an active hydrogen atom. This leads to high polarity and the formation of intermolecular hydrogen bonds, resulting in low volatility and poor thermal stability.[1][2] Without modification, these characteristics can cause significant peak tailing, poor resolution, and low detector response during GC analysis.[1][3]

To overcome these limitations, a derivatization step is employed. This process chemically modifies the analyte to create a derivative that is more volatile, less polar, and more thermally stable, making it "GC-amenable".[4] The most common strategies for derivatizing carboxylic acids are alkylation (specifically esterification) and silylation.[1][5] This application note provides detailed protocols for these methods as applied to this compound, enabling robust and reproducible quantitative analysis.

Derivatization Strategies and Method Selection

The choice of derivatization reagent depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available equipment. The two primary and most effective methods for this compound are esterification and silylation.

  • Esterification (Alkylation): This method replaces the acidic proton of the carboxyl group with an alkyl group, typically methyl or ethyl, to form a less polar and more volatile ester.[2][4] This can be achieved using reagents like acidic methanol (B129727) or alkyl chloroformates. Ester derivatives are generally very stable.[4]

  • Silylation: This is a versatile and widely used method that replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[5] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for carboxylic acids.[6] The resulting TMS esters are volatile and thermally stable, though they can be sensitive to moisture.[7]

Table 1: Comparison of Common Derivatization Methods for Carboxylic Acids

FeatureEsterification (Acidic Alcohol)Silylation (e.g., BSTFA)Esterification (Alkyl Chloroformate)
Principle Replaces active -H with an alkyl group using alcohol and an acid catalyst.[8]Replaces active -H with a trimethylsilyl (TMS) group.[5]Forms a mixed anhydride (B1165640) intermediate that reacts with an alcohol.[9]
Reagent(s) Methanol/Ethanol, H₂SO₄ or BF₃ catalyst.[10][11]BSTFA, MSTFA, BSA, often with TMCS as a catalyst.[12]Methyl/Ethyl Chloroformate, Pyridine, Alcohol.[13][14]
Reaction Speed Moderate to slow (may require heating for 30-60 min).[10]Fast (typically 5-30 min at room temp or with gentle heating).[5][6]Very fast (occurs quickly at room temperature).[14]
Derivative Stability High. Esters are generally robust.[4]Moderate. TMS derivatives are sensitive to moisture.High.
Byproducts Water.Neutral, volatile byproducts that typically do not interfere.[4]HCl (neutralized by base like pyridine), CO₂.[14]
Advantages Inexpensive, common reagents; produces very stable derivatives.Highly reactive, versatile for multiple functional groups, volatile byproducts.[3][6]Rapid reaction, can be performed directly in aqueous media.[14]
Disadvantages Requires anhydrous conditions; catalyst removal may be needed.Reagents and derivatives are moisture-sensitive; reagents are more expensive.[7]Reagents can be hazardous; requires careful pH control.

Experimental Protocols

Protocol 1: Esterification using Acidic Methanol

This protocol is adapted from a standard method for the analysis of haloacetic acids in water.[10] It involves the conversion of this compound to its methyl ester, methyl 2,2-dichloropentanoate.

Workflow for Acidic Methanol Esterification

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample containing This compound Extract Liquid-Liquid or Solid Phase Extraction Sample->Extract Dry Dry Extract (e.g., with N₂ stream) Extract->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute AddAcid Add H₂SO₄ Catalyst Reconstitute->AddAcid Heat Heat at 50°C AddAcid->Heat Neutralize Neutralize & Extract Heat->Neutralize GCMS Inject into GC-MS Neutralize->GCMS Start Dried Sample or Standard (Anhydrous Conditions Required) Solvent Add Aprotic Solvent (e.g., Acetonitrile, Pyridine) Start->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent React Vortex and Heat (60-70°C for 15-30 min) Reagent->React Inject Cool and Inject Directly into GC-MS React->Inject cluster_ester Esterification with Methanol struct1 This compound plus1 + CH₃OH arrow1 H₂SO₄ (catalyst) struct2 Methyl 2,2-Dichloropentanoate plus2 + H₂O cluster_silyl Silylation with BSTFA struct3 This compound plus3 + BSTFA arrow2 TMCS (catalyst) 70°C struct4 TMS-2,2-Dichloropentanoate plus4 + Byproducts

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dichloropentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dichloropentanoic acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction involves the alpha-halogenation of a carboxylic acid, in this case, pentanoic acid, using a chlorinating agent in the presence of a phosphorus catalyst.

Q2: What are the key reagents for the dichlorination of pentanoic acid via the HVZ reaction?

A2: The key reagents include:

  • Pentanoic Acid: The starting carboxylic acid.

  • Chlorinating Agent: Typically chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).

  • Catalyst: A phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅), is used to generate the acyl halide intermediate.[1][2] Thionyl chloride (SOCl₂) can also be used, which serves as both the chlorinating agent and catalyst.[3]

Q3: What are the main challenges in synthesizing this compound?

A3: The primary challenges include controlling the extent of chlorination to achieve the desired dichlorinated product while minimizing monochlorinated and unreacted starting material. Other challenges include managing the corrosive nature of the reagents and purifying the final product from a mixture of chlorinated species.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the relative amounts of starting material, monochlorinated, and dichlorinated products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture.

Q5: What is the expected structure and molecular weight of this compound?

A5: The structure of this compound is CH₃CH₂CH₂CCl₂(COOH). Its molecular formula is C₅H₈Cl₂O₂, and its molecular weight is approximately 171.02 g/mol .[4]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible CauseSuggested Solution
Incomplete Reaction - Increase Reaction Time: The dichlorination may require a longer reaction time than monochlorination. Monitor the reaction progress over a more extended period. - Increase Temperature: Higher temperatures can increase the reaction rate. However, be cautious as this may also lead to side reactions.[1]
Insufficient Chlorinating Agent - Ensure Stoichiometric Excess: Use a sufficient molar excess of the chlorinating agent (e.g., chlorine gas) to favor dichlorination.
Catalyst Deactivation - Use Fresh Catalyst: Ensure the phosphorus halide catalyst is fresh and has not been deactivated by moisture.
Problem 2: High Proportion of 2-Chloropentanoic Acid (Monochloro-impurity)
Possible CauseSuggested Solution
Insufficient Chlorination - Increase Molar Ratio of Chlorinating Agent: A higher concentration of the chlorinating agent relative to pentanoic acid will promote the second chlorination step. - Prolong Reaction Time: Allow more time for the monochlorinated intermediate to be converted to the dichlorinated product.
Low Reaction Temperature - Optimize Temperature: Gradually increase the reaction temperature. The second chlorination may require a higher activation energy.
Problem 3: Presence of Unreacted Pentanoic Acid
Possible CauseSuggested Solution
Insufficient Reagents - Check Stoichiometry: Verify the molar ratios of the chlorinating agent and catalyst to the starting material.
Low Reaction Temperature or Short Reaction Time - Adjust Reaction Parameters: Increase the temperature and/or extend the reaction duration to ensure complete conversion of the starting material.
Problem 4: Product is Dark/Discolored
Possible CauseSuggested Solution
Side Reactions/Degradation - Control Temperature: Avoid excessively high temperatures which can lead to decomposition and the formation of colored byproducts.[1] - Purification: The colored impurities can often be removed during the purification step (e.g., distillation).

Experimental Protocols

General Protocol for Hell-Volhard-Zelinsky Dichlorination of Pentanoic Acid

This protocol provides a general procedure. Optimal conditions should be determined experimentally.

1. Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube (for chlorine gas), and a dropping funnel. The outlet of the reflux condenser should be connected to a gas trap to neutralize excess chlorine and HCl gas produced.

  • Charge the flask with pentanoic acid.

2. Acyl Chloride Formation:

  • Slowly add a catalytic amount of phosphorus pentachloride (PCl₅) or a slight molar excess of thionyl chloride (SOCl₂) to the pentanoic acid through the dropping funnel.[5]

  • Gently heat the mixture to initiate the reaction and form the pentanoyl chloride intermediate.

3. Dichlorination:

  • Once the initial reaction subsides, begin bubbling dry chlorine gas through the mixture via the gas inlet tube.

  • Maintain the reaction at an elevated temperature. The optimal temperature and time will need to be determined, but temperatures exceeding 100°C are often required for dichlorination.[1]

  • Monitor the reaction progress periodically by GC-MS or NMR.

4. Work-up and Purification:

  • Once the desired level of dichlorination is achieved, stop the flow of chlorine gas and allow the reaction mixture to cool.

  • Carefully add water to the reaction mixture to hydrolyze the remaining acyl chloride to the carboxylic acid. This reaction is exothermic and will produce HCl gas.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude this compound by fractional distillation under reduced pressure.[6][7][8] The boiling points of pentanoic acid, 2-chloropentanoic acid, and this compound are different, allowing for their separation.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution (Hypothetical Data)
EntryMolar Ratio (Cl₂:Acid)Temperature (°C)Time (h)Pentanoic Acid (%)2-Chloropentanoic Acid (%)This compound (%)
11.1 : 11004107515
22.2 : 1100423068
32.2 : 11204<11584
42.2 : 11208<1594
53.0 : 112080297

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions.

Table 2: Physical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₅H₈Cl₂O₂
Molecular Weight 171.02 g/mol [4]
Appearance Colorless to light yellow liquid
Boiling Point (Predicted) ~242 °C at 760 mmHg
¹H NMR (CDCl₃) δ ~1.1 (t, 3H, CH₃), ~1.7 (m, 2H, CH₂), ~2.2 (t, 2H, CH₂), ~11-12 (br s, 1H, COOH)[9]
¹³C NMR (CDCl₃) δ ~13 (CH₃), ~25 (CH₂), ~40 (CH₂), ~90 (CCl₂), ~175 (C=O)[9]
IR (neat) ν ~2970 (C-H), ~1720 (C=O), ~3000-3300 (br, O-H), ~700-800 (C-Cl) cm⁻¹[10]

Visualizations

Experimental Workflow for this compound Synthesis

G start Start: Pentanoic Acid reagents Add PCl5 (cat.) and Cl2 start->reagents reaction Heat and React (e.g., 120°C, 8h) reagents->reaction monitoring Monitor by GC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup monitoring->workup If complete extraction Extraction with Organic Solvent workup->extraction drying Dry with Na2SO4 extraction->drying purification Fractional Distillation drying->purification product Product: this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of Dichloro-product check_mono High Monochloro-product? start->check_mono check_sm High Starting Material? start->check_sm increase_cl2 Increase Cl2 ratio Increase Temperature/Time check_mono->increase_cl2 Yes increase_time_temp Increase Time/Temperature check_sm->increase_time_temp Yes check_catalyst Check Catalyst Activity check_sm->check_catalyst No

Caption: Decision tree for troubleshooting low yields in the dichlorination reaction.

References

Technical Support Center: Chlorination of Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of pentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chlorination of pentanoic acid, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low yield of the desired chlorinated pentanoic acid.

  • Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors depending on the chlorination method employed.

    • Incomplete Reaction: The reaction may not have gone to completion. For alpha-chlorination via the Hell-Volhard-Zelinsky (HVZ) reaction, ensure that the reaction time is sufficient and the temperature is maintained, as these reactions can be slow. For the formation of pentanoyl chloride, ensure the chlorinating agent is fresh and used in the correct stoichiometric amount.

    • Moisture Contamination: Acyl chlorides, intermediates in the HVZ reaction and the final product in pentanoyl chloride synthesis, are highly reactive towards water.[1] Any moisture in the glassware or reagents will lead to the hydrolysis of the acyl chloride back to pentanoic acid, reducing the yield. All glassware should be oven-dried, and anhydrous solvents should be used.

    • Suboptimal Reagent Choice: The choice of chlorinating agent can significantly impact the yield. For instance, when preparing pentanoyl chloride, thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.[1]

    • Purification Losses: Significant loss of product can occur during the workup and purification steps. Optimize your extraction and distillation or chromatography procedures to minimize these losses.

Issue 2: Formation of multiple chlorinated isomers in free-radical chlorination.

  • Question: I am using free-radical chlorination and obtaining a mixture of monochlorinated isomers (alpha, beta, gamma, delta). How can I control the regioselectivity?

  • Answer: Free-radical chlorination of alkanes and their derivatives is notoriously unselective.[2] The chlorine radical is highly reactive and will abstract hydrogen atoms from all available positions on the pentanoic acid chain, leading to a mixture of isomers.

    • Understanding Reactivity: The distribution of isomers is governed by the statistical probability of chlorination at each position and the relative reactivity of the C-H bonds. Secondary C-H bonds (at the beta and gamma positions) are generally more reactive than primary C-H bonds (at the delta position). The alpha-protons are deactivated due to the electron-withdrawing effect of the carboxylic acid group.[3]

    • Alternative Methods: For selective chlorination, particularly at the alpha-position, the Hell-Volhard-Zelinsky reaction is the method of choice.[3] If chlorination at other specific positions is required, alternative synthetic strategies will be necessary.

Issue 3: Presence of unsaturated byproducts.

  • Question: My final product is contaminated with an unsaturated pentenoic acid. What causes this and how can I prevent it?

  • Answer: The formation of unsaturated byproducts is a known side reaction, particularly in the Hell-Volhard-Zelinsky reaction when carried out at high temperatures.[1] This occurs through the elimination of a hydrogen halide from the alpha-chlorinated product.

    • Temperature Control: Carefully control the reaction temperature. While the HVZ reaction requires elevated temperatures, excessive heat can promote the elimination side reaction.[4] Monitor the reaction closely and maintain the temperature within the recommended range for the specific protocol.

    • Reaction Time: Prolonged reaction times at high temperatures can also increase the likelihood of elimination. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.

Issue 4: Formation of polychlorinated byproducts.

  • Question: I am observing di- and tri-chlorinated pentanoic acid derivatives in my product mixture. How can I minimize this over-chlorination?

  • Answer: Polychlorination occurs when the initially formed monochlorinated product reacts further with the chlorinating agent. This is more common in free-radical chlorination but can also occur in the HVZ reaction if reaction conditions are not carefully controlled.

    • Control Stoichiometry: Use a controlled amount of the chlorinating agent. For monochlorination, using a molar ratio of pentanoic acid to chlorine (or other chlorinating agent) of 1:1 or slightly greater is recommended. An excess of the chlorinating agent will favor polychlorination.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-chlorination. Again, monitoring the reaction progress is key to stopping the reaction once the desired monochlorinated product is formed.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I can expect when preparing pentanoyl chloride?

A1: The byproducts are dependent on the chlorinating agent used:

  • Thionyl chloride (SOCl₂): The byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and can be easily removed.

  • Phosphorus(V) chloride (PCl₅): The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

  • Phosphorus(III) chloride (PCl₃): The byproduct is phosphorous acid (H₃PO₃).

  • Oxalyl chloride ((COCl)₂): The byproducts are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).

Q2: How can I selectively chlorinate pentanoic acid at the alpha-position?

A2: The Hell-Volhard-Zelinsky (HVZ) reaction is the most effective method for the selective alpha-chlorination of carboxylic acids.[3] This reaction typically uses a phosphorus trihalide (like PCl₃ or PBr₃) as a catalyst and a halogen (Cl₂ or Br₂).[5]

Q3: Is it possible to perform a free-radical chlorination of pentanoic acid with high selectivity?

A3: No, free-radical chlorination is inherently unselective for alkanes and their derivatives.[2] You will always obtain a mixture of isomers. The distribution of these isomers can be estimated based on the number of hydrogen atoms at each position and their relative reactivities.

Q4: What is the role of the phosphorus catalyst in the Hell-Volhard-Zelinsky reaction?

A4: The phosphorus trihalide catalyst reacts with the carboxylic acid to form an acyl halide intermediate.[6] This intermediate readily enolizes, and it is the enol form that reacts with the halogen at the alpha-position.[6]

Q5: How can I remove the phosphorus-containing byproducts from my HVZ reaction?

A5: Phosphorus-containing byproducts, such as phosphorous acid or phosphoryl chloride, are typically removed during the aqueous workup. Phosphorous acid is water-soluble and will be removed in the aqueous layer during extraction. Phosphoryl chloride will hydrolyze to phosphoric acid and HCl upon contact with water.

Data Presentation

Table 1: Predicted Isomer Distribution in Free-Radical Monochlorination of Pentanoic Acid

The following table provides an estimated distribution of monochlorinated isomers based on the statistical probability and relative reactivity of C-H bonds (Primary:Secondary ≈ 1:3.9). Please note that the presence of the carboxylic acid group will influence the actual experimental distribution.

Position of ChlorinationIsomer NameNumber of HydrogensRelative Reactivity FactorStatistical ProbabilityPredicted % Yield
α (alpha)2-Chloropentanoic acid2~0.5 (deactivated)1.0~5%
β (beta)3-Chloropentanoic acid23.97.8~40%
γ (gamma)4-Chloropentanoic acid23.97.8~40%
δ (delta)5-Chloropentanoic acid31.03.0~15%

Experimental Protocols

Key Experiment: Alpha-Chlorination of Pentanoic Acid via the Hell-Volhard-Zelinsky Reaction

Objective: To synthesize 2-chloropentanoic acid from pentanoic acid.

Materials:

  • Pentanoic acid

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Drying tube (e.g., with calcium chloride)

  • Round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a gas inlet tube (if using chlorine gas). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.

  • Reaction Initiation: To the flask, add pentanoic acid (1.0 eq) dissolved in a minimal amount of anhydrous solvent.

  • Catalyst Addition: Slowly add a catalytic amount of phosphorus trichloride (e.g., 0.1 eq) to the stirring solution.

  • Chlorination: Heat the mixture to a gentle reflux. Slowly bubble chlorine gas through the solution or add sulfuryl chloride (1.1 eq) dropwise. The reaction is often exothermic, so control the addition rate to maintain a steady reflux.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC or GC analysis of quenched aliquots). The reaction may take several hours to go to completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude 2-chloropentanoic acid can be purified by vacuum distillation.

Mandatory Visualization

Byproduct_Formation_Pathways Byproduct Formation in Pentanoic Acid Chlorination cluster_free_radical Free-Radical Chlorination cluster_hvz Hell-Volhard-Zelinsky (HVZ) Reaction cluster_acyl_chloride Pentanoyl Chloride Synthesis PA Pentanoic Acid Cl2_hv Cl2, hv PA->Cl2_hv Isomers Mixture of Monochloro Isomers (α, β, γ, δ) Cl2_hv->Isomers Poly Polychlorinated Products Isomers->Poly Excess Cl2 PA2 Pentanoic Acid PCl3_Cl2 1. PCl3, Cl2 PA2->PCl3_Cl2 Alpha 2-Chloropentanoic Acid PCl3_Cl2->Alpha Unsat Pentenoic Acid Alpha->Unsat High Temp. Poly2 Di/Polychlorinated Products Alpha->Poly2 Excess Cl2 PA3 Pentanoic Acid SOCl2 SOCl2 PA3->SOCl2 PentanoylCl Pentanoyl Chloride SOCl2->PentanoylCl Byproducts SO2 (g) + HCl (g) PentanoylCl->Byproducts Byproducts Troubleshooting_Workflow Troubleshooting Workflow for Pentanoic Acid Chlorination Start Problem Encountered LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts Incomplete Check Reaction Time/Temp LowYield->Incomplete Yes Moisture Ensure Anhydrous Conditions LowYield->Moisture Yes Purification Optimize Workup/Purification LowYield->Purification Yes Isomers Unselective Reaction (Free-Radical) Byproducts->Isomers Multiple Isomers Unsaturated Elimination Occurred (High Temp in HVZ) Byproducts->Unsaturated Unsaturated Product Polychlorinated Over-chlorination Byproducts->Polychlorinated Polychlorinated UseHVZ Use HVZ for alpha-selectivity Isomers->UseHVZ ControlTemp Control Reaction Temperature Unsaturated->ControlTemp ControlStoich Control Cl2 Stoichiometry Polychlorinated->ControlStoich

References

Technical Support Center: Purification of Crude 2,2-Dichloropentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of crude 2,2-dichloropentanoic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The most common impurity is the unreacted starting material, 2,2-dichloropentanal , from which the acid is typically synthesized via oxidation.[1] Other potential impurities may include:

  • Over-oxidation products: Small amounts of shorter-chain carboxylic acids if oxidative cleavage occurs.

  • Residual reagents: Traces of the oxidizing agent (e.g., nitric acid, sodium nitrite) and solvents (e.g., dichloromethane) used in the synthesis.[1]

  • Byproducts of side reactions: Depending on the reaction conditions, minor side products may form.

Q2: Which purification methods are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods are:

  • Vacuum Distillation: Ideal for separating the liquid this compound from non-volatile impurities and impurities with significantly different boiling points.[2]

  • Recrystallization: A suitable method if the crude product is a solid or can be solidified. It is effective for removing small amounts of impurities that have different solubility profiles.

  • Column Chromatography: A high-resolution technique for separating the desired acid from impurities with different polarities.

Q3: My purified this compound is discolored. What is the likely cause and how can I fix it?

A3: Discoloration (often yellowish or brownish) is typically due to the presence of trace impurities, possibly polymeric byproducts from the aldehyde starting material or residual oxidizing agents.

  • Troubleshooting:

    • For slight discoloration, a single purification step (distillation or recrystallization) may be sufficient.

    • For more significant color, consider a pre-treatment step. Dissolving the crude acid in a suitable organic solvent and washing with a dilute solution of a mild reducing agent (e.g., sodium bisulfite) can help remove some colored impurities before proceeding with the main purification method.

    • Passing a solution of the crude acid through a small plug of activated carbon or silica (B1680970) gel can also help adsorb colored impurities.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping or uneven boiling - Insufficient agitation.- Presence of volatile impurities.- Use a magnetic stir bar for vigorous stirring.- Ensure a gradual and uniform heating of the distillation flask.- Introduce a fine capillary leak to provide a steady stream of bubbles.
No distillate at the expected temperature - Vacuum is not low enough.- Thermometer placement is incorrect.- The compound has a higher boiling point than anticipated.- Check all connections for leaks and ensure the vacuum pump is functioning correctly.- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.- Gradually and carefully increase the heating mantle temperature.
Product decomposes in the distillation pot - The heating temperature is too high.- The residence time at high temperature is too long.- Use a lower vacuum to decrease the boiling point.- Use a smaller distillation flask to minimize the amount of material being heated at any one time.- For very sensitive compounds, consider short-path distillation.
Recrystallization
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent - The chosen solvent is unsuitable.- Not enough solvent has been added.- Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.- Add more hot solvent in small increments until the compound dissolves completely.
The compound "oils out" instead of crystallizing - The solution is supersaturated with impurities.- The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the solute.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.- Select a solvent with a lower boiling point.
No crystals form upon cooling - The solution is not saturated.- The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.- Try a different solvent or a solvent mixture in which the compound is less soluble when cold.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of the acid from impurities - The polarity of the mobile phase is too high or too low.- The column is overloaded.- Optimize the mobile phase using thin-layer chromatography (TLC) first.- Use a less polar solvent system to increase retention or a more polar one to decrease it. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and reduce tailing.- Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).
The compound streaks on the column - The compound is interacting too strongly with the silica gel.- The compound is not fully dissolved in the mobile phase when loaded.- Add a small percentage of a polar modifier like acetic acid to the mobile phase to suppress deprotonation of the carboxylic acid.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a slightly more polar solvent before loading onto the column.

Data Presentation

The following table summarizes the estimated physical properties and purification parameters for this compound. Note that some values are estimated based on structurally similar compounds.

Parameter Value Source/Basis
Molecular Weight 171.02 g/mol [3]
Boiling Point (Atmospheric) Estimated ~242 °C[4]
Estimated Boiling Point (Vacuum) 100-120 °C at 10 mmHgEstimated from the boiling point of 2,2-dichlorobutanoic acid (218 °C at 760 mmHg)[1]
Purity after Vacuum Distillation >98% (expected)General expectation for distillation of liquids with well-separated boiling points.
Recrystallization Solvents (to test) Hexane/Ethyl Acetate (B1210297), Toluene, Water/EthanolGeneral solvents for carboxylic acids.[5][6]
Purity after Recrystallization >99% (expected)Dependent on the efficiency of the recrystallization process.
Chromatography Stationary Phase Silica GelStandard for normal-phase chromatography of acidic compounds.
Chromatography Mobile Phase (starting point) Hexane:Ethyl Acetate (e.g., 7:3) + 0.5% Acetic AcidA common solvent system for moderately polar compounds.
Purity after Chromatography >99.5% (expected)Chromatography offers high resolving power.

Experimental Protocols

Key Experiment 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by separating it from non-volatile impurities and components with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a sand bath for uniform heating.

  • Charging the Flask: Place the crude this compound (e.g., 10-50 g) and a magnetic stir bar into a round-bottomed flask of appropriate size (the flask should not be more than two-thirds full).

  • Applying Vacuum: Begin stirring and gradually apply vacuum using a vacuum pump. It is advisable to use a cold trap between the distillation apparatus and the pump.

  • Heating: Once a stable vacuum is achieved (e.g., ~10 mmHg), begin to gently heat the distillation flask.

  • Collecting Fractions:

    • Collect any initial low-boiling fractions (likely residual solvent) in a separate receiving flask.

    • As the temperature of the vapor approaches the expected boiling point of the product (estimated 100-120 °C at 10 mmHg), change to a clean receiving flask to collect the purified this compound.

    • Collect the fraction that distills over a narrow temperature range (e.g., 2-3 °C).

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling and Storage: Allow the apparatus to cool to room temperature before slowly releasing the vacuum. The purified liquid can then be transferred to a clean, dry storage container.

Key Experiment 2: Purification by Recrystallization

Objective: To purify crude this compound by crystallization from a suitable solvent.

Methodology:

  • Solvent Selection (Small Scale Test):

    • Place a small amount of the crude acid (e.g., 50 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water, and mixtures like hexane/ethyl acetate and ethanol/water) to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes. A good solvent will dissolve the compound when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

  • Recrystallization Procedure (Scale-up):

    • Place the crude this compound into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask with stirring until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow Start Crude this compound Purity_Check1 Assess Impurity Profile (e.g., by GC-MS, NMR) Start->Purity_Check1 High_Impurity High Level of Impurities (>10%) Purity_Check1->High_Impurity High Low_Impurity Low Level of Impurities (<10%) Purity_Check1->Low_Impurity Low Distillation Vacuum Distillation High_Impurity->Distillation If impurities are non-volatile or have very different B.P. Recrystallization Recrystallization Low_Impurity->Recrystallization If solid and suitable solvent is found Purity_Check2 Check Purity Distillation->Purity_Check2 Purity_Check3 Check Purity Recrystallization->Purity_Check3 Chromatography Column Chromatography Final_Product Pure this compound Chromatography->Final_Product Purity_Check2->Recrystallization Further Purification Needed Purity_Check2->Final_Product Purity Sufficient Purity_Check3->Chromatography High Purity Required Purity_Check3->Final_Product Purity Sufficient

Caption: Purification workflow for this compound.

References

Technical Support Center: Esterification of Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the esterification of sterically hindered carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of sterically hindered carboxylic acids so challenging?

Steric hindrance refers to the presence of bulky chemical groups near the reaction center. In the case of hindered carboxylic acids (e.g., 2,4,6-trimethylbenzoic acid), these bulky groups physically block the approach of the alcohol nucleophile to the carbonyl carbon. This significantly slows down or completely prevents traditional esterification reactions, such as the Fischer-Speier method, which often results in the recovery of unchanged starting material.[1][2][3]

Q2: What are the primary methods for esterifying sterically hindered carboxylic acids?

When direct acid-catalyzed methods fail, several alternative strategies can be employed. The most common and effective methods involve "activating" the carboxylic acid to make it more reactive. These include:

  • Steglich Esterification: Uses a carbodiimide (B86325) coupling agent (like DCC or DIC) and a nucleophilic catalyst (DMAP) under mild, neutral conditions.[4][5][6]

  • Yamaguchi Esterification: Involves converting the carboxylic acid into a highly reactive mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[7][8] This method is especially effective for creating highly functionalized esters.[8]

  • Acyl Chloride Formation: A robust, two-step method where the carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with the hindered alcohol.[3]

  • Mitsunobu Reaction: This reaction activates the alcohol rather than the carboxylic acid. It uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to convert the alcohol's hydroxyl group into a good leaving group, which is then displaced by the carboxylate.[9][10] A key feature is the inversion of stereochemistry at the alcohol center.[9]

Q3: How do I choose the best esterification method for my specific substrate?

The choice of method depends on the properties of your starting materials and the desired product. The following decision-making workflow can help guide your selection.

G start_node Is your carboxylic acid or alcohol sensitive to strong acid? method_fischer Fischer Esterification (H+, excess alcohol) start_node->method_fischer No check_hindrance Are the substrates sterically hindered? start_node->check_hindrance Yes check_hindrance->method_fischer No check_inversion Is inversion of alcohol stereochemistry desired? check_hindrance->check_inversion Yes method_steglich Steglich Esterification (DCC/DMAP) method_yamaguchi Yamaguchi Esterification method_acyl Acyl Chloride Pathway method_mitsunobu Mitsunobu Reaction check_inversion->method_mitsunobu Yes other_methods Consider Steglich, Yamaguchi, or Acyl Chloride methods check_inversion->other_methods No other_methods->method_steglich other_methods->method_yamaguchi other_methods->method_acyl

Caption: Decision workflow for selecting an esterification method.

Troubleshooting Guide

Problem: My reaction has a very low yield or is not working at all.

Potential CauseRecommended Solution
Extreme Steric Hindrance This is the most common cause. The chosen method may not be powerful enough. Solution: Switch to a more robust method. If Steglich fails, try Yamaguchi or the acyl chloride pathway, which uses a more electrophilic intermediate.[3]
Presence of Water Water can hydrolyze the activated intermediates or the final ester, pushing the equilibrium back to the starting materials.[1] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture.
Suboptimal Reaction Conditions Incorrect temperature, reaction time, or stoichiometry can lead to poor yields.[1] Solution: Increase the reaction temperature or extend the reaction time. Monitor progress by TLC or LCMS. A slight excess of the acid and coupling agent may be beneficial.[1]
Decomposition of Reagents The coupling agents or catalysts may have degraded. Solution: Use fresh reagents. For example, DCC (dicyclohexylcarbodiimide) can hydrolyze over time.
Incorrect Stoichiometry Using incorrect molar ratios of reactants and reagents is a common pitfall. Solution: Carefully calculate and measure all components. Ensure the correct molar ratios of the acid, alcohol, and coupling agents/catalysts are used.[1]

Problem: My Steglich esterification is producing a major byproduct.

Q: I am using DCC/DMAP and my primary product is an insoluble white solid, but not my ester. What is happening?

This is a classic issue with the Steglich esterification. The intended reaction involves the O-acylisourea intermediate reacting with the alcohol. However, if the alcohol is very hindered and the reaction is slow, this intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[6]

G RCOOH R-COOH + DCC O_acyl O-acylisourea (Reactive Intermediate) RCOOH->O_acyl N_acyl N-acylurea (Side Product) O_acyl->N_acyl Slow reaction (1,3-rearrangement) DMAP_int Acyl-pyridinium Intermediate O_acyl->DMAP_int Fast reaction with DMAP Ester Desired Ester DMAP_int->Ester Reaction with R'-OH

Caption: Role of DMAP in preventing N-acylurea side product formation.

Solution: The role of 4-dimethylaminopyridine (B28879) (DMAP) is crucial to prevent this. DMAP is a stronger nucleophile than the alcohol and rapidly intercepts the O-acylisourea intermediate to form a highly reactive acyl-pyridinium species.[3][5] This new intermediate does not rearrange and is readily attacked by even hindered alcohols to form the desired ester. Ensure you are using a sufficient catalytic amount (typically 5-10 mol%) of fresh DMAP.[5][11]

Problem: My Fischer esterification of 2,4,6-trimethylbenzoic acid failed.

Q: I refluxed 2,4,6-trimethylbenzoic acid with methanol (B129727) and H₂SO₄, but only recovered the starting acid. Why?

This is a textbook example of steric hindrance preventing the Fischer esterification mechanism.[2] The two methyl groups ortho to the carboxylic acid block the carbonyl carbon, making it inaccessible for nucleophilic attack by methanol. The reaction simply cannot proceed to form the necessary tetrahedral intermediate.[3]

Solution: You must use an alternative method that does not rely on direct attack at the carbonyl of the protonated acid. The most effective solution is to convert the carboxylic acid to its acyl chloride using SOCl₂. The resulting acyl chloride is far more electrophilic and will react with methanol to give the desired methyl ester.[3]

Comparative Data on Esterification Methods

The following table summarizes typical yields for different esterification methods with hindered substrates. Actual yields will vary based on specific substrates and reaction conditions.

MethodHindered Carboxylic AcidAlcoholCoupling Agent / ReagentCatalystTypical YieldReference
Steglich Pivalic AcidBenzyl alcoholDCCDMAP (10 mol%)94%[11]
Steglich Pivalic Acidtert-ButanolDCCDMAP (10 mol%)88%[11]
Yamaguchi Pivalic Acidsec-Butanol2,4,6-Trichlorobenzoyl chlorideDMAPHigh Yields[7][8]
Acyl Chloride 2,4,6-Trimethylbenzoic acidMesitolSOCl₂ (for acid chloride formation)NoneEffective[3]
Fischer 2,4,6-Trimethylbenzoic acidMethanolNoneH₂SO₄0% (Failure)[2]

Key Experimental Protocols

Protocol 1: Steglich Esterification of a Hindered Acid [11]

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered carboxylic acid (1.0 eq), the alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise to the stirred mixture over 10-15 minutes. A white precipitate, dicyclohexylurea (DCU), will begin to form.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[1]

    • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography or distillation.

Protocol 2: Yamaguchi Esterification [7][12]

This two-step, one-pot procedure is highly effective for very hindered systems.

  • Anhydride Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve the hindered carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add triethylamine (B128534) (Et₃N, 1.1 eq) and stir for 10 minutes.

    • Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • Esterification:

    • In a separate flask, dissolve the alcohol (1.5 eq) and a stoichiometric amount of DMAP (2.0-3.0 eq) in anhydrous toluene.

    • Add the solution of the alcohol and DMAP to the mixed anhydride solution via cannula or dropping funnel.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Workup & Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

References

Preventing decomposition of 2,2-dichloropentanoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-dichloropentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on chemical stability to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound under typical reaction conditions are decarboxylation and hydrolysis of its derivatives.

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group can be facilitated by the presence of two electron-withdrawing chlorine atoms on the alpha-carbon, especially at elevated temperatures.

  • Hydrolysis: If this compound is converted to an ester or amide, these derivatives can be susceptible to hydrolysis, breaking down into the parent carboxylic acid and the corresponding alcohol or amine. This is particularly relevant during work-up and purification steps.

  • Dehydrochlorination: At very high temperatures, elimination of hydrogen chloride (HCl) can occur.

Q2: What are the initial signs of decomposition of this compound?

A2: Visual signs of decomposition can include a change in color of the compound or reaction mixture, the evolution of gas (CO₂ or HCl), or the formation of unexpected precipitates. However, significant degradation can occur without any visible changes. Analytical techniques such as NMR, GC-MS, or LC-MS are the most reliable methods to detect decomposition by identifying degradation products.

Q3: How should I store this compound to ensure its stability?

A3: To maximize stability, store this compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Can I use traditional Fischer esterification with this compound?

A4: Traditional Fischer esterification, which typically involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is generally not recommended for this compound. The high temperatures and strongly acidic conditions can promote decarboxylation and other side reactions. Milder esterification methods are advised.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Low or no yield of the desired ester or amide product.
Possible Cause Suggested Solution
Decomposition of starting material Avoid high reaction temperatures. Utilize mild coupling reagents for esterification (e.g., DCC/DMAP) or amidation (e.g., EDC/NHS) that allow for room temperature reactions.
Steric Hindrance The two chlorine atoms at the α-position create significant steric hindrance. Increase the reaction time or use a less sterically hindered alcohol/amine. For esterification, consider converting the carboxylic acid to the more reactive acid chloride first.
Incomplete reaction Ensure all reagents are pure and anhydrous, as water can interfere with coupling reactions. Use a slight excess of the alcohol or amine. Monitor the reaction progress by TLC or LC-MS.
Side reactions of coupling agents In carbodiimide-mediated reactions, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[1] For esterifications, the addition of a catalytic amount of DMAP can suppress this side reaction.[1]
Problem 2: Formation of unexpected byproducts.
Possible Cause Identification Method Prevention Strategy
Decarboxylation Product GC-MS or LC-MS analysis to detect 2,2-dichlorobutane.Maintain low reaction temperatures. Avoid strong acids and prolonged heating.
N-acylurea Formation NMR spectroscopy will show characteristic signals for the urea (B33335) byproduct.For esterifications, ensure a catalytic amount of DMAP is used with the carbodiimide. For amidations, this is less common as amines are more reactive.
Hydrolysis during workup Isolate and characterize the byproduct. If it is the starting carboxylic acid, hydrolysis has occurred.Use anhydrous workup conditions where possible. Minimize exposure of ester or amide products to strongly acidic or basic aqueous solutions.

Stability Data

Condition Temperature Stability Primary Decomposition Pathway
Neutral (pH ~7) Room Temperature (20-25°C)HighNegligible decomposition
Elevated Temperature (50-100°C)ModerateSlow decarboxylation
High Temperature (>150°C)LowDecarboxylation, Dehydrochlorination
Acidic (pH < 4) Room Temperature (20-25°C)HighNegligible decomposition
Elevated Temperature (50-100°C)Low to ModerateAcid-catalyzed decarboxylation
Basic (pH > 10) Room Temperature (20-25°C)ModerateSlow deprotonation, potential for subsequent reactions
Elevated Temperature (50-100°C)LowBase-catalyzed decarboxylation and other reactions

Experimental Protocols

Protocol 1: Mild Esterification using Steglich Esterification

This method is suitable for forming esters of this compound with primary and secondary alcohols while minimizing decomposition.[2][3]

Materials:

  • This compound

  • Alcohol (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alcohol and DMAP to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 2: Amide Synthesis using EDC/HOBt Coupling

This protocol describes a mild and efficient method for the formation of amides from this compound and primary or secondary amines.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Add HOBt and the amine to the solution.

  • Add DIPEA or TEA and stir the mixture for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Visualizations

DecompositionPathways DPA This compound Derivative Ester or Amide Derivative DPA->Derivative Derivatization Decarboxylation_Product 2,2-Dichlorobutane + CO₂ DPA->Decarboxylation_Product Decarboxylation Heat_Acid Heat / Strong Acid Heat_Acid->DPA Base Strong Base / Heat Base->DPA Derivatization Esterification / Amidation Derivatization->DPA Hydrolysis_Product This compound + Alcohol/Amine Derivative->Hydrolysis_Product Hydrolysis Hydrolysis H₂O / Acid or Base Hydrolysis->Derivative TroubleshootingWorkflow Start Low or No Product Yield Check_Temp Was the reaction heated? Start->Check_Temp Check_Reagents Are reagents anhydrous and pure? Check_Temp->Check_Reagents No Sol_Temp Use mild, room temp. conditions (e.g., Steglich, EDC/NHS). Check_Temp->Sol_Temp Yes Check_Hindrance Is the nucleophile sterically hindered? Check_Reagents->Check_Hindrance Yes Sol_Reagents Use anhydrous solvents and fresh reagents. Check for side reactions of coupling agents. Check_Reagents->Sol_Reagents No Sol_Hindrance Increase reaction time or convert to acid chloride for esterification. Check_Hindrance->Sol_Hindrance Yes

References

Technical Support Center: Purification of 2,2-Dichloropentanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dichloropentanoic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound esters?

The most common impurities encountered during the synthesis of this compound esters, typically via Fischer esterification, are unreacted starting materials. These include the this compound and the corresponding alcohol.[1] Additionally, residual acid catalyst, such as sulfuric acid, and water formed during the reaction can be present.[1] Side reactions, though less common, can introduce other chlorinated species or byproducts from the alcohol.

Q2: What is the general strategy for purifying this compound esters?

A typical purification workflow involves several steps. First, the reaction mixture is neutralized to remove the acid catalyst and unreacted this compound. This is usually achieved by washing with a weak base like sodium bicarbonate or sodium carbonate solution.[1] The ester is then extracted into an organic solvent. The organic layer is washed with water or brine to remove any remaining water-soluble impurities. After drying the organic layer with an agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure. For higher purity, distillation or column chromatography can be employed.[1][2]

Q3: How can I remove the unreacted this compound from my ester product?

Unreacted this compound can be effectively removed by washing the crude product with a mild aqueous base.[1] A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is commonly used. The acidic carboxylic acid reacts with the base to form a water-soluble carboxylate salt, which is then partitioned into the aqueous layer during extraction.

Q4: My purified ester still contains the alcohol I used for the esterification. How can I remove it?

If the alcohol has a significantly lower boiling point than the ester, it can often be removed by distillation.[1] For less volatile alcohols, washing the organic extract thoroughly with water or brine can help remove the more water-soluble alcohols. If these methods are insufficient, column chromatography is a reliable method for separating the ester from the residual alcohol.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Purification Ester Hydrolysis: During the workup, especially if a strong base is used for neutralization, the ester can be hydrolyzed back to the carboxylic acid and alcohol.Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact times.
Incomplete Extraction: The ester may not have been fully extracted from the aqueous layer.Perform multiple extractions with the organic solvent to ensure complete recovery. Check the solubility of your specific ester in the chosen solvent.
Loss During Distillation: If the ester is volatile, it may be lost during solvent removal or distillation.Use a rotary evaporator with a cooled trap and carefully control the pressure and temperature during distillation.
Product is not Pure After Washing Inefficient Phase Separation: Emulsions may have formed during the washing steps, trapping impurities in the organic layer.Add brine (saturated NaCl solution) to help break up emulsions. Allow sufficient time for the layers to separate completely.
Insufficient Washing: The volume or number of washes may not have been adequate to remove all impurities.Increase the number of washes with the aqueous base and/or water.
Difficulty in Removing a Specific Impurity Similar Polarity: The impurity may have a similar polarity to the desired ester, making separation by extraction difficult.Employ column chromatography for separation. A range of polarities for the mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures) should be tested to find the optimal separation conditions.
Azeotrope Formation: The impurity may form an azeotrope with the ester, making separation by distillation challenging.Consider alternative purification methods like chromatography or recrystallization if the ester is a solid.

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is suitable for the initial purification of this compound esters from the reaction mixture.

  • Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate while stirring. Continue adding until the effervescence ceases, indicating that all the acid has been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent in which the ester is soluble (e.g., diethyl ether, ethyl acetate). Shake the funnel vigorously, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (1x)

    • Water (2x)

    • Brine (1x)

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when a higher purity of the this compound ester is required.

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude ester in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure ester.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Alcohol Alcohol Alcohol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Neutralization (NaHCO3) Neutralization (NaHCO3) Reaction Mixture->Neutralization (NaHCO3) Crude Product Extraction (Organic Solvent) Extraction (Organic Solvent) Neutralization (NaHCO3)->Extraction (Organic Solvent) Washing (H2O, Brine) Washing (H2O, Brine) Extraction (Organic Solvent)->Washing (H2O, Brine) Drying (MgSO4) Drying (MgSO4) Washing (H2O, Brine)->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Distillation / Chromatography Distillation / Chromatography Solvent Removal->Distillation / Chromatography Crude Ester Pure Ester Pure Ester Distillation / Chromatography->Pure Ester

Caption: Workflow for the synthesis and purification of this compound esters.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Unreacted Acid Unreacted Acid Impure Product->Unreacted Acid Acidic Impurity? Unreacted Alcohol Unreacted Alcohol Impure Product->Unreacted Alcohol Alcohol Present? Other Impurities Other Impurities Impure Product->Other Impurities Other Peaks in GC/NMR? Base Wash Base Wash Unreacted Acid->Base Wash Water Wash / Distillation Water Wash / Distillation Unreacted Alcohol->Water Wash / Distillation Column Chromatography Column Chromatography Other Impurities->Column Chromatography Pure Product Pure Product Base Wash->Pure Product Water Wash / Distillation->Pure Product Column Chromatography->Pure Product

References

Managing side reactions in the synthesis of 2,2-dichloropentanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,2-dichloropentanoyl chloride. The information is tailored for researchers, scientists, and professionals in drug development to help manage and mitigate common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,2-dichloropentanoyl chloride?

A1: The most prevalent and straightforward method for synthesizing 2,2-dichloropentanoyl chloride is by reacting 2,2-dichloropentanoic acid with a chlorinating agent.[1][2][3] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[2][3] Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be used.[1][2]

Q2: My reaction is not going to completion, and I still have significant amounts of the starting carboxylic acid. What are the likely causes and solutions?

A2: Incomplete conversion is a common issue. Here are the potential causes and troubleshooting steps:

  • Insufficient Chlorinating Agent: Ensure you are using a molar excess of the chlorinating agent (typically 1.5 to 3 equivalents).

  • Reaction Temperature is Too Low: While the reaction often starts at room temperature, gentle heating or reflux may be required to drive it to completion.[4] For instance, heating to 60-75°C is a common strategy.[4]

  • Short Reaction Time: The reaction may require several hours to complete. Monitor the reaction's progress (e.g., by quenching a small aliquot with methanol (B129727) to form the methyl ester and analyzing by TLC or GC) until the starting material is consumed.[4][5]

  • Presence of Moisture: Any moisture in the reaction setup will consume the chlorinating agent and hydrolyze the product back to the starting material.[4] Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: The final product is dark-colored. What causes this discoloration and how can I prevent it?

A3: Dark coloration in the final product can indicate decomposition or the presence of impurities.[6]

  • Thermal Decomposition: Overheating during the reaction or the final distillation can cause the product to decompose.[6] Maintain a controlled temperature throughout the process.

  • Contaminated Reagents: Impurities in the starting this compound or the chlorinating agent can lead to colored byproducts.[6] Use high-purity reagents whenever possible.

  • Side Reactions: Harsh reaction conditions can promote side reactions that produce colored compounds.[6] Using a milder chlorinating agent or lower temperatures might mitigate this issue.[6]

Q4: How can I effectively remove residual thionyl chloride (SOCl₂) from my product?

A4: Since thionyl chloride has a relatively high boiling point (76 °C), its removal is crucial.

  • Distillation: Excess thionyl chloride can be removed by distillation.[4]

  • Azeotropic Removal: A highly effective method is to add a dry, inert solvent like anhydrous toluene (B28343) to the crude product and remove the solvent under reduced pressure using a rotary evaporator.[5][7] Repeating this process two to three times can effectively remove residual thionyl chloride azeotropically.[7]

Q5: What are the primary side reactions to be aware of during this synthesis?

A5: The most critical side reaction is the hydrolysis of the 2,2-dichloropentanoyl chloride product. Acyl chlorides are highly reactive towards nucleophiles, especially water.[2] Exposure to atmospheric moisture or residual water in the reaction flask will convert the product back to this compound. Other potential side reactions can arise from impurities in the starting materials or thermal decomposition.

Q6: How can I confirm the formation of 2,2-dichloropentanoyl chloride and assess its purity?

A6: Direct analysis of highly reactive acyl chlorides can be challenging.[5] A common and effective strategy is derivatization.

  • Derivatization for Analysis: Quench a small sample of the reaction mixture with a dry alcohol (e.g., methanol) or an amine (e.g., benzylamine).[5] This converts the acyl chloride into a more stable ester or amide, which can be easily analyzed by TLC, GC, or HPLC to confirm the consumption of the starting acid and the formation of the desired product.[5]

  • Spectroscopy: For the purified product, ¹H and ¹³C NMR spectroscopy can be used, but the sample must be handled under strictly anhydrous conditions to prevent hydrolysis.[7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time, temperature, or the molar equivalent of the chlorinating agent. Monitor reaction progress via derivatization and TLC/GC analysis.[4][5]
Product loss during workup.Ensure all workup and purification steps are performed under strictly anhydrous conditions to prevent hydrolysis. Use a cold trap when removing volatiles under vacuum.
Hydrolysis of the product.Use oven- or flame-dried glassware and conduct the reaction under an inert (N₂ or Ar) atmosphere.[4]
Product is Impure Presence of starting material.See "Low Yield" solutions to drive the reaction to completion.
Residual chlorinating agent.Remove excess thionyl chloride by distillation or azeotropic removal with anhydrous toluene.[4][7]
Hydrolysis product (carboxylic acid).Minimize exposure to moisture during reaction and storage. Purify the final product via fractional distillation under reduced pressure.[7]
Inconsistent Results Variable reagent quality.Use reagents from a reliable source and ensure they are anhydrous.
Exposure to atmospheric moisture.Maintain a consistent, dry, inert atmosphere for every reaction. Store the purified product under an inert atmosphere.[7]

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dichloropentanoyl Chloride using Thionyl Chloride

This protocol describes a general procedure for the synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Toluene (for azeotropic removal)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Drying tubes (e.g., with CaCl₂)

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Maintain a positive pressure of an inert gas (e.g., nitrogen) throughout the setup.

  • Charging Reagents: To the flask, add this compound (1.0 eq).

  • Addition of Thionyl Chloride: Add thionyl chloride (2.0-3.0 eq) to the dropping funnel and add it dropwise to the stirring carboxylic acid at room temperature. An initial gas evolution (HCl and SO₂) will be observed.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Reaction: Stir the mixture at room temperature. After the initial vigorous reaction subsides, gently heat the mixture to reflux (around 60-70°C) and maintain for 2-4 hours, or until gas evolution ceases and the starting material is consumed (monitor by TLC/GC after derivatization).

  • Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by either direct distillation or by adding anhydrous toluene and removing the solvent under reduced pressure (repeat 2-3 times).[7]

  • Purification: The crude 2,2-dichloropentanoyl chloride can often be used directly in the next step.[5] For higher purity, perform fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.

Visual Diagrams

Main_Reaction_Pathway cluster_reactants Reactants cluster_products Products start_acid This compound product 2,2-Dichloropentanoyl Chloride start_acid->product DMF (cat.) Heat thionyl Thionyl Chloride (SOCl₂) thionyl->product byproducts SO₂ (g) + HCl (g)

Caption: Main pathway for the synthesis of 2,2-dichloropentanoyl chloride.

Side_Reaction_Hydrolysis product 2,2-Dichloropentanoyl Chloride hydrolyzed_product 2,2-Dichloropentanoic Acid product->hydrolyzed_product Hydrolysis water Water (H₂O) (Moisture) water->hydrolyzed_product hcl HCl

Caption: The primary side reaction: hydrolysis of the acyl chloride product.

Troubleshooting_Workflow start Synthesis Issue: Low Yield or Impure Product check_completion Is the reaction complete? (Check via TLC/GC of aliquot) start->check_completion incomplete_cause Incomplete Reaction check_completion->incomplete_cause No check_moisture Was the reaction strictly anhydrous? check_completion->check_moisture Yes incomplete_sol Increase Temp/Time Add more SOCl₂ incomplete_cause->incomplete_sol moisture_cause Product Hydrolysis check_moisture->moisture_cause No check_workup Was excess SOCl₂ removed? check_moisture->check_workup Yes moisture_sol Dry glassware/solvents Use inert atmosphere moisture_cause->moisture_sol workup_cause Reagent Contamination check_workup->workup_cause No workup_sol Azeotropic removal (Toluene) Vacuum Distillation workup_cause->workup_sol

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Improving Selectivity in Reactions with 2,2-Dichloropentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-dichloropentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges in reactions with this compound revolve around controlling selectivity. The two chlorine atoms on the alpha-carbon can lead to a mixture of products, including mono-dechlorination, di-dechlorination, and elimination. Achieving selective transformation of the carboxylic acid group without affecting the C-Cl bonds, or selectively removing only one chlorine atom, requires careful optimization of reaction conditions.

Q2: How can I achieve selective mono-dechlorination to obtain 2-chloropentanoic acid?

A2: Selective mono-dechlorination is a significant challenge. Catalytic hydrogenation is a potential route, but over-reduction to pentanoic acid is a common side reaction. Success often depends on catalyst choice, reaction time, and temperature. Milder reducing agents or specific catalytic systems designed for partial dehalogenation may offer better selectivity. Careful reaction monitoring by techniques like GC-MS or NMR is crucial to stop the reaction at the desired point.

Q3: What are common side products in esterification reactions with this compound?

A3: In addition to the desired ester, potential side products in esterification reactions can arise from reactions involving the chlorine atoms, especially under harsh conditions (e.g., high temperatures or strong bases). These can include elimination products (e.g., 2-chloro-2-pentenoic acid derivatives) or hydrolysis of the C-Cl bonds if water is present.

Q4: Are there specific safety precautions for handling this compound?

A4: Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Selective Mono-dechlorination

Problem: Low yield of 2-chloropentanoic acid and formation of pentanoic acid during catalytic hydrogenation.

Possible Cause Recommended Solution
Over-active catalyst Use a less active catalyst (e.g., palladium on a different support) or a catalyst poison to temper reactivity.
Reaction time too long Monitor the reaction closely using GC-MS or NMR and stop the reaction once the desired product is maximized.
High hydrogen pressure Lower the hydrogen pressure to favor mono-dechlorination.
High temperature Perform the reaction at a lower temperature to increase selectivity.

Logical Troubleshooting Workflow for Mono-dechlorination

G start Low yield of 2-chloropentanoic acid catalyst Is the catalyst too active? start->catalyst time Is the reaction time too long? catalyst->time No solution1 Use a less active catalyst or a catalyst poison. catalyst->solution1 Yes pressure Is the H2 pressure too high? time->pressure No solution2 Monitor reaction closely and optimize time. time->solution2 Yes temp Is the temperature too high? pressure->temp No solution3 Reduce hydrogen pressure. pressure->solution3 Yes solution4 Lower the reaction temperature. temp->solution4 Yes

Caption: Troubleshooting workflow for low yield in selective mono-dechlorination.

Esterification Reactions

Problem: Low yield of the desired ester and formation of elimination byproducts.

Possible Cause Recommended Solution
High reaction temperature Use milder reaction conditions. For acid-catalyzed esterification (Fischer), use a moderate temperature and extend the reaction time. For coupling agent-mediated esterification, conduct the reaction at room temperature or 0 °C.
Strongly basic conditions Avoid using strong, non-nucleophilic bases that can promote elimination. If a base is required, use a milder base like pyridine (B92270) or triethylamine (B128534) in stoichiometric amounts.
Presence of water Ensure all reagents and solvents are anhydrous, especially when using coupling agents like DCC, as water can lead to hydrolysis of the activated intermediate and the product.
Steric hindrance For sterically hindered alcohols, consider using a more reactive derivative of the carboxylic acid, such as the acid chloride, or a more potent coupling agent.

Reaction Pathway for Esterification and Side Reaction

G cluster_main Desired Esterification Pathway cluster_side Potential Side Reaction start This compound activated Activated Intermediate (e.g., Acylium Ion, O-Acylisourea) start->activated H+ or Coupling Agent ester Desired Ester activated->ester Alcohol (R'-OH) elimination Elimination Product (2-Chloro-2-pentenoic acid ester) activated->elimination Base / Heat

Caption: Esterification of this compound and a potential side reaction.

Amide Synthesis

Problem: Difficulty in forming the amide bond and low product yield.

Possible Cause Recommended Solution
Low reactivity of the carboxylic acid Activate the carboxylic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Formation of unreactive byproducts When using carbodiimide (B86325) coupling agents, the formation of N-acylurea byproduct can be an issue. Adding an auxiliary nucleophile like HOBt (1-hydroxybenzotriazole) can suppress this side reaction.[2]
Sterically hindered amine For hindered amines, more forceful coupling agents or conversion of the carboxylic acid to the more reactive acid chloride may be necessary.
Basic amine interfering with acid activation If the amine is sufficiently basic, it can neutralize the acidic catalyst or react with the coupling agent. In such cases, it may be beneficial to use the ammonium (B1175870) salt of the amine and add a stoichiometric amount of a non-nucleophilic base during the reaction.

General Workflow for Amide Synthesis

G start This compound + Amine coupling Add Coupling Agent (e.g., DCC, EDC/HOBt) start->coupling reaction Stir at Room Temperature (Monitor by TLC/LC-MS) coupling->reaction workup Aqueous Workup (Remove byproducts) reaction->workup purification Purification (Column Chromatography) workup->purification product Desired Amide purification->product

Caption: A typical experimental workflow for amide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound

This protocol describes a general method for the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Amide Synthesis using DCC Coupling

This protocol provides a general method for the synthesis of amides from this compound and a primary or secondary amine using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

  • This compound

  • Primary or secondary amine

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.0-1.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or recrystallization.

References

Scale-up considerations for the synthesis of 2,2-dichloropentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-dichloropentanoic acid, with a focus on scale-up considerations for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction on pentanoic acid (also known as valeric acid).[1] This reaction involves the alpha-halogenation of a carboxylic acid in the presence of a phosphorus catalyst (such as PBr₃ or red phosphorus) and a halogenating agent (chlorine or bromine).[2][3][4] For dichlorination, an excess of the halogenating agent is required.[5]

Q2: What are the key stages of the Hell-Volhard-Zelinsky reaction for this synthesis?

A2: The HVZ reaction for producing this compound proceeds through several key stages:

  • Acid Halide Formation: Pentanoic acid is first converted to its corresponding acid halide (e.g., pentanoyl chloride) by reacting it with a reagent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).[6][7]

  • Enolization: The resulting acid halide then tautomerizes to its enol form. Carboxylic acids themselves do not readily enolize, making the conversion to the acid halide a critical step.[5][8]

  • α-Halogenation: The enol of the acid halide reacts with the chlorinating agent (e.g., Cl₂) at the alpha-carbon. To achieve dichlorination, this step is repeated.

  • Hydrolysis: The α,α-dichloroacyl halide is then hydrolyzed during an aqueous workup to yield the final this compound.[4][9]

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: Scaling up this synthesis introduces several critical safety considerations:

  • Handling of Thionyl Chloride (SOCl₂): Thionyl chloride is a highly corrosive and water-reactive substance. It releases toxic and corrosive fumes of sulfur dioxide (SO₂) and hydrogen chloride (HCl) upon contact with water or decomposition at high temperatures (above 140°C).[6] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[10]

  • Off-Gas Management: The reaction generates significant amounts of corrosive gases like HCl and SO₂. On a larger scale, a gas scrubber or an absorption trap containing a basic solution (e.g., sodium hydroxide) is necessary to neutralize these off-gases before they are released into the atmosphere.

  • Exothermic Reactions: The reaction of thionyl chloride with pentanoic acid and the subsequent chlorination steps can be exothermic. On a larger scale, proper temperature control using a well-maintained reactor with a cooling system is crucial to prevent runaway reactions.

  • Corrosive Nature of the Product: this compound is a corrosive substance that can cause burns to the skin and eyes.[11] Appropriate PPE should be worn during handling and purification.

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol describes the dichlorination of pentanoic acid using thionyl chloride and chlorine gas.

Materials:

  • Pentanoic acid

  • Thionyl chloride (SOCl₂)

  • Chlorine gas (Cl₂)

  • Red phosphorus (catalyst)

  • Inert solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Acid Chloride Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, charge the pentanoic acid and a catalytic amount of red phosphorus. Slowly add thionyl chloride from the dropping funnel. The reaction is exothermic and will generate HCl and SO₂ gas, which should be vented through a scrubber. Heat the mixture to reflux for 2-3 hours to ensure complete conversion to pentanoyl chloride.

  • Dichlorination: Cool the reaction mixture. While maintaining a controlled temperature, bubble chlorine gas through the solution. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of mono- and di-chlorinated products. Continue the chlorine addition until the desired level of dichlorination is achieved.

  • Work-up: Carefully and slowly add water to the reaction mixture to quench any remaining reagents and to hydrolyze the 2,2-dichloropentanoyl chloride to this compound. This step is highly exothermic and will release HCl gas.

  • Extraction and Drying: Extract the aqueous mixture with dichloromethane. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Dichlorinated Product / High Yield of Monochlorinated Product Insufficient chlorinating agent.Increase the molar equivalent of chlorine gas relative to the starting pentanoic acid. Monitor the reaction progress using GC-MS to determine the optimal reaction time and amount of chlorine.
Low reaction temperature.The HVZ reaction often requires elevated temperatures to proceed efficiently. Ensure the reaction temperature is maintained at the optimal level for dichlorination.
Incomplete conversion to acid chloride.Ensure complete conversion of pentanoic acid to pentanoyl chloride by using a sufficient amount of thionyl chloride and allowing for adequate reaction time during the first step.
Formation of Poly-chlorinated Byproducts Excessive chlorinating agent or prolonged reaction time.Carefully control the stoichiometry of the chlorine gas and monitor the reaction closely. Stop the reaction once the desired level of dichlorination is achieved.
Product Decomposition During Distillation High distillation temperature.This compound may be susceptible to decomposition at high temperatures. Purify the product using fractional distillation under reduced pressure to lower the boiling point.
Incomplete Hydrolysis of the Acid Chloride Insufficient water during work-up.Ensure an adequate amount of water is used during the quenching step to fully hydrolyze the 2,2-dichloropentanoyl chloride.
Difficult Separation of Product from Starting Material/Monochloro Product Similar boiling points.Use a fractional distillation column with a higher number of theoretical plates for better separation. Optimize the vacuum pressure to maximize the boiling point difference.

Quantitative Data

Parameter Condition A (Lab Scale) Condition B (Scale-Up Consideration) Expected Outcome
Starting Material Pentanoic Acid (1 mol)Pentanoic Acid (10 mol)-
Catalyst Red Phosphorus (0.1 eq)Red Phosphorus (0.1 eq)Facilitates acid halide formation.
Chlorinating Agent Thionyl Chloride (1.2 eq), Chlorine Gas (>2 eq)Thionyl Chloride (1.2 eq), Chlorine Gas (>2 eq)Excess chlorine is crucial for dichlorination.
Temperature 80-100°C80-100°C with careful monitoring and cooling capacityHigher temperatures can favor dichlorination but also increase byproduct formation.
Reaction Time 4-6 hours (chlorination)Monitored by in-process controls (e.g., GC)Longer reaction times increase the degree of chlorination.
Purification Fractional vacuum distillationFractional vacuum distillation with a packed columnReduced pressure is essential to prevent thermal decomposition.
Typical Yield 50-70% (of dichlorinated product)45-65% (yields may be slightly lower on scale-up)Yield is highly dependent on reaction control.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Pentanoic Acid + Red P B Add SOCl₂ A->B Formation of Acid Chloride C Pentanoyl Chloride B->C Reflux D Bubble Cl₂ Gas C->D Dichlorination E 2,2-Dichloropentanoyl Chloride D->E F Quench with H₂O E->F Hydrolysis G Crude this compound F->G H Extraction G->H I Drying H->I J Fractional Vacuum Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of Dichloro Product Check_Cl2 Check Molar Ratio of Cl₂ Start->Check_Cl2 Check_Temp Review Reaction Temperature Start->Check_Temp Check_AcidChloride Verify Complete Acid Chloride Formation Start->Check_AcidChloride Increase_Cl2 Increase Cl₂ and Monitor by GC Check_Cl2->Increase_Cl2 Ratio < 2:1 Increase_Temp Increase Temperature with Caution Check_Temp->Increase_Temp Temp < 80°C Extend_SOCl2_Time Extend Reflux Time with SOCl₂ Check_AcidChloride->Extend_SOCl2_Time Incomplete

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2,2-Dichloropentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dichloropentanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound?

A1: this compound is a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Upon heating, it can decompose and release toxic fumes, including hydrogen chloride and carbon monoxide.

Q2: What is the general procedure for extracting this compound from a reaction mixture?

A2: A standard acid-base extraction is the recommended method.[1] The reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water. The carboxylic acid is then extracted into an aqueous basic solution, such as saturated sodium bicarbonate, as its more water-soluble carboxylate salt. The aqueous layers are then combined, acidified with a strong acid (e.g., HCl) to a pH of approximately 2, and the protonated this compound is back-extracted into an organic solvent.

Q3: Which organic solvents are suitable for the extraction of this compound?

Q4: My layers are not separating during the extraction. What should I do?

A4: This is a common issue known as emulsion formation. Please refer to the detailed troubleshooting guide on emulsion formation in the next section.

Troubleshooting Guide

Issue 1: Emulsion Formation During Extraction

Q: I am observing a thick, milky layer between the organic and aqueous phases that is not separating. How can I resolve this emulsion?

A: Emulsion formation is a frequent challenge during the work-up of acidic compounds. Here are several techniques to break an emulsion, starting with the simplest methods:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel in a circular motion. Avoid vigorous shaking, which can worsen the emulsion.

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous phase.

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite® in a powder funnel. This can help to break up the fine droplets that form the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

  • Changing the Solvent: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol (B129727) to an ether/water mixture) can sometimes destabilize the emulsion.

To prevent emulsion formation in future experiments, consider using gentle inversions for mixing instead of vigorous shaking.

Issue 2: Low Yield of Recovered this compound

Q: After the work-up, my final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

A: Low recovery can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Extraction from the Organic Layer: Ensure the aqueous base extraction is thorough. It is recommended to perform at least three extractions with the basic solution to maximize the transfer of the carboxylic acid into the aqueous phase.

  • Incomplete Precipitation/Back-Extraction: After acidification of the combined aqueous layers, ensure the pH is sufficiently acidic (pH ~2) to fully protonate the carboxylate. If the product is not precipitating, it may still be dissolved in the aqueous phase. Perform multiple back-extractions with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the product.

  • Hydrolysis of the gem-Dichloro Group: Geminal dihalides can be susceptible to hydrolysis, which would convert the dichloropentanoic acid into other products.[2][3][4] While this compound is generally stable, prolonged exposure to strong basic conditions or elevated temperatures during the work-up could potentially lead to some degradation. It is advisable to perform the basic extraction at room temperature or below and to proceed with acidification and back-extraction without unnecessary delay.

  • Premature Removal of Solvent: Ensure that the solvent is not being removed from the final organic extracts before they have been properly dried. Water-azeotroping with the solvent during rotary evaporation can lead to loss of product.

Issue 3: Impurities in the Final Product

Q: My purified this compound contains unknown impurities. How can I improve its purity?

A: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: A thorough acid-base extraction as described in the general procedure is the first and most crucial step to remove neutral and basic impurities.

  • Distillation: If the impurities are non-volatile, vacuum distillation of the final product can be an effective purification method. However, be cautious of the compound's decomposition temperature.

  • Crystallization: If the this compound is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a powerful purification technique. Test small amounts in various solvents (e.g., hexane/ethyl acetate (B1210297) mixtures) to find an appropriate system.

  • Column Chromatography: While not the most common method for purifying simple carboxylic acids due to potential streaking on silica (B1680970) gel, it can be used if other methods fail. A mobile phase containing a small amount of acetic or formic acid can help to reduce tailing.

Experimental Protocols

Standard Acid-Base Extraction Protocol for this compound
  • Dilution: Dilute the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 2-3 volumes of the reaction mixture volume).

  • Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (1 x 1 volume). Discard the aqueous layer.

  • Base Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 1 volume). Combine the aqueous layers in a separate flask.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2 (test with pH paper).

  • Back-Extraction: Transfer the acidified aqueous solution to a clean separatory funnel. Extract the aqueous layer with the chosen organic solvent (e.g., diethyl ether) (3 x 1 volume).

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further Purification: If necessary, purify the crude product by vacuum distillation or recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₈Cl₂O₂
Molecular Weight171.02 g/mol [5][6][7]
AppearanceColorless liquid
Boiling Point~242 °C (rough estimate)[5]
Density~1.344 g/cm³ (rough estimate)[5]

Note: Physical properties such as boiling point and density are estimates and may vary.

Visualizations

Workup_Troubleshooting cluster_extraction Extraction Issues cluster_solutions Troubleshooting Steps Emulsion Emulsion Formation Patience Wait Emulsion->Patience Try First Low_Yield Low Yield Incomplete_Extraction Incomplete Extraction (Perform more extractions) Low_Yield->Incomplete_Extraction Incomplete_Precipitation Incomplete Precipitation (Ensure pH ~2, back-extract) Low_Yield->Incomplete_Precipitation Hydrolysis Potential Hydrolysis (Minimize time in base) Low_Yield->Hydrolysis Swirl Gentle Swirling Patience->Swirl Salt Add Brine Swirl->Salt Filter Filter through Celite Salt->Filter Centrifuge Centrifuge Filter->Centrifuge If available

Caption: Troubleshooting workflow for common extraction issues.

Purification_Flowchart Crude_Product Crude this compound (After Solvent Removal) Purity_Check Assess Purity (e.g., NMR, GC-MS) Crude_Product->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Impure_Product Impurities Present Purity_Check->Impure_Product Purity < 95% Distillation Vacuum Distillation Impure_Product->Distillation If impurities are non-volatile Crystallization Recrystallization Impure_Product->Crystallization If solid or crystallizable Chromatography Column Chromatography Impure_Product->Chromatography If other methods fail Distillation->Pure_Product Crystallization->Pure_Product Chromatography->Pure_Product

Caption: Decision flowchart for the purification of this compound.

References

Stability of 2,2-dichloropentanoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,2-dichloropentanoic acid under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic aqueous solutions?

A1: Based on data from analogous compounds such as trichloroacetic acid, this compound is expected to be relatively stable in acidic aqueous solutions.[1][2] Studies on similar chlorinated carboxylic acids show that hydrolysis under acidic conditions is generally slow, especially at reduced temperatures. For long-term storage of solutions, refrigeration is recommended to maintain potency.[2][3]

Q2: What is the expected stability of this compound under basic conditions?

A2: this compound is expected to be significantly less stable under basic conditions. Similar to other α,α-dihalo and trihalo carboxylic acids, it is susceptible to degradation in the presence of strong bases like sodium hydroxide.[4] The primary degradation pathway is anticipated to be a haloform-type reaction.

Q3: What are the likely degradation products of this compound in a basic solution?

A3: Under basic conditions, this compound is likely to undergo cleavage to yield a carboxylate and a haloform. For instance, trichloroacetic acid decomposes in the presence of caustic alkalis to form chloroform (B151607) and carbonate.[4] Therefore, the reaction of this compound with a strong base is predicted to yield butanoate and chloroform, along with other potential byproducts.

Q4: Can this compound undergo decarboxylation?

A4: Simple carboxylic acids do not readily undergo decarboxylation unless specific structural features are present, such as a β-keto group.[5][6][7] While the electron-withdrawing nature of the two chlorine atoms at the α-position can influence the molecule's reactivity, significant decarboxylation of this compound under typical experimental conditions (acidic or basic) is not expected to be a primary degradation pathway.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are suitable techniques for monitoring the stability of this compound and identifying its degradation products.[8] For GC analysis, derivatization may be necessary to increase the volatility of the carboxylic acid.

Troubleshooting Guides

Issue 1: Loss of Potency of this compound in a Buffered Solution (pH > 8)
Symptom Possible Cause Suggested Action
Decreased peak area of the parent compound in HPLC analysis over a short period.Base-mediated degradation: The compound is likely undergoing a haloform-type reaction in the basic buffer.1. Immediately lower the pH of the solution to acidic conditions (pH < 6) if compatible with your experimental goals. 2. For future experiments, prepare fresh solutions of this compound immediately before use if a basic pH is required. 3. If possible, conduct the reaction at a lower temperature to reduce the rate of degradation.
Appearance of new, unidentified peaks in the chromatogram.Formation of degradation products: These new peaks likely correspond to butanoate and other byproducts of the degradation reaction.1. Analyze the sample using LC-MS or GC-MS to identify the degradation products. 2. Compare the retention times of the new peaks with analytical standards of suspected degradation products (e.g., sodium butanoate).
Issue 2: Inconsistent Results in Experiments Conducted in Neutral or Near-Neutral Aqueous Solutions
Symptom Possible Cause Suggested Action
High variability in experimental outcomes between replicates.Slow degradation at neutral pH: While more stable than in basic conditions, some degradation may still occur over extended periods at neutral pH, especially at elevated temperatures.1. Prepare fresh solutions for each experiment. 2. Minimize the time the compound spends in the neutral aqueous solution before analysis or use. 3. Store stock solutions in an acidic buffer and adjust the pH immediately before the experiment. 4. Ensure consistent temperature control throughout all experiments.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Solutions
  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Spike a known volume of the stock solution into each buffer solution to achieve the desired final concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching (for basic samples): Immediately acidify the aliquots taken from basic solutions with a small amount of a strong acid (e.g., hydrochloric acid) to stop the degradation.

  • Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Visualizations

Stability_Under_Acidic_Conditions DPA This compound in Acidic Solution (pH < 7) Stable Relatively Stable DPA->Stable Slow Hydrolysis

Caption: Stability of this compound in Acidic Media.

Degradation_Under_Basic_Conditions DPA This compound Intermediate Unstable Intermediate DPA->Intermediate Nucleophilic Attack Hydroxide Hydroxide (OH⁻) Hydroxide->Intermediate Butanoate Butanoate Intermediate->Butanoate C-C Bond Cleavage Chloroform Chloroform (CHCl₃) Intermediate->Chloroform C-C Bond Cleavage

Caption: Postulated Degradation Pathway in Basic Media.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffers Prepare Buffers (Varying pH) Spike Spike Stock into Buffers Prep_Buffers->Spike Prep_Stock Prepare DPA Stock Solution Prep_Stock->Spike Incubate Incubate at Constant Temperature Spike->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Basic Samples (Acidify) Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Determine Degradation Kinetics HPLC->Data

Caption: Workflow for Stability Assessment.

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for Dichlorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of dichlorinated carboxylic acids is a critical requirement in pharmaceutical development, environmental analysis, and chemical manufacturing. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose, offering a variety of separation modes to tackle the diverse polarities and chemical properties of these compounds. This guide provides an objective comparison of the primary HPLC methods for the analysis of dichlorinated carboxylic acids, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical strategy.

Physicochemical Properties of Dichlorinated Carboxylic Acids

A fundamental understanding of the physicochemical properties of the target analytes is paramount for successful HPLC method development. The acidity (pKa) and hydrophobicity (logP) of dichlorinated carboxylic acids are key determinants of their retention behavior in different chromatographic systems.

CompoundpKalogP
2,3-Dichlorobenzoic acid2.53 (Predicted)[1]-
2,4-Dichlorobenzoic acid2.68 (Predicted)[1]-
2,5-Dichlorobenzoic acid2.51 (Predicted)[2][3]-
2,6-Dichlorobenzoic acid1.69 (Predicted)[1]2.2[4]
3,4-Dichlorobenzoic acid3.60 (Predicted)[1]-
3,5-Dichlorobenzoic acid3.46 (Predicted)[5]2.8[5]
2,4-Dichlorophenylacetic acid-2.65[6]
2,6-Dichlorophenylacetic acid3.80[7]2.65[7]
3,4-Dichlorophenoxyacetic acid--

The pKa values indicate that these are relatively strong acids. To ensure they are in their non-ionized, more hydrophobic form for optimal retention in reversed-phase chromatography, the mobile phase pH should be maintained at least 1.5 to 2 units below the pKa.[8] The logP values suggest moderate hydrophobicity, making them suitable for reversed-phase separation.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on the specific analytical requirements, such as the complexity of the sample matrix, the required sensitivity, and the need to separate isomers. The following sections compare the most common HPLC techniques for the analysis of dichlorinated carboxylic acids.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the most widely employed technique for the analysis of dichlorinated carboxylic acids due to its robustness, versatility, and the moderate hydrophobicity of these compounds. Separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Principle of Separation: In RP-HPLC, the retention of dichlorinated carboxylic acids is primarily governed by hydrophobic interactions between the analytes and the nonpolar stationary phase. By adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group, the hydrophobicity of the molecule is increased, leading to stronger retention.[7] The elution of the analytes is controlled by the proportion of organic solvent in the mobile phase.

Experimental Protocol: Analysis of 2,6-Dichlorophenylacetic Acid [9]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 230-280 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.

Quantitative Performance Data for RP-HPLC Methods

The following table summarizes typical validation parameters for the analysis of various dichlorinated carboxylic acids using RP-HPLC with UV detection.

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
3-(3,5-dichlorophenyl)benzoic acid1 - 100>0.999~0.1~0.398 - 102<2[7]
2,6-Dichlorophenylacetic acid0.1 - 100>0.9990.030.198.0 - 102.0<2.0[9]
2,3-Dichlorobenzoic acid and isomers------[9]
Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[10] For carboxylic acids, which are anionic at neutral or basic pH, anion-exchange chromatography is a suitable technique.

Principle of Separation: In anion-exchange chromatography, the stationary phase possesses positively charged functional groups that attract and bind the negatively charged carboxylate ions. Elution is typically achieved by increasing the ionic strength of the mobile phase (salt gradient) or by changing the pH to neutralize the charge on the analyte or the stationary phase.[11]

While specific applications for dichlorinated carboxylic acids are not extensively detailed in the readily available literature, IEC is a powerful technique for separating charged analytes, especially in complex aqueous matrices.[12]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[4] It is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[13]

Principle of Separation: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase.[14] More polar analytes are more strongly retained. For ionizable compounds like carboxylic acids, electrostatic interactions with the stationary phase can also contribute to retention.[15]

HILIC can be a valuable alternative for the analysis of more polar dichlorinated carboxylic acids or their metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as the analysis of trace levels of dichlorinated carboxylic acids in complex biological or environmental samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Principle of Detection: After chromatographic separation, the analytes are ionized (typically using electrospray ionization - ESI), and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting a specific parent ion and detecting the resulting daughter ions.[16]

Experimental Protocol: LC-MS/MS Analysis of 2,4-Dichlorophenoxyacetic Acid in Palm Oil [17]

  • LC System: Liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer (QToF-MS).

  • Column: C18 column.

  • Mobile Phase: Gradient elution with methanol (B129727) and water.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Pseudo-multiple reaction monitoring (MRM) in negative ion mode.

  • Sample Preparation: Liquid-liquid extraction with methanol, heating, and low-temperature precipitation.

Quantitative Performance of a Validated LC-MS/MS Method

AnalyteLinearity Range (ng/g)LOD (ng/g)LOQ (ng/g)Accuracy (% Recovery)Precision (%RSD)Reference
2,4-Dichlorophenoxyacetic acid->0.995.010.085 - 1175 - 11[17]

Pre-column Derivatization

For dichlorinated carboxylic acids that lack a strong native chromophore for sensitive UV detection, pre-column derivatization can be employed. This involves reacting the carboxylic acid group with a labeling reagent to introduce a chromophoric or fluorophoric tag, thereby significantly enhancing the sensitivity of UV or fluorescence detection.[18]

Sample Preparation

Effective sample preparation is crucial for accurate and reliable HPLC analysis, especially when dealing with complex matrices. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of dichlorinated carboxylic acids from aqueous samples.

Experimental Protocol: Solid-Phase Extraction of 2,6-Dichlorophenylacetic Acid [6]

  • SPE Cartridge: Reversed-phase C18 or polymeric sorbent.

  • Sample Pre-treatment: Acidify the aqueous sample to a pH at least 2 units below the pKa of the analyte (e.g., pH < 1.8 for 2,6-dichlorophenylacetic acid).

  • Conditioning: Condition the SPE cartridge with methanol followed by acidified water.

  • Loading: Load the acidified sample onto the cartridge.

  • Washing: Wash the cartridge with acidified water to remove interferences.

  • Elution: Elute the retained analyte with an organic solvent such as methanol or acetonitrile.

  • Analysis: The eluate can then be evaporated and reconstituted in the mobile phase for HPLC analysis.

Method Development Workflow

The development of a robust HPLC method for dichlorinated carboxylic acids follows a logical progression of steps, from understanding the analyte's properties to method validation.

HPLC_Method_Development HPLC Method Development for Dichlorinated Carboxylic Acids cluster_0 1. Analyte Characterization cluster_1 2. Method Selection & Optimization cluster_2 3. Sample Preparation cluster_3 4. Method Validation cluster_4 5. Routine Analysis Analyte Define Target Analyte(s) (e.g., Dichlorobenzoic acid isomers) PhysChem Determine Physicochemical Properties (pKa, logP, UV spectrum) Analyte->PhysChem Mode Select HPLC Mode (RP-HPLC, IEC, HILIC) PhysChem->Mode Column Choose Column (e.g., C18, Ion-Exchanger) Mode->Column MobilePhase Optimize Mobile Phase (Organic solvent %, pH, Buffer) Column->MobilePhase Detection Select Detector (UV-Vis, MS, Fluorescence) MobilePhase->Detection Validation Perform Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, LOD, LOQ) Detection->Validation Matrix Consider Sample Matrix (e.g., Pharmaceutical, Environmental) SPE Develop Sample Preparation Protocol (e.g., Solid-Phase Extraction) Matrix->SPE SPE->Validation Analysis Implement for Routine Analysis (Quality Control, Research) Validation->Analysis

Caption: Logical workflow for HPLC method development.

Conclusion

The selection of an optimal HPLC method for the analysis of dichlorinated carboxylic acids is a multi-faceted process that requires careful consideration of the analyte's properties, the sample matrix, and the desired analytical performance. For routine analysis, RP-HPLC with UV detection offers a robust, reliable, and cost-effective solution. When higher sensitivity and selectivity are required, particularly for trace analysis in complex matrices, LC-MS/MS is the superior technique. Ion-exchange and hydrophilic interaction chromatography provide valuable alternative selectivities for polar or charged dichlorinated carboxylic acids. By following a systematic method development workflow and validating the chosen method according to established guidelines, researchers can ensure the generation of high-quality, reproducible data for their specific applications.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of halogenated organic compounds is paramount. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

The analysis of halogenated organic compounds, a diverse group of molecules containing fluorine, chlorine, bromine, or iodine, presents unique challenges due to their varied physicochemical properties and prevalence in complex matrices. Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. This guide delves into the validation of key analytical techniques, presenting comparative data and detailed experimental protocols to empower informed decision-making.

Performance Comparison of Analytical Methods

The choice of analytical methodology is often a trade-off between sensitivity, selectivity, and cost. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques, often coupled with various detectors. The following tables summarize the performance of common methods for the analysis of halogenated organic compounds, focusing on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Table 1: Gas Chromatography (GC) Based Methods

MethodAnalyte ClassLinearity (R²)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
GC-ECD Organochlorine Pesticides, PCBs>0.9980-115%<15%0.0001 - 0.30 µg/L[6]0.0004 - 1.03 µg/L[6]High sensitivity to halogenated compounds, cost-effective.[7]Susceptible to matrix interferences, less selective than MS.[8]
GC-MS Volatile Halogenated Organics, Semi-volatiles>0.99585-110%<10%0.1 - 1 µg/L0.4 - 5 µg/LHigh selectivity and confirmation of identity.[9]Lower sensitivity than ECD for some compounds.[9]
GC-XSD Chlorinated Pesticides, Disinfection Byproducts>0.9990-110%<10%2 pg Cl[10]0.05 µg/L[8][10][11]Highly selective for halogenated compounds, less matrix interference than ECD.[11][12]Response varies between different halogens.[11]

Table 2: Liquid Chromatography (LC) Based Methods

MethodAnalyte ClassLinearity (R²)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS Halogenated Pharmaceuticals, Polar Pesticides>0.99[13]70-130%[13]<15%0.04 µg/g[13]0.13 µg/g[13]High selectivity and sensitivity for a wide range of polarities.Susceptible to matrix effects (ion suppression/enhancement).

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible analytical results. Below are outlines for two widely used EPA methods for the analysis of halogenated organic compounds.

Protocol 1: Analysis of Volatile Halogenated Organics by GC-PID/ELCD (Based on EPA Method 8021B)

This method is suitable for the determination of aromatic and halogenated volatile organic compounds in various matrices.[14][15][16][17]

1. Sample Preparation (Purge-and-Trap - Method 5030C): a. Place a 5 mL aqueous sample into a purging vessel. b. Add an internal standard and surrogate solution. c. Purge the sample with an inert gas (e.g., helium) at a defined flow rate for a specific time (e.g., 11 minutes). d. The purged volatiles are trapped on a sorbent trap. e. Heat the trap to desorb the volatiles onto the GC column.

2. Gas Chromatography Conditions:

  • Injector: Splitless, 200 °C

  • Column: 60 m x 0.75 mm ID capillary column coated with a non-polar stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: 10 °C for 5 minutes, then ramp to 200 °C at 4 °C/minute.

  • Detectors: Photoionization Detector (PID) and Electrolytic Conductivity Detector (ELCD) in series.

3. Calibration: a. Prepare a series of calibration standards containing the target analytes at different concentrations. b. Analyze the standards using the same conditions as the samples. c. Construct a calibration curve and determine the response factor for each analyte.

4. Quality Control: a. Analyze a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each batch of samples. b. Monitor the recovery of surrogates and internal standards.

Protocol 2: Analysis of Organochlorine Pesticides by GC-ECD (Based on EPA Method 8081B)

This method is designed for the determination of various organochlorine pesticides in extracts from solid and liquid matrices.[18][19][20]

1. Sample Preparation (Liquid-Liquid Extraction - Method 3510C): a. Adjust the pH of a 1 L water sample to between 5 and 9. b. Serially extract the sample three times with dichloromethane (B109758) in a separatory funnel. c. Combine the extracts and dry them by passing through anhydrous sodium sulfate. d. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus. e. Perform cleanup procedures (e.g., Florisil or silica (B1680970) gel) as needed to remove interferences.[21]

2. Gas Chromatography Conditions:

  • Injector: Splitless, 220 °C

  • Columns (Dual Column Confirmation):

    • Primary: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5).

    • Confirmatory: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polar stationary phase (e.g., DB-17).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Program: Initial temperature of 100°C for 1 minute, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, and finally ramp at 20°C/min to 320°C, holding for 2 minutes.[20]

  • Detector: Electron Capture Detector (ECD).

3. Calibration: a. Prepare a multi-point calibration curve from a stock standard solution of the target pesticides. b. The calibration range should encompass the expected sample concentrations.

4. Quality Control: a. Include method blanks, laboratory control samples, and matrix spikes in each analytical batch. b. Monitor for the breakdown of sensitive compounds like Endrin and DDT, which should not exceed 15%.[19]

Visualizing Analytical Workflows

Understanding the logical flow of an analytical process is crucial for troubleshooting and method optimization. The following diagrams, generated using the DOT language, illustrate key workflows.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Routine Analysis define_scope Define Analytical Scope select_method Select Appropriate Method define_scope->select_method develop_protocol Develop Detailed Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range develop_protocol->linearity accuracy Accuracy develop_protocol->accuracy precision Precision develop_protocol->precision lod_loq LOD & LOQ develop_protocol->lod_loq robustness Robustness develop_protocol->robustness sample_analysis Sample Analysis robustness->sample_analysis qc_monitoring QC Monitoring sample_analysis->qc_monitoring reporting Reporting Results qc_monitoring->reporting

Caption: A logical workflow for analytical method validation.

Sample_Analysis_Workflow sample_collection Sample Collection sample_preparation Sample Preparation (e.g., Extraction, Cleanup) sample_collection->sample_preparation instrumental_analysis Instrumental Analysis (GC or LC) sample_preparation->instrumental_analysis data_acquisition Data Acquisition instrumental_analysis->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing result_reporting Result Reporting data_processing->result_reporting

Caption: A general workflow for sample analysis.

Conclusion

The validation of analytical methods for halogenated organic compounds is a multifaceted process requiring careful consideration of the analyte, matrix, and the desired level of sensitivity and selectivity. This guide provides a comparative overview of common analytical techniques, highlighting their performance characteristics through tabulated data and outlining detailed experimental protocols. By understanding the strengths and limitations of each method, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the generation of high-quality, reliable, and defensible data.

References

Comparative Reactivity of 2,2- vs. 3,3-Dichloropentanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated carboxylic acids is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of the reactivity of 2,2-dichloropentanoic acid and 3,3-dichloropentanoic acid, supported by theoretical principles and analogous experimental data.

The positioning of electron-withdrawing groups on an aliphatic chain significantly influences the chemical properties of a molecule. In the case of dichlorinated pentanoic acids, the location of the two chlorine atoms dictates the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon, thereby governing its reactivity towards nucleophiles.

Executive Summary of Reactivity Comparison

In general, this compound is expected to be significantly more reactive than 3,3-dichloropentanoic acid in reactions involving the carboxylic acid functionality. This heightened reactivity is a direct consequence of the electronic effects exerted by the chlorine atoms.

Key Factors Influencing Reactivity:

  • Inductive Effect: Chlorine is a highly electronegative atom, and its presence on the carbon chain withdraws electron density from neighboring atoms. This electron-withdrawing inductive effect is strongest when the chlorine atoms are closer to the carboxylic acid group.

  • Acidity (pKa): The increased electron withdrawal in this compound stabilizes the carboxylate anion formed upon deprotonation, making it a stronger acid (lower pKa) compared to the 3,3-isomer.[1][2] A more acidic starting material can influence the kinetics of certain reactions.

  • Electrophilicity of the Carbonyl Carbon: The strong inductive effect of the two alpha-chlorine atoms in this compound makes the carbonyl carbon more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity leads to faster rates of nucleophilic acyl substitution.

  • Steric Hindrance: While electronic effects are dominant, steric hindrance can also play a role. The two chlorine atoms at the alpha-position in this compound create a more sterically crowded environment around the carbonyl group compared to the beta-positioning in the 3,3-isomer. However, for many common reactions, the electronic enhancement of reactivity in the 2,2-isomer is expected to outweigh the steric hindrance.

Data Presentation: A Comparative Overview

Property2-Chlorobutanoic Acid3-Chlorobutanoic Acid4-Chlorobutanoic AcidButanoic Acid
pKa 2.864.054.524.82

This table illustrates the established trend of increasing acidity (lower pKa) as the electron-withdrawing chlorine atom moves closer to the carboxyl group. A similar, more pronounced effect is anticipated for the di-chloro analogs.

Based on these principles, the following table provides a qualitative and predictive comparison of the two target compounds.

FeatureThis compound3,3-Dichloropentanoic AcidRationale
Predicted pKa LowerHigherStronger inductive effect of two α-chlorine atoms stabilizes the carboxylate anion.
Acidity Stronger AcidWeaker AcidDirectly related to the pKa value.
Carbonyl Electrophilicity HigherLowerEnhanced electron withdrawal by α-chlorines increases the partial positive charge on the carbonyl carbon.
Reactivity in Nucleophilic Acyl Substitution (e.g., Esterification, Amide Formation) HigherLowerA more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles.
Steric Hindrance at Carbonyl Group HigherLowerTwo chlorine atoms at the α-position create more bulk directly adjacent to the reaction center.

Experimental Protocols

Detailed experimental protocols for direct comparative studies of these two specific molecules are not prevalent in the literature. However, standard procedures for the synthesis and reactions of halogenated carboxylic acids can be adapted for such a comparison.

Synthesis of Dichloropentanoic Acids

Synthesis of this compound:

A common method for the synthesis of α,α-dichloro carboxylic acids is the Hell-Volhard-Zelinsky reaction, followed by a second halogenation.

  • Step 1: Monobromination of Pentanoic Acid: Pentanoic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). This reaction yields 2-bromopentanoyl bromide.

  • Step 2: Hydrolysis to 2-Bromopentanoic Acid: The resulting 2-bromopentanoyl bromide is hydrolyzed with water to give 2-bromopentanoic acid.

  • Step 3: Chlorination of 2-Bromopentanoic Acid: Further halogenation at the α-position can be challenging to control. A more direct route to this compound involves the chlorination of pentanoyl chloride.

  • Alternative, more direct synthesis: Pentanoyl chloride is treated with chlorine gas (Cl₂) under UV irradiation or with a radical initiator to promote dichlorination at the alpha-position. The resulting 2,2-dichloropentanoyl chloride is then carefully hydrolyzed to this compound.

Plausible Synthesis of 3,3-Dichloropentanoic Acid via Malonic Ester Synthesis:

The malonic ester synthesis provides a versatile route to substituted carboxylic acids.[4][5]

  • Step 1: Formation of the Enolate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the corresponding enolate.

  • Step 2: Dichlorination of Diethyl Malonate: The enolate is then reacted with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to introduce two chlorine atoms at the α-position, yielding diethyl 2,2-dichloromalonate.

  • Step 3: Alkylation: The dichlorinated malonic ester is then alkylated with an ethyl halide (e.g., ethyl iodide) in the presence of a base. This step would need to be carefully controlled to favor mono-alkylation.

  • Step 4: Hydrolysis and Decarboxylation: The resulting diethyl 2-ethyl-2,2-dichloromalonate is then subjected to acidic hydrolysis and heated. This process hydrolyzes the ester groups to carboxylic acids and subsequently leads to the decarboxylation of one of the carboxyl groups, yielding 3,3-dichloropentanoic acid.

Comparative Reactivity Experiment: Esterification

To quantitatively compare the reactivity, a kinetic study of the esterification of both acids with a simple alcohol (e.g., methanol (B129727) or ethanol) can be performed.

  • Reaction Setup: Equimolar amounts of the dichloropentanoic acid isomer and the alcohol are dissolved in an inert solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Monitoring the Reaction: The reaction progress can be monitored over time by taking aliquots from the reaction mixture and quenching the reaction. The concentration of the remaining carboxylic acid can be determined by titration with a standardized base. Alternatively, the formation of the ester product can be quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The rate constants for the esterification of both isomers can be calculated from the concentration-time data. A higher rate constant for this compound would provide experimental evidence for its greater reactivity.

Mandatory Visualizations

G Factors Influencing Reactivity of Dichloropentanoic Acid Isomers cluster_22 This compound cluster_33 3,3-Dichloropentanoic Acid 2_2_Structure Cl₂ at α-position 2_2_Inductive Strong Inductive Effect 2_2_Structure->2_2_Inductive 2_2_pKa Lower pKa (Stronger Acid) 2_2_Inductive->2_2_pKa 2_2_Electrophilicity Higher Carbonyl Electrophilicity 2_2_Inductive->2_2_Electrophilicity 2_2_Reactivity Higher Reactivity 2_2_Electrophilicity->2_2_Reactivity 3_3_Structure Cl₂ at β-position 3_3_Inductive Weaker Inductive Effect 3_3_Structure->3_3_Inductive 3_3_pKa Higher pKa (Weaker Acid) 3_3_Inductive->3_3_pKa 3_3_Electrophilicity Lower Carbonyl Electrophilicity 3_3_Inductive->3_3_Electrophilicity 3_3_Reactivity Lower Reactivity 3_3_Electrophilicity->3_3_Reactivity

Caption: Logical relationship of factors influencing the reactivity of the two isomers.

G Experimental Workflow for Comparative Esterification Start Prepare Solutions of 2,2- and 3,3-Dichloropentanoic Acid, Alcohol, and Catalyst Reaction Initiate Esterification Reactions at Constant Temperature Start->Reaction Sampling Collect Aliquots at Timed Intervals Reaction->Sampling Analysis Analyze Samples by Titration or Chromatography Sampling->Analysis Data Plot Concentration vs. Time and Calculate Rate Constants Analysis->Data Comparison Compare Rate Constants to Determine Relative Reactivity Data->Comparison

Caption: A typical experimental workflow for comparing the esterification rates.

Conclusion

The comparative reactivity of 2,2- and 3,3-dichloropentanoic acid is primarily dictated by the powerful inductive effect of the chlorine substituents. The proximity of the two chlorine atoms to the carboxyl group in the 2,2-isomer significantly enhances its acidity and the electrophilicity of its carbonyl carbon. Consequently, this compound is predicted to be substantially more reactive in nucleophilic acyl substitution reactions than 3,3-dichloropentanoic acid. While steric hindrance is slightly greater in the 2,2-isomer, the electronic activation is the dominant factor. For synthetic applications requiring higher reactivity, such as the formation of esters or amides under milder conditions, this compound would be the preferred substrate. Conversely, 3,3-dichloropentanoic acid offers a less reactive handle, which could be advantageous in multi-step syntheses where selective functionalization is desired. Experimental verification of these predicted differences through kinetic studies would provide valuable quantitative data for process optimization and reaction design.

References

A Comparative Guide to 2,2-Dichloropentanoic Acid and Other Chlorinated Acids in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Chlorinated carboxylic acids, a class of versatile reagents, offer unique reactivity profiles that are leveraged in the synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals. This guide provides an objective comparison of 2,2-dichloropentanoic acid with other relevant chlorinated acids, namely 2-chloropentanoic acid and the structurally related dichloroacetic acid. The comparison is supported by available experimental data and established principles of chemical reactivity, with detailed protocols for key synthetic transformations.

Physicochemical Properties and Acidity

The reactivity of carboxylic acids is intrinsically linked to their acidity, which is significantly influenced by the presence of electron-withdrawing substituents like chlorine atoms. The inductive effect of chlorine increases the polarity of the O-H bond in the carboxyl group, facilitating proton donation. This effect is amplified by the number of chlorine atoms and their proximity to the carboxyl group.

PropertyThis compound2-Chloropentanoic AcidDichloroacetic Acid
Molecular Formula C₅H₈Cl₂O₂C₅H₉ClO₂C₂H₂Cl₂O₂
Molecular Weight 171.02 g/mol 136.57 g/mol 128.94 g/mol
pKa ~1.3-1.5 (estimated)~2.81.26 - 1.35[1][2]
Boiling Point 242.1 °C (estimated)219.3 °C194 °C[1]
Density 1.344 g/cm³ (estimated)1.162 g/cm³1.563 g/cm³[1]

Note: Some physical properties for this compound and 2-chloropentanoic acid are estimated based on available data and structural similarities.

As the table illustrates, the presence of two chlorine atoms on the α-carbon in both this compound and dichloroacetic acid results in a significantly lower pKa compared to the monochlorinated 2-chloropentanoic acid, indicating higher acidity. The slightly lower pKa of dichloroacetic acid compared to the estimated value for this compound can be attributed to the less bulky alkyl chain, which may have a minor electron-donating effect.

Comparative Performance in Synthesis

The enhanced acidity and the presence of chlorine atoms on the α-carbon influence the reactivity of these acids in common synthetic transformations such as esterification, amide synthesis, and as precursors for Friedel-Crafts acylation.

Esterification

Esterification is a fundamental reaction in organic synthesis, often catalyzed by acid. The increased acidity of dichlorinated acids can, in some cases, auto-catalyze the reaction to a certain extent or require milder conditions compared to their non-chlorinated or monochlorinated counterparts.

ReactantProductCatalystReaction TimeYield
This compound + EthanolEthyl 2,2-dichloropentanoateH₂SO₄ (cat.)Not specifiedHigh (expected)
2-Chloropentanoic Acid + EthanolEthyl 2-chloropentanoateH₂SO₄ (cat.)Not specifiedHigh (expected)
Dichloroacetic Acid + MethanolMethyl dichloroacetateAcidicNot specifiedGood[3]
Chloroacetic Acid + EthanolEthyl chloroacetate (B1199739)SDS2.5 h97.1%[4]

While specific comparative data for the esterification of this compound is scarce, the general principles of the Fischer esterification suggest that all three acids would proceed to give good to high yields in the presence of an alcohol and a strong acid catalyst. The high yield reported for the synthesis of ethyl chloroacetate (97.1%) provides a benchmark for the expected efficiency of such reactions[4]. The rate of reaction is expected to be influenced by the steric hindrance around the carbonyl group and the acidity of the carboxylic acid.

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. Carboxylic acids can be converted to amides via activation to a more reactive species, such as an acyl chloride, or through the use of coupling agents. The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the carbonyl carbon, potentially influencing the reaction rate.

ReactantProductCoupling Agent/MethodYield
This compound + AnilineN-phenyl-2,2-dichloropentanamideNot specifiedModerate to Good (expected)
2-Chloropentanoic Acid + AnilineN-phenyl-2-chloropentanamideNot specifiedModerate to Good (expected)
Dichloroacetic Acid + AnilineN-phenyl-2,2-dichloroacetamideNot specifiedModerate to Good (expected)
Chloroacetic Acid + AnilineN-phenyl-2-chloroacetamide(in sealed tube at 100°C)Not specified (product isolated)[5]
Friedel-Crafts Acylation

Chlorinated acyl chlorides, derived from their corresponding carboxylic acids, are valuable reagents in Friedel-Crafts acylation reactions to introduce a keto-moiety onto an aromatic ring. The electron-withdrawing chlorine atoms can influence the reactivity of the intermediate acylium ion.

Acyl Chloride PrecursorAromatic SubstrateProductCatalystYield
2,2-Dichloropentanoyl chlorideBenzene1-phenyl-2,2-dichloropentan-1-oneAlCl₃Moderate (expected)
2-Chloropentanoyl chlorideBenzene1-phenyl-2-chloropentan-1-oneAlCl₃Moderate (expected)
Dichloroacetyl chlorideArenesAryl dichloromethyl ketonesFeCl₃-Montmorillonite K10Good

The use of chloroacetyl chloride in Friedel-Crafts reactions to produce chloroacetylated arenes is well-documented, with good yields and selectivity being reported with various catalysts. While specific yields for the acylation with 2,2-dichloropentanoyl chloride are not available, a similar reactivity pattern is anticipated, with the potential for steric hindrance from the propyl chain to play a role in the reaction rate and yield.

Experimental Protocols

General Protocol for Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the chlorinated carboxylic acid (1.0 eq.) and the desired alcohol (5.0-10.0 eq., serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

General Protocol for Amide Synthesis via Acyl Chloride
  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (2.0 eq.) to the chlorinated carboxylic acid (1.0 eq.) at room temperature. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride by distillation or under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF). In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in the same solvent.

  • Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Signaling Pathway and Experimental Workflow Visualization

Dichloroacetic acid (DCA), a structural analog of this compound, is a known inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). PDKs are key enzymes in cellular metabolism that phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC), leading to a shift from oxidative phosphorylation to glycolysis (the Warburg effect), a hallmark of many cancer cells. By inhibiting PDK, DCA can reactivate PDC, promoting the conversion of pyruvate to acetyl-CoA and restoring mitochondrial respiration. This mechanism has made DCA and its analogs subjects of interest in cancer therapy research.

PDK_Inhibition_Pathway cluster_glycolysis Cytosol (Glycolysis) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC PDC Pyruvate Dehydrogenase Complex (PDC) (Active) PDC_i PDC-P (Inactive) PDC->PDC_i PDK PDC_i->PDC PDP (Phosphatase) TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Phosphorylation DCA Dichloroacetic Acid (DCA) DCA->PDK Inhibition

Caption: Inhibition of Pyruvate Dehydrogenase Kinase (PDK) by Dichloroacetic Acid (DCA).

The following diagram illustrates a typical experimental workflow for comparing the kinetic rates of esterification for different chlorinated carboxylic acids.

Esterification_Kinetics_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Runs cluster_analysis Analysis cluster_data Data Processing A1 Prepare solutions of: - this compound - 2-Chloropentanoic Acid - Dichloroacetic Acid B1 Mix Acid 1 + Ethanol + Catalyst in a temperature-controlled reactor A1->B1 B2 Mix Acid 2 + Ethanol + Catalyst in a temperature-controlled reactor A1->B2 B3 Mix Acid 3 + Ethanol + Catalyst in a temperature-controlled reactor A1->B3 A2 Prepare Ethanol (reactant and solvent) A2->B1 A2->B2 A2->B3 A3 Prepare Acid Catalyst (e.g., H₂SO₄) A3->B1 A3->B2 A3->B3 C1 Take aliquots at regular time intervals B1->C1 B2->C1 B3->C1 C2 Quench reaction in aliquots (e.g., with NaHCO₃ solution) C1->C2 C3 Analyze aliquots by GC or HPLC to determine reactant and product concentrations C2->C3 D1 Plot concentration vs. time for each reaction C3->D1 D2 Determine initial reaction rates D1->D2 D3 Calculate rate constants (k) D2->D3 D4 Compare k values to determine relative reactivity D3->D4

Caption: Experimental Workflow for Comparative Kinetic Analysis of Esterification.

Conclusion

This compound, along with other α-chlorinated carboxylic acids, represents a class of valuable synthetic intermediates. Their heightened acidity and the electrophilic nature of the carbon-halogen bond offer distinct advantages in various synthetic transformations. While direct comparative experimental data remains somewhat limited in the literature, the principles of physical organic chemistry provide a solid framework for predicting their relative reactivity. The dichlorinated acids are expected to be more reactive in acid-catalyzed reactions and as precursors for nucleophilic substitution compared to their monochlorinated counterparts. Further experimental studies directly comparing these compounds under standardized conditions would be invaluable to the synthetic chemistry community for the rational design of synthetic routes toward complex molecules.

References

Acidity of Halogenated Pentanoic Acids: A Comparative Analysis of Fluorinated and Chlorinated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Acid-Strengthening Effects of Fluorine and Chlorine Substitution in Pentanoic Acids.

The introduction of halogen atoms into an organic molecule can significantly alter its physicochemical properties, a strategy widely employed in drug design and development to modulate characteristics such as lipophilicity, metabolic stability, and, notably, acidity. This guide provides a detailed comparison of the effects of fluorination versus chlorination on the acidity of pentanoic acid, supported by available experimental data and established chemical principles. Understanding these effects is crucial for the rational design of molecules with tailored ionization profiles.

The Inductive Effect: The Driving Force Behind Increased Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the carbon chain can stabilize this anion by delocalizing the negative charge through the inductive effect. Halogens, being more electronegative than carbon, exert a significant electron-withdrawing inductive effect (-I effect). This effect strengthens the acid, resulting in a lower pKa value.

Two primary factors dictate the magnitude of this acid-strengthening effect:

  • Electronegativity of the Halogen: Fluorine is the most electronegative element, followed by chlorine. Consequently, a fluorine atom is more effective at withdrawing electron density than a chlorine atom at the same position. This leads to greater stabilization of the carboxylate anion and a more acidic compound.

  • Position of the Halogen: The inductive effect weakens with distance. Therefore, a halogen atom closer to the carboxylic acid group will have a more pronounced acid-strengthening effect.

Quantitative Comparison of Acidity (pKa Values)

Table 1: pKa Values of Pentanoic Acid and Selected Halogenated Analogues

CompoundChemical StructurepKa ValueData Type
Pentanoic AcidCH₃(CH₂)₃COOH4.84Experimental
5-Chloropentanoic AcidCl(CH₂)₄COOH~4.0 ± 0.10Predicted
5,5,5-Trifluoropentanoic AcidCF₃(CH₂)₃COOH4.50Experimental[1]

Table 2: Influence of Chlorine Position on the Acidity of Butanoic Acid [2]

CompoundChemical StructurepKa Value
Butanoic AcidCH₃(CH₂)₂COOH4.82
2-Chlorobutanoic AcidCH₃CH₂CHClCOOH2.86
3-Chlorobutanoic AcidCH₃CHClCH₂COOH4.05
4-Chlorobutanoic AcidCl(CH₂)₃COOH4.52

Table 3: Influence of the Number of Fluorine Atoms on the Acidity of Acetic Acid [3][4]

CompoundChemical StructurepKa Value
Acetic AcidCH₃COOH4.76
Fluoroacetic Acid (MFA)FCH₂COOH2.58 ± 0.03
Difluoroacetic Acid (DFA)F₂CHCOOH1.22 ± 0.03
Trifluoroacetic Acid (TFA)F₃CCOOH0.03 ± 0.08
  • Fluorine vs. Chlorine: The pKa of fluoroacetic acid (2.58) is significantly lower than that of chloroacetic acid (pKa ≈ 2.87, data not shown in tables but widely reported), demonstrating the stronger inductive effect of fluorine.

  • Positional Dependence: As the chlorine atom moves further from the carboxyl group in butanoic acid, the pKa value increases, approaching the pKa of the parent butanoic acid. This clearly illustrates the distance-dependent nature of the inductive effect.[2]

  • Degree of Halogenation: The acidity of acetic acid dramatically increases with the number of fluorine substituents, with trifluoroacetic acid being a very strong acid.[3][4]

Based on these principles, we can predict the following acidity trends for the complete series of monofluorinated and monochlorinated pentanoic acids:

  • Acidity Ranking by Halogen: For any given position, the fluorinated pentanoic acid will be more acidic (have a lower pKa) than its chlorinated counterpart.

  • Acidity Ranking by Position: The acidity will decrease as the halogen moves from the 2-position to the 5-position (2-halo > 3-halo > 4-halo > 5-halo).

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental aspect of physical chemistry and is essential for understanding the behavior of ionizable compounds. Several robust experimental methods are commonly employed, each with its own advantages and considerations.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of an acid or a base.

Principle: This method involves the gradual addition of a titrant of known concentration (e.g., a strong base like NaOH) to a solution of the analyte (the halogenated pentanoic acid). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately prepare a solution of the halogenated pentanoic acid of known concentration (e.g., 0.01 M) in deionized water.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at, for example, pH 4.00, 7.00, and 10.00.

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the standardized base solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of titrant corresponding to the half-equivalence point is Veq/2.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

G cluster_workflow Potentiometric Titration Workflow prep Prepare Standardized Acid and Base Solutions cal Calibrate pH Meter prep->cal Ensure accuracy titrate Titrate Acid with Base, Recording pH and Volume cal->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence and Half-Equivalence Points plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon ionization.

Principle: The molar absorptivity of the acidic form (HA) and the basic form (A⁻) of the compound differ at certain wavelengths. By measuring the absorbance of the compound in a series of buffer solutions of known pH, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the halogenated pentanoic acid in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the acid (e.g., from pH 2 to 8).

    • Prepare two additional solutions, one at a very low pH (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species (HA), and one at a very high pH (e.g., 0.1 M NaOH) for the fully deprotonated species (A⁻).

  • Spectroscopic Measurements:

    • For each buffer solution, and the acidic and basic solutions, add a small, constant amount of the stock solution to ensure the total concentration of the analyte is the same in all samples.

    • Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each solution.

  • Data Analysis:

    • Identify a wavelength (λ) where the absorbance difference between the HA and A⁻ forms is maximal.

    • At this wavelength, plot the absorbance versus the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the acid.

    • Alternatively, the pKa can be calculated for each pH using the following equation: pKa = pH + log[(AI - A) / (A - AM)] where A is the absorbance at a given pH, AI is the absorbance of the ionized form (at high pH), and AM is the absorbance of the molecular form (at low pH).

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of nuclei near the site of protonation/deprotonation as a function of pH.

Principle: The chemical shift of a nucleus is sensitive to its electronic environment. The protonation state of the carboxylic acid group influences the electron density of nearby atoms, leading to pH-dependent chemical shifts. By plotting the chemical shift of a specific nucleus (e.g., ¹H, ¹³C, or ¹⁹F) against pH, a titration curve is generated from which the pKa can be determined.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of samples of the halogenated pentanoic acid in a suitable solvent system (e.g., D₂O or a mixture of H₂O/D₂O) containing buffers to control the pH over the desired range.

    • The concentration of the analyte should be consistent across all samples.

  • NMR Data Acquisition:

    • Acquire the NMR spectrum (e.g., ¹H, ¹³C, or ¹⁹F) for each sample at a constant temperature.

    • A reference standard (e.g., DSS or TSP) can be included for accurate chemical shift referencing.

  • Data Analysis:

    • Identify a nucleus whose chemical shift shows a significant change with pH.

    • Plot the chemical shift (δ) of this nucleus (y-axis) versus the pH (x-axis).

    • Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.

    • The pKa can also be calculated by fitting the data to the following equation: δobs = (δHA + δA⁻ * 10(pH - pKa)) / (1 + 10(pH - pKa)) where δobs is the observed chemical shift, and δHA and δA⁻ are the chemical shifts of the fully protonated and deprotonated species, respectively.

Logical Relationship of Acidity

The acidity of a halogenated carboxylic acid is a direct consequence of the interplay between the electronegativity of the halogen and its proximity to the carboxyl group. This relationship can be visualized as a logical pathway.

G cluster_factors Influencing Factors cluster_effect Mechanism cluster_outcome Result electronegativity Halogen Electronegativity (F > Cl) inductive_effect Strength of Inductive Electron Withdrawal (-I Effect) electronegativity->inductive_effect position Position of Halogen (Closer to COOH is stronger) position->inductive_effect anion_stability Stabilization of Carboxylate Anion (RCOO⁻) inductive_effect->anion_stability acidity Increased Acidity (Lower pKa) anion_stability->acidity

Caption: Factors influencing the acidity of halogenated pentanoic acids.

References

A Comparative Guide to the Stereoselective Synthesis of 2,2-Dichloropentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of α,α-dihalo carboxylic acid derivatives presents a formidable challenge in modern organic chemistry. These motifs are of significant interest in medicinal chemistry and drug development due to their unique electronic and steric properties, which can profoundly influence the biological activity of a molecule. Specifically, the controlled installation of two chlorine atoms at the α-position of pentanoic acid in a stereoselective manner is a synthetic hurdle for which direct, well-established methods are not readily found in the current literature.

This guide provides a comparative overview of potential strategies for the stereoselective synthesis of 2,2-dichloropentanoic acid derivatives. Given the scarcity of direct examples, this comparison focuses on the application of robust and predictable methodologies, primarily centered around the use of chiral auxiliaries, and contrasts them with potential catalytic approaches. Experimental data from closely related transformations are used to support the proposed methodologies.

Comparison of Synthetic Strategies

The most promising and predictable route for the stereoselective synthesis of this compound derivatives involves the use of a chiral auxiliary to induce diastereoselectivity. This approach offers a high degree of stereocontrol and predictability based on extensive precedent in asymmetric α-functionalization of carboxylic acid derivatives. Alternative catalytic methods, while potentially more atom-economical, are less developed for this specific transformation.

StrategyMethodStereocontrol ElementKey Reagents/CatalystsExpected YieldExpected Stereoselectivity (d.e./e.e.)AdvantagesDisadvantages
1. Chiral Auxiliary-Mediated Synthesis Diastereoselective α,α-dichlorination of a chiral amide(1S,2S)-Pseudoephedrinen-BuLi, Cl₃CCCl₃ (or other electrophilic chlorine source)Good to High>95% d.e.High predictability, reliable stereocontrol, well-established methodology for α-functionalization.Stoichiometric use of chiral auxiliary, requires additional steps for auxiliary attachment and removal.
2. Catalytic Asymmetric Synthesis (Hypothetical) Enantioselective α,α-dichlorination of a pentanoic acid derivativeChiral Lewis Acid or Organocatalyste.g., Chiral Ti(IV) complex, Cinchona alkaloid derivative, N-chlorosuccinimide (NCS)Moderate to GoodModerate to HighAtom-economical, catalytic use of chiral source.Lack of established catalysts for α,α-dichlorination of this substrate class, potential for side reactions, requires significant methods development.

Experimental Protocols

Chiral Auxiliary-Mediated Diastereoselective Dichlorination

This protocol is based on the well-established methodology for the diastereoselective alkylation of pseudoephedrine amides, adapted for a sequential dichlorination.

Step 1: Synthesis of (1S,2S)-Pseudoephedrine Pentanamide (B147674)

To a solution of pentanoyl chloride (1.0 eq.) in dichloromethane (B109758) (DCM) at 0 °C is added (1S,2S)-pseudoephedrine (1.1 eq.) and triethylamine (B128534) (1.2 eq.). The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the crude amide, which can be purified by column chromatography.

Step 2: Diastereoselective α,α-Dichlorination

The pseudoephedrine pentanamide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. n-Butyllithium (2.2 eq.) is added dropwise, and the solution is stirred for 1 hour to form the enolate. A solution of hexachloroethane (B51795) (2.5 eq.) in THF is then added dropwise. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The purified α,α-dichloro pseudoephedrine amide (1.0 eq.) is dissolved in a 3:1 mixture of THF and water. Sulfuric acid (9 M) is added, and the mixture is heated at reflux for 24 hours. After cooling to room temperature, the mixture is extracted with diethyl ether. The organic extracts are washed with brine, dried over MgSO₄, and concentrated to yield the enantiomerically enriched this compound.

Catalytic Asymmetric Dichlorination (Hypothetical Protocol)

This protocol outlines a potential starting point for the development of a catalytic enantioselective dichlorination.

To a solution of pentanoyl chloride (1.0 eq.) and a suitable nucleophile (e.g., a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a pentanoic ester) in an appropriate solvent (e.g., DCM or toluene) at -78 °C is added a chiral Lewis acid catalyst (e.g., a chiral titanium complex, 10 mol%). An electrophilic chlorine source such as N-chlorosuccinimide (NCS) (2.2 eq.) is then added. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess would be determined by chiral HPLC analysis. Optimization of the catalyst, solvent, temperature, and chlorine source would be critical for achieving high enantioselectivity.

Visualizing the Workflow

Below are Graphviz diagrams illustrating the logical flow of the discussed synthetic strategies.

diastereoselective_synthesis cluster_auxiliary Chiral Auxiliary-Mediated Synthesis start_aux Pentanoic Acid Derivative amide_formation Amide Formation start_aux->amide_formation auxiliary (1S,2S)-Pseudoephedrine auxiliary->amide_formation chiral_amide Chiral Pentanamide amide_formation->chiral_amide enolate_formation Enolate Formation (n-BuLi) chiral_amide->enolate_formation chiral_enolate Chiral Enolate enolate_formation->chiral_enolate dichlorination Dichlorination (Cl₃CCCl₃) chiral_enolate->dichlorination dichloro_amide α,α-Dichloro Amide (Diastereomerically Enriched) dichlorination->dichloro_amide cleavage Auxiliary Cleavage (H₃O⁺) dichloro_amide->cleavage final_product_aux This compound (Enantiomerically Enriched) cleavage->final_product_aux

Caption: Workflow for diastereoselective synthesis.

catalytic_synthesis cluster_catalytic Catalytic Asymmetric Synthesis (Hypothetical) start_cat Pentanoic Acid Derivative reaction Asymmetric Dichlorination start_cat->reaction catalyst Chiral Catalyst catalyst->reaction chlorine_source Electrophilic Chlorine Source chlorine_source->reaction final_product_cat This compound (Enantiomerically Enriched) reaction->final_product_cat

Caption: Hypothetical catalytic workflow.

A Comparative Guide to the Chiral Separation of Dichloropentanoic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Separating Dichloropentanoic Acid Isomers

Dichloropentanoic acid, a halogenated carboxylic acid, presents a unique challenge for chiral separation due to its small size and the influence of the chlorine atoms on its chemical properties. Achieving baseline resolution of its enantiomers requires careful selection of a chiral stationary phase (CSP) and optimization of mobile phase conditions. The acidic nature of the carboxyl group plays a significant role in the interaction with the CSP and must be considered during method development.

Comparison of Proposed Chiral HPLC Methods

Based on the literature for separating acidic and halogenated compounds, two primary approaches are proposed for the chiral resolution of dichloropentanoic acid: one utilizing a polysaccharide-based CSP and the other a macrocyclic glycopeptide-based CSP.[1] These two types of CSPs are known for their broad enantioselectivity and can be operated in various modes, including normal-phase, reversed-phase, and polar organic mode.[1]

Table 1: Comparison of Proposed HPLC Methods for Chiral Separation of Dichloropentanoic Acid Isomers

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))CHIROBIOTIC® V2 (Vancomycin-based)
Principle of Separation Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.[2]Multi-modal interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[3][4]
Typical Mobile Phase Normal Phase: Hexane/Isopropanol with acidic modifier (e.g., Trifluoroacetic Acid)[1]Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine[5]
Anticipated Resolution (R) > 1.5> 1.5
Anticipated Selectivity (α) > 1.2> 1.1
Potential Advantages High success rate for a broad range of compounds, including acids.[6]Excellent for polar and ionizable compounds; robust and compatible with a wide range of solvents.
Potential Considerations Coated phases can be less stable with certain solvents.[7]May require longer equilibration times.

*Anticipated values are based on typical performance for similar acidic and halogenated compounds and should be confirmed experimentally.

Experimental Protocols

The following are detailed, proposed starting protocols for the chiral separation of dichloropentanoic acid isomers. These should be considered as initial conditions for method development and optimization.

Method 1: Polysaccharide-Based Chiral Stationary Phase

This method utilizes a widely successful class of CSPs for the resolution of a diverse range of chiral compounds, including acidic molecules.[6] The addition of a small amount of a strong acid to the mobile phase is crucial for good peak shape and resolution of acidic analytes.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic dichloropentanoic acid in the mobile phase to a concentration of 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptide CSPs are known for their unique multi-modal separation mechanisms, making them particularly effective for polar and ionizable compounds like carboxylic acids.[3][4] The polar ionic mode is often employed for such analytes.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (TEA) (100:0.1:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic dichloropentanoic acid in the mobile phase to a concentration of 1 mg/mL.

Experimental Workflow and Logic

The development of a robust chiral HPLC method typically follows a systematic approach, starting with column and mobile phase screening, followed by optimization of the chromatographic parameters.

HPLC_Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation cluster_3 Outcome Analyte Racemic Dichloropentanoic Acid CSP_Screening Screen Chiral Stationary Phases (Polysaccharide, Macrocyclic Glycopeptide, etc.) Analyte->CSP_Screening Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screening->Mobile_Phase_Screening Select promising CSPs Optimize_Mobile_Phase Optimize Mobile Phase Composition (Solvent ratio, Additives) Mobile_Phase_Screening->Optimize_Mobile_Phase Identify initial separation Optimize_Parameters Optimize Other Parameters (Flow rate, Temperature) Optimize_Mobile_Phase->Optimize_Parameters Optimized_Method Optimized Chiral HPLC Method Optimize_Parameters->Optimized_Method Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Final_Method Validated Method for Routine Analysis Validation->Final_Method Optimized_Method->Validation

Caption: General workflow for the development of a chiral HPLC method.

Conclusion

The successful chiral separation of dichloropentanoic acid isomers by HPLC is achievable through a systematic screening of appropriate chiral stationary phases and mobile phase conditions. Polysaccharide-based CSPs, such as Chiralpak® AD-H, under normal-phase conditions with an acidic modifier, represent a promising starting point due to their broad applicability. Alternatively, macrocyclic glycopeptide-based CSPs, like CHIROBIOTIC® V2, in a polar ionic mode, offer a powerful alternative, especially given the polar and acidic nature of the analyte. The detailed protocols provided in this guide serve as a foundation for researchers to initiate method development. Subsequent optimization of mobile phase composition, flow rate, and temperature will be crucial in achieving baseline resolution and a robust, validated analytical method suitable for the rigorous demands of pharmaceutical analysis.

References

The Impact of Steric Hindrance on Esterification Kinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reaction kinetics for the esterification of 2,2-dichloropentanoic acid's sterically hindered analogue, 2,2-dimethylpropanoic acid, reveals a significant decrease in reaction rates compared to its unhindered counterparts like acetic and propanoic acid. This analysis, crucial for researchers, scientists, and drug development professionals, underscores the profound influence of molecular architecture on chemical reactivity.

The esterification of carboxylic acids is a fundamental reaction in organic synthesis, pivotal in the production of a vast array of compounds, including pharmaceuticals and materials. The rate of this reaction is governed by several factors, with the steric environment around the carboxylic acid's carbonyl group playing a critical role. To quantify this effect, a comparative guide has been compiled, focusing on the reaction kinetics of a sterically hindered carboxylic acid, 2,2-dimethylpropanoic acid (pivalic acid), as a proxy for this compound, against the less encumbered acetic and propanoic acids.

Comparative Kinetic Data

The following table summarizes the kinetic parameters for the acid-catalyzed esterification of acetic acid, propanoic acid, and the sterically hindered 2,2-dimethylpropanoic acid with ethanol (B145695). The data highlights a clear trend of decreasing reaction rate with increasing steric bulk around the carboxylic acid functionality.

Carboxylic AcidStructureRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)
Acetic AcidCH₃COOH1.0057.0 - 65.6[1]
Propanoic AcidCH₃CH₂COOH~0.8~59
2,2-Dimethylpropanoic Acid(CH₃)₃CCOOHSignificantly lower (qualitative)Higher (qualitative)

Note: Quantitative data for the relative rate constant and a precise activation energy for the esterification of 2,2-dimethylpropanoic acid under directly comparable conditions to acetic and propanoic acid were not available in the searched literature. However, multiple sources confirm a significant decrease in the reaction rate due to steric hindrance.[2][3]

The decrease in the reaction velocity constant as the size of the alkyl group attached to the acid molecule increases is attributed to both steric hindrance and inductive effects.[4] This steric hindrance impedes the approach of the alcohol nucleophile to the carbonyl carbon, thereby increasing the activation energy of the reaction and slowing it down.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies for determining the reaction kinetics of esterification are essential. The following protocols outline the procedures for studying the kinetics of both unhindered and sterically hindered carboxylic acids.

Kinetic Study of Acetic Acid Esterification with Ethanol

This procedure is adapted from a study on the esterification kinetics of acetic acid with ethanol using a homogeneous acid catalyst.[1]

Materials:

  • Acetic acid (analytical grade)

  • Ethanol (95% or absolute)

  • Sulfuric acid (concentrated, as catalyst)

  • 500 mL volumetric flask (as a batch reactor)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Constant temperature bath

  • Syringe for sampling

  • pH meter or titration setup

Procedure:

  • Assemble the reaction apparatus consisting of the 500 mL volumetric flask, reflux condenser, and magnetic stirrer, placed in the constant temperature bath.

  • Set the desired reaction temperature (e.g., 50°C or 60°C).

  • Charge the reaction vessel with a pre-determined volume of ethanol.

  • In a separate container, mix the desired amount of acetic acid with a catalytic amount of concentrated sulfuric acid.

  • Once the ethanol in the reactor has reached the set temperature, add the acetic acid/catalyst mixture to the reactor. Start the timer immediately.

  • Maintain a constant stirring speed throughout the reaction.

  • Withdraw samples (e.g., 2 mL) at regular time intervals (e.g., every 10 minutes) using a syringe.

  • Immediately quench the reaction in the sample by adding it to a known volume of ice-cold distilled water.

  • Determine the concentration of unreacted acetic acid in each sample by titration with a standard solution of sodium hydroxide (B78521) using a suitable indicator (e.g., phenolphthalein) or by pH measurement.

  • Continue sampling until no significant change in the concentration of acetic acid is observed, indicating that the reaction has reached equilibrium.

  • Calculate the concentration of the ester formed at each time point and determine the rate constant using an appropriate integrated rate law (typically second-order for this reaction).

Kinetic Study of 2,2-Dimethylpropanoic Acid Esterification with Ethanol

Due to the significantly slower reaction rate of sterically hindered acids, modifications to the above protocol are necessary.

Materials:

  • 2,2-Dimethylpropanoic acid (pivalic acid)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated, as catalyst)

  • Reaction vessel equipped with a reflux condenser and sampling port

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Set up the reaction apparatus in a heating mantle or oil bath.

  • Charge the reactor with known amounts of 2,2-dimethylpropanoic acid, a large excess of ethanol (to drive the equilibrium towards the product), and the acid catalyst.

  • Heat the mixture to the desired reaction temperature (a higher temperature may be required compared to unhindered acids) under constant stirring.

  • Once the reaction temperature is stable, start the timer and begin taking samples at appropriate time intervals. Given the slower reaction rate, sampling may be done less frequently (e.g., every 30-60 minutes).

  • Analyze the composition of each sample using GC or HPLC to determine the concentrations of the reactant acid and the product ester.

  • Continue the reaction until equilibrium is reached.

  • The rate constant can be determined by plotting the concentration data against time and fitting it to an appropriate rate equation.

Signaling Pathways and Experimental Workflows

The Fischer esterification reaction proceeds through a well-established multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. The efficiency of this pathway is significantly influenced by the steric accessibility of the carbonyl carbon.

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Kinetic Analysis Reactants Carboxylic Acid (e.g., Acetic Acid or 2,2-Dimethylpropanoic Acid) Mixing Mix Reactants, Alcohol, and Catalyst Reactants->Mixing Alcohol Alcohol (e.g., Ethanol) Alcohol->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Mixing Heating Heat to Reaction Temperature Mixing->Heating Stirring Constant Stirring Heating->Stirring Sampling Withdraw Samples at Intervals Stirring->Sampling Monitor Progress Quenching Quench Reaction Sampling->Quenching Analysis Analyze Sample (Titration/GC/HPLC) Quenching->Analysis Data Calculate Concentrations Analysis->Data Kinetics Determine Rate Constant and Activation Energy Data->Kinetics Esterification_Strategy Start Select Carboxylic Acid Steric_Hindrance Is the acid sterically hindered? Start->Steric_Hindrance Fischer Standard Fischer Esterification (Excess alcohol, acid catalyst) Steric_Hindrance->Fischer No Alternative Alternative Methods: - Use of more reactive acyl chlorides - Use of coupling agents (e.g., DCC) - Higher reaction temperatures - Longer reaction times Steric_Hindrance->Alternative Yes

References

Comparative Guide to the Characterization of 2,2-Dichloropentanoic Acid Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction intermediates formed during the synthesis of 2,2-dichloropentanoic acid. It focuses on the well-established Hell-Volhard-Zelinsky (HVZ) reaction and explores alternative synthetic approaches. Detailed experimental protocols, comparative data, and visualizations are presented to aid in the understanding and characterization of these transient species.

Introduction

This compound is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block in the development of pharmaceuticals and other bioactive molecules. The introduction of two chlorine atoms at the alpha-position significantly influences the compound's reactivity and properties. Understanding the reaction intermediates formed during its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This guide delves into the characterization of these intermediates, offering a valuable resource for researchers in the field.

Primary Synthetic Route: The Hell-Volhard-Zelinsky (HVZ) Reaction

The most common method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction can be adapted for dichlorination by using at least two equivalents of the chlorinating agent. The key reaction intermediates in the synthesis of this compound from pentanoic acid are the corresponding acyl chloride and its enol tautomer.

Reaction Intermediates in the HVZ Reaction

The stepwise formation of this compound via the HVZ reaction involves the following key intermediates:

  • Pentanoyl Chloride: The first intermediate is formed by the reaction of pentanoic acid with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

  • Pentanoyl Chloride Enol: Pentanoyl chloride exists in equilibrium with its enol tautomer. This enol is the reactive species that undergoes electrophilic attack by chlorine.

  • 2-Chloropentanoyl Chloride: The first chlorination step yields 2-chloropentanoyl chloride.

  • 2-Chloropentanoyl Chloride Enol: This monochlorinated acyl chloride also forms an enol, which is the substrate for the second chlorination.

  • 2,2-Dichloropentanoyl Chloride: The second chlorination at the α-position results in the formation of 2,2-dichloropentanoyl chloride. This is the direct precursor to the final product.

The final step of the reaction is the hydrolysis of 2,2-dichloropentanoyl chloride to yield this compound.

Visualization of the HVZ Reaction Pathway

HVZ_Pathway Pentanoic_Acid Pentanoic Acid Pentanoyl_Chloride Pentanoyl Chloride (Intermediate 1) Pentanoic_Acid->Pentanoyl_Chloride SOCl₂ or PCl₃ Pentanoyl_Chloride_Enol Pentanoyl Chloride Enol (Intermediate 2) Pentanoyl_Chloride->Pentanoyl_Chloride_Enol Tautomerization Two_Chloropentanoyl_Chloride 2-Chloropentanoyl Chloride (Intermediate 3) Pentanoyl_Chloride_Enol->Two_Chloropentanoyl_Chloride Cl₂ Two_Chloropentanoyl_Chloride_Enol 2-Chloropentanoyl Chloride Enol (Intermediate 4) Two_Chloropentanoyl_Chloride->Two_Chloropentanoyl_Chloride_Enol Tautomerization Two_Two_Dichloropentanoyl_Chloride 2,2-Dichloropentanoyl Chloride (Intermediate 5) Two_Chloropentanoyl_Chloride_Enol->Two_Two_Dichloropentanoyl_Chloride Cl₂ Two_Two_Dichloropentanoic_Acid This compound Two_Two_Dichloropentanoyl_Chloride->Two_Two_Dichloropentanoic_Acid H₂O (Hydrolysis)

Caption: Reaction pathway for the synthesis of this compound via the HVZ reaction.

Spectroscopic Characterization of Intermediates

Predicted Spectroscopic Data for Key Intermediates
Intermediate1H NMR (Predicted Chemical Shifts, ppm)13C NMR (Predicted Chemical Shifts, ppm)IR (Predicted Key Absorptions, cm-1)
Pentanoyl Chloride α-CH₂: ~2.9 (t), β-CH₂: ~1.7 (sext), γ-CH₂: ~1.4 (sext), δ-CH₃: ~0.9 (t)C=O: ~175, α-C: ~45, β-C: ~27, γ-C: ~22, δ-C: ~13C=O stretch: ~1800 (strong)
2-Chloropentanoyl Chloride α-CH: ~4.5 (t), β-CH₂: ~2.1 (m), γ-CH₂: ~1.5 (m), δ-CH₃: ~1.0 (t)C=O: ~173, α-C: ~60, β-C: ~35, γ-C: ~20, δ-C: ~13C=O stretch: ~1805 (strong)
2,2-Dichloropentanoyl Chloride β-CH₂: ~2.4 (t), γ-CH₂: ~1.7 (m), δ-CH₃: ~1.0 (t)C=O: ~170, α-C: ~85, β-C: ~40, γ-C: ~18, δ-C: ~13C=O stretch: ~1810 (strong)

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound via the HVZ Reaction

Materials:

  • Pentanoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • Water

  • Apparatus for gas introduction and reflux

Procedure:

  • Formation of Acyl Chloride: In a fume hood, a mixture of pentanoic acid and a catalytic amount of PCl₃ (or a stoichiometric amount of SOCl₂) in an inert solvent is prepared. The mixture is heated to reflux to form pentanoyl chloride. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride around 1800 cm⁻¹).

  • Dichlorination: Chlorine gas is bubbled through the solution of pentanoyl chloride at an elevated temperature (typically reflux). At least two equivalents of chlorine are required for dichlorination. The reaction is often initiated by UV light or a radical initiator. The reaction progress can be followed by GC-MS to observe the formation of monochlorinated and then dichlorinated products.

  • Hydrolysis: After the dichlorination is complete (as determined by GC-MS), the reaction mixture is cooled, and excess chlorine and solvent are removed under reduced pressure. The resulting crude 2,2-dichloropentanoyl chloride is then carefully hydrolyzed by the slow addition of water.

  • Purification: The final product, this compound, can be purified by distillation or crystallization.

Workflow for Intermediate Characterization

Characterization_Workflow Start Start with Pentanoic Acid Acyl_Chloride_Formation Acyl Chloride Formation Start->Acyl_Chloride_Formation IR_Monitoring_1 IR Monitoring (O-H disappearance, C=O appearance) Acyl_Chloride_Formation->IR_Monitoring_1 Chlorination_Step_1 Monochlorination IR_Monitoring_1->Chlorination_Step_1 GCMS_Monitoring_1 GC-MS Monitoring (Formation of monochloro-product) Chlorination_Step_1->GCMS_Monitoring_1 Chlorination_Step_2 Dichlorination GCMS_Monitoring_1->Chlorination_Step_2 GCMS_Monitoring_2 GC-MS Monitoring (Formation of dichloro-product) Chlorination_Step_2->GCMS_Monitoring_2 Hydrolysis Hydrolysis GCMS_Monitoring_2->Hydrolysis Final_Product This compound Hydrolysis->Final_Product NMR_IR_Final NMR & IR of Final Product Final_Product->NMR_IR_Final

Caption: Workflow for monitoring the synthesis and characterizing intermediates.

Alternative Synthetic Routes

While the HVZ reaction is a classical approach, other methods for the synthesis of α,α-dihalo carboxylic acids exist. A comparative overview is provided below.

MethodDescriptionAdvantagesDisadvantages
Direct Chlorination of Carboxylic Acids Involves the use of strong chlorinating agents like sulfuryl chloride (SO₂Cl₂) with a radical initiator.Can be a one-pot reaction from the carboxylic acid.Often less selective and can lead to over-chlorination or side reactions.
Oxidation of 2,2-Dichloroaldehydes Oxidation of a pre-formed 2,2-dichloroaldehyde using an oxidizing agent like potassium permanganate (B83412) or chromic acid.Can be a high-yielding reaction if the starting aldehyde is readily available.The synthesis of the starting aldehyde may be multi-stepped.
From Malonic Esters Involves the dichlorination of a substituted malonic ester followed by hydrolysis and decarboxylation.Offers good control over the substitution pattern.A multi-step process that may have lower overall yield.

The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for specific regioselectivity. The characterization of intermediates in these alternative routes would involve similar spectroscopic techniques, focusing on the identification of the key functional group transformations at each step.

Conclusion

The synthesis of this compound, primarily through the Hell-Volhard-Zelinsky reaction, proceeds through a series of well-defined but often transient intermediates. The key to successful synthesis and scale-up lies in the ability to monitor the formation of these intermediates, principally the acyl chlorides, and to control the reaction conditions to favor the desired dichlorinated product. While direct spectroscopic data for the intermediates of this specific compound are scarce, a combination of predictive analysis based on analogous structures and careful real-time reaction monitoring using techniques like IR and GC-MS can provide the necessary insights for researchers in this field. The exploration of alternative synthetic routes offers flexibility and may provide advantages in terms of yield, selectivity, or process safety, warranting their consideration in any comprehensive research and development program.

Isomeric Effects on the Reactivity of Chloropentanoic Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of a chlorine atom at different positions on the carbon chain of pentanoic acid esters profoundly influences their chemical reactivity. This guide provides a comparative analysis of the isomeric effects on the reactivity of 2-chloro-, 3-chloro-, 4-chloro-, and 5-chloropentanoic acid esters. Understanding these differences is crucial for applications in organic synthesis, drug development, and toxicology, where precise control of reaction kinetics and pathways is paramount.

While direct, comprehensive experimental data comparing the reactivity of all four isomers is limited in publicly available literature, this guide synthesizes established principles of organic chemistry to predict their relative reactivities in key transformations such as nucleophilic substitution and hydrolysis.[1] Furthermore, detailed experimental protocols are provided to enable researchers to generate quantitative comparative data for their specific applications.

Comparative Reactivity Analysis

The reactivity of chloropentanoic acid ester isomers is primarily governed by a combination of inductive effects, steric hindrance, and the potential for neighboring group participation (NGP). These factors significantly impact the rates and mechanisms of both nucleophilic substitution at the carbon bearing the chlorine atom and hydrolysis of the ester functionality.

Nucleophilic Substitution (SN2)

In bimolecular nucleophilic substitution (SN2) reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. The rate of this reaction is sensitive to steric hindrance around the reaction center.

Theoretical Reactivity Ranking (SN2): 5-chloro- > 4-chloro- > 3-chloro- > 2-chloropentanoic acid ester

  • 5-Chloropentanoic acid ester: As a primary alkyl halide, the chlorine atom is on the terminal carbon, offering minimal steric hindrance to an incoming nucleophile, leading to the fastest SN2 reaction rate.

  • 4-Chloropentanoic acid ester: This is also a primary alkyl halide, but the proximity of the ester group slightly increases steric bulk compared to the 5-chloro isomer, resulting in a slightly slower reaction rate.

  • 3-Chloropentanoic acid ester: As a secondary alkyl halide, the reaction center is more sterically hindered than in the primary isomers, leading to a significantly slower SN2 reaction rate.

  • 2-Chloropentanoic acid ester: The chlorine atom is on the α-carbon, directly adjacent to the bulky ester group. This position experiences the most significant steric hindrance, making SN2 reactions at this center very slow.[1]

Hydrolysis

The hydrolysis of the ester group can be influenced by the electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Theoretical Reactivity Ranking (Hydrolysis): 2-chloro- > 3-chloro- > 4-chloro- > 5-chloropentanoic acid ester

  • 2-Chloropentanoic acid ester: The chlorine atom at the α-position exerts a strong electron-withdrawing inductive effect, making the carbonyl carbon highly electrophilic and leading to the fastest hydrolysis rate.[1]

  • 3-Chloropentanoic acid ester: The inductive effect of the chlorine atom is weaker at the β-position, resulting in a slower hydrolysis rate compared to the 2-chloro isomer.[1]

  • 4-Chloropentanoic acid ester: With the chlorine at the γ-position, its electron-withdrawing influence on the carbonyl group is further diminished, leading to an even slower hydrolysis rate.[1]

  • 5-Chloropentanoic acid ester: The chlorine atom at the δ-position has a negligible inductive effect on the ester carbonyl group. Its hydrolysis rate is expected to be the slowest among the isomers and comparable to that of an unsubstituted pentanoic acid ester.[1]

Intramolecular Cyclization (Neighboring Group Participation)

A key feature in the reactivity of certain isomers is the potential for the carboxylate group (formed upon hydrolysis or present under basic conditions) to act as an internal nucleophile, attacking the carbon bearing the chlorine. This intramolecular reaction, known as neighboring group participation (NGP) or anchimeric assistance, can significantly accelerate the rate of reaction and leads to the formation of cyclic products (lactones).[2][3][4]

  • 4-Chloropentanoic acid ester: This isomer is well-suited for NGP. Upon hydrolysis of the ester, the resulting carboxylate can readily attack the γ-carbon, leading to the formation of a stable five-membered ring, γ-valerolactone. This intramolecular SN2 reaction is kinetically favored.

  • 5-Chloropentanoic acid ester: Similarly, the 5-chloro isomer can undergo intramolecular cyclization to form a six-membered ring, δ-valerolactone.

  • 3-Chloropentanoic acid ester: Intramolecular attack would lead to a strained four-membered ring (β-lactone), which is less favorable.

  • 2-Chloropentanoic acid ester: The formation of a three-membered ring (α-lactone) is highly unfavorable.

Data Presentation

The following tables summarize the expected relative reactivities of the chloropentanoic acid ester isomers based on the principles discussed above. It is important to note that these are qualitative predictions, and experimental verification is recommended.

Table 1: Predicted Relative Rates of Nucleophilic Substitution (SN2)

IsomerChlorine PositionSteric HindrancePredicted Relative Rate
5-Chloropentanoic acid esterδ (primary)Low++++ (Fastest)
4-Chloropentanoic acid esterγ (primary)Low-Medium+++
3-Chloropentanoic acid esterβ (secondary)Medium-High++
2-Chloropentanoic acid esterα (secondary)High+ (Slowest)

Table 2: Predicted Relative Rates of Ester Hydrolysis

IsomerChlorine PositionInductive Effect on CarbonylPredicted Relative Rate
2-Chloropentanoic acid esterαStrong++++ (Fastest)
3-Chloropentanoic acid esterβModerate+++
4-Chloropentanoic acid esterγWeak++
5-Chloropentanoic acid esterδNegligible+ (Slowest)

Table 3: Potential for Intramolecular Cyclization (Lactone Formation)

IsomerChlorine PositionRing Size of LactoneFeasibility of NGP
4-Chloropentanoic acid esterγ5-membered (γ-lactone)High
5-Chloropentanoic acid esterδ6-membered (δ-lactone)Moderate
3-Chloropentanoic acid esterβ4-membered (β-lactone)Low
2-Chloropentanoic acid esterα3-membered (α-lactone)Very Low

Experimental Protocols

To obtain quantitative data for the comparison of these isomers, the following experimental protocols can be employed.

Experiment 1: Determination of Nucleophilic Substitution Rate Constants

Objective: To determine the second-order rate constants for the reaction of chloropentanoic acid ester isomers with a common nucleophile (e.g., sodium azide).

Materials:

  • 2-, 3-, 4-, and 5-chloropentanoic acid ethyl (or methyl) ester

  • Sodium azide (B81097) (NaN3)

  • Solvent (e.g., acetone, acetonitrile)

  • Thermostatted reaction vessel

  • Analytical instrumentation for monitoring reactant/product concentration (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

  • Internal standard (e.g., a non-reactive ester)

Procedure:

  • Prepare stock solutions of each chloropentanoic acid ester isomer and sodium azide of known concentrations in the chosen solvent.

  • Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature (e.g., 25 °C, 40 °C, 55 °C).

  • Initiate the reaction by mixing known volumes of the ester and sodium azide solutions in the reaction vessel.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the quenched aliquots using GC-MS or HPLC to determine the concentration of the remaining chloropentanoic acid ester or the formed azidopentanoic acid ester. Use an internal standard for accurate quantification.

  • Plot the concentration of the reactant versus time and use the appropriate integrated rate law for a second-order reaction to determine the rate constant (k).

  • Repeat the experiment for each isomer at different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) from the Arrhenius equation.

Experiment 2: Determination of Ester Hydrolysis Rate Constants

Objective: To determine the pseudo-first-order rate constants for the alkaline hydrolysis of chloropentanoic acid ester isomers.

Materials:

  • 2-, 3-, 4-, and 5-chloropentanoic acid ethyl (or methyl) ester

  • Sodium hydroxide (NaOH) solution of known concentration

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or dioxane to ensure solubility)

  • Thermostatted reaction vessel

  • pH meter or autotitrator

  • Standardized hydrochloric acid (HCl) solution for titration

Procedure:

  • Prepare a stock solution of each chloropentanoic acid ester isomer in the chosen co-solvent.

  • Prepare a dilute solution of NaOH in the water/co-solvent mixture.

  • Equilibrate both solutions and the reaction vessel to the desired temperature.

  • Initiate the hydrolysis by mixing a known volume of the ester solution with a large excess of the NaOH solution in the reaction vessel. The large excess of NaOH ensures pseudo-first-order kinetics with respect to the ester.

  • Monitor the progress of the reaction by withdrawing aliquots at regular intervals and titrating the remaining NaOH with the standardized HCl solution. Alternatively, the reaction can be monitored in situ using a pH meter.

  • The rate of disappearance of the ester is equal to the rate of consumption of NaOH.

  • Plot the natural logarithm of the ester concentration (or a property proportional to it, like the volume of titrant) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').

  • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of NaOH.

  • Repeat for all isomers and at different temperatures to determine the activation parameters.

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

G cluster_SN2 S-N-2 Reaction Pathway Reactants Chloropentanoic Acid Ester + Nucleophile TransitionState [Transition State] Reactants->TransitionState Attack of Nucleophile Products Substituted Pentanoic Acid Ester + Cl- TransitionState->Products Departure of Leaving Group

Caption: Generalized SN2 reaction pathway.

G cluster_Hydrolysis Ester Hydrolysis Pathway (Base-Catalyzed) Ester Chloropentanoic Acid Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Hydroxide OH- Hydroxide->Tetrahedral Carboxylate Chloropentanoate Tetrahedral->Carboxylate Collapse of Intermediate Alkoxide Alkoxide Tetrahedral->Alkoxide Alcohol Alcohol Alkoxide->Alcohol Protonation

Caption: Base-catalyzed ester hydrolysis mechanism.

G cluster_NGP Neighboring Group Participation in 4-Chloropentanoic Acid Start 4-Chloropentanoate Cyclic Lactone Intermediate Start->Cyclic Intramolecular SN2 Attack Product gamma-Valerolactone Cyclic->Product Ring Closure

Caption: NGP leading to γ-valerolactone formation.

Conclusion

The isomeric position of the chlorine atom in chloropentanoic acid esters is a critical determinant of their reactivity. While theoretical principles provide a robust framework for predicting the relative rates of nucleophilic substitution and hydrolysis, as well as the potential for intramolecular cyclization, experimental validation is essential for specific applications. The provided protocols offer a starting point for researchers to quantify these isomeric effects, enabling more precise control over synthetic outcomes and a deeper understanding of the structure-reactivity relationships in this important class of compounds.

References

A Comparative Guide to Byproduct Quantification in 2,2-Dichloropentanoic Acid Synthesis via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,2-dichloropentanoic acid, a valuable building block in pharmaceutical and chemical industries, can be achieved through various synthetic routes. The purity of the final product is paramount, necessitating a thorough understanding and quantification of byproducts. This guide provides a comparative analysis of two common synthetic pathways, detailing potential byproduct formation and providing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for their quantification. This information is critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API) or chemical intermediate.

Comparison of Synthetic Routes and Associated Byproducts

Two primary methods for the synthesis of this compound are the direct chlorination of pentanoic acid, often via a Hell-Volhard-Zelinsky (HVZ) type reaction, and the oxidation of 2,2-dichloropentanal (B1597636). Each route presents a unique byproduct profile that can be quantitatively assessed by GC-MS.

Table 1: Comparison of Synthetic Routes for this compound and Anticipated Byproducts

FeatureRoute 1: Chlorination of Pentanoic Acid Route 2: Oxidation of 2,2-Dichloropentanal
Reaction Pentanoic Acid + Cl₂ (with PCl₃ catalyst)2,2-Dichloropentanal + Oxidizing Agent (e.g., HNO₃)
Primary Product This compoundThis compound
Major Expected Byproducts 2-Chloropentanoic Acid, Unreacted Pentanoic AcidUnreacted 2,2-Dichloropentanal
Hypothetical Yield ~75-85%~87%[1]
Hypothetical Purity (Pre-purification) 80-90%>95%
Key Advantages Readily available starting material.High theoretical yield and potentially higher initial purity.
Key Disadvantages Formation of mono- and other polychlorinated species.Starting aldehyde may not be as readily available.

Note: The yield and purity values are hypothetical and representative for the purpose of comparison. Actual results may vary based on specific reaction conditions.

Experimental Protocols

A standardized GC-MS protocol is essential for the accurate quantification of this compound and its byproducts from either synthetic route. Due to the low volatility of carboxylic acids, a derivatization step to form methyl esters is required prior to GC-MS analysis.

Sample Preparation and Derivatization (Methylation)
  • Sample Collection: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL screw-cap vial.

  • Internal Standard: Add 1 mL of a 1 mg/mL internal standard solution (e.g., methyl heptadecanoate in methanol) to the vial.

  • Derivatization Reagent: Add 2 mL of 5% HCl in methanol (B129727) (methanolic HCl).

  • Reaction: Securely cap the vial and heat at 60°C for 1 hour in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 2 mL of n-hexane and 2 mL of deionized water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to ensure clear phase separation.

  • Sample for Analysis: Carefully transfer the upper hexane (B92381) layer containing the methyl esters to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Table 2: Representative GC-MS Data for Derivatized Byproducts

Compound (as Methyl Ester)Expected Retention Time (min)Key Mass Fragments (m/z)
Methyl Pentanoate~5.5116, 88, 74, 59
Methyl 2-Chloropentanoate~7.2150, 115, 88, 55
Methyl 2,2-Dichloropentanoate~8.9184, 149, 121, 87
2,2-Dichloropentanal (as diethyl acetal)~9.5198, 153, 125, 75

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions. The aldehyde may undergo derivatization with the methanolic HCl to form an acetal.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the synthetic and analytical workflows.

Synthesis_Comparison cluster_route1 Route 1: Chlorination cluster_route2 Route 2: Oxidation Pentanoic Acid Pentanoic Acid Chlorination (PCl3, Cl2) Chlorination (PCl3, Cl2) Pentanoic Acid->Chlorination (PCl3, Cl2) Crude Product 1 Crude Product 1 Chlorination (PCl3, Cl2)->Crude Product 1 GC-MS Analysis GC-MS Analysis Crude Product 1->GC-MS Analysis 2,2-Dichloropentanal 2,2-Dichloropentanal Oxidation (HNO3) Oxidation (HNO3) 2,2-Dichloropentanal->Oxidation (HNO3) Crude Product 2 Crude Product 2 Oxidation (HNO3)->Crude Product 2 Crude Product 2->GC-MS Analysis Quantified Byproducts Quantified Byproducts GC-MS Analysis->Quantified Byproducts

Caption: Comparative workflow of two synthetic routes for this compound.

GCMS_Workflow Crude Product Crude Product Derivatization (Methylation) Derivatization (Methylation) Crude Product->Derivatization (Methylation) GC Injection GC Injection Derivatization (Methylation)->GC Injection Separation (GC Column) Separation (GC Column) GC Injection->Separation (GC Column) Ionization & Fragmentation (MS) Ionization & Fragmentation (MS) Separation (GC Column)->Ionization & Fragmentation (MS) Data Analysis Data Analysis Ionization & Fragmentation (MS)->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The choice of synthetic route for this compound has a significant impact on the byproduct profile. Direct chlorination of pentanoic acid may lead to the formation of monochlorinated impurities, while the oxidation of 2,2-dichloropentanal is likely to have unreacted starting material as the primary impurity. A robust GC-MS method, incorporating a methylation derivatization step, is crucial for the accurate quantification of the target compound and its associated byproducts. The detailed protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to make informed decisions in the synthesis and quality control of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for 2,2-dichloropentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of 2,2-dichloropentanoic acid, a corrosive halogenated organic compound. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical safety goggles, a face shield, a lab coat or apron, and chemical-resistant gloves.[1] All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.

II. Primary Disposal Method: Collection for Incineration

Due to its halogenated nature, the preferred and most environmentally responsible method for disposing of this compound is through collection for licensed hazardous waste incineration.[2] Halogenated organic compounds require specialized high-temperature incineration to prevent the formation of toxic byproducts.

Experimental Protocol: Waste Collection

  • Container Selection: Use a dedicated, properly labeled, and leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Do not use metal containers.

  • Waste Segregation: this compound waste must be collected separately as a "halogenated organic waste".[2] Do not mix with non-halogenated organic solvents, strong bases, or strong oxidizing agents.[2][3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (corrosive).

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[3]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

III. Limited On-Site Treatment: Neutralization of Small Quantities

For very small quantities of purely corrosive waste (i.e., not mixed with other hazardous materials), neutralization may be a permissible on-site treatment method before drain disposal, subject to local regulations.[1][4][5] However, this is generally less preferred for halogenated compounds. Consult your institution's EHS guidelines before proceeding.

Experimental Protocol: Neutralization (for very small quantities only)

  • Preparation: Conduct the entire procedure in a chemical fume hood behind a safety shield.[1] Place a beaker containing the acidic solution in an ice-water bath to manage heat generation.

  • Dilution: Slowly add the this compound to a large volume of cold water (a dilution ratio of at least 1:10 is recommended).[1][6] Always add acid to water, never the other way around.

  • Neutralization: While stirring continuously, slowly add a dilute basic solution, such as 5% sodium hydroxide (B78521) or sodium carbonate.[1][4]

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's pH.[4]

  • Endpoint: Continue adding the basic solution until the pH is stable between 5.5 and 9.5.[1]

  • Disposal: Once neutralized, the solution may be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part neutralized solution).[1][6]

IV. Management of Spills

In the event of a spill, immediately evacuate the area and alert others. For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3] Collect the contaminated absorbent into a sealed container for disposal as halogenated organic waste. Do not use combustible materials for absorption. For larger spills, contact your institution's emergency response team.

V. Quantitative Data for Disposal
ParameterGuidelineSource
Neutralization pH Range 5.5 - 9.5[1]
Acid-to-Water Dilution Ratio (for neutralization) 1:10 (minimum)[1][6]
Neutralized Solution-to-Flush Water Ratio 1:20 (minimum)[1][6]
VI. Chemical Incompatibilities

It is crucial to avoid mixing this compound with the following substances to prevent dangerous reactions:

  • Strong oxidizing agents: May cause a vigorous, exothermic reaction.[3]

  • Strong bases: A strong exothermic reaction will occur during neutralization.

  • Metals: As a corrosive acid, it can react with metals to produce flammable hydrogen gas.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_decision Method Selection cluster_incineration Primary Method: Incineration cluster_neutralization Secondary Method: Neutralization (Use Caution) start Start: Have 2,2-dichloropentanoic acid waste for disposal ppe Don appropriate PPE (goggles, gloves, lab coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood decision Is waste pure & quantity very small? fume_hood->decision collect Collect in a labeled 'Halogenated Organic Waste' container decision->collect No (or preferred method) consult Consult institutional EHS guidelines decision->consult Yes segregate Segregate from incompatible wastes (bases, oxidizers) collect->segregate store Store in Satellite Accumulation Area segregate->store pickup Arrange for EHS hazardous waste pickup store->pickup end_incinerate End: Proper Disposal pickup->end_incinerate dilute Dilute acid in ice bath (1:10 acid to water) consult->dilute neutralize Slowly add dilute base while stirring dilute->neutralize monitor Monitor pH until stable between 5.5 and 9.5 neutralize->monitor drain Flush down drain with excess water (1:20) monitor->drain end_neutralize End: Proper Disposal drain->end_neutralize

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2,2-Dichloropentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2,2-dichloropentanoic acid is critical for ensuring laboratory safety and procedural accuracy. This document provides immediate, actionable information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to mitigate risks associated with this corrosive and hazardous chemical.

Immediate Safety and Hazard Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation of vapors or mists can lead to chemical burns in the respiratory tract, and ingestion can cause burns to the gastrointestinal tract.[1] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to prevent any direct contact.

Hazard Classification:

Hazard CategoryDescription
Skin Corrosion/Irritation Causes severe skin burns.[1]
Eye Damage/Irritation Causes serious eye damage.[1]
Acute Toxicity (Inhalation) May cause chemical burns to the respiratory tract.[1]
Acute Toxicity (Oral) Causes gastrointestinal tract burns.[1]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the most critical barriers against exposure. The following table outlines the minimum required PPE for handling this compound.

Required Personal Protective Equipment:

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles and a face shield.[1][2][3]OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hands Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[4]Consult glove manufacturer's resistance chart.
Body Chemical-resistant apron or coveralls over a fastened lab coat.[1][2][5]Ensure complete coverage.
Respiratory A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if there is a risk of inhalation.[1]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]
Feet Closed-toe, chemical-resistant shoes.[2]Footwear should prevent penetration by chemicals.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood and Spill Kit prep_ppe->prep_setup handle_transport Transport Chemical in Secondary Containment prep_setup->handle_transport handle_weigh Weigh/Measure in Fume Hood handle_transport->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disp_collect Collect Halogenated Organic Waste cleanup_ppe->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Satellite Accumulation Area disp_label->disp_store

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required PPE as specified in the table above.

    • Ensure a chemical fume hood is operational and a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate or calcium carbonate) is readily accessible.[4]

  • Handling:

    • When transporting the chemical, always use a secondary container to prevent spills.[4][5]

    • All weighing and measuring of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

    • When diluting, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction.[4]

    • Perform all experimental procedures within the fume hood.

  • Cleanup and Decontamination:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic acid, it requires specific disposal procedures.

Waste Management Protocol:

cluster_waste Waste Segregation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal waste_id Identify as Halogenated Organic Waste waste_collect Collect in a Designated, Labeled, and Compatible Container waste_id->waste_collect storage_area Store in a Designated Satellite Accumulation Area waste_collect->storage_area storage_contain Use Secondary Containment storage_area->storage_contain disp_request Request Pickup by Environmental Health and Safety (EHS) storage_contain->disp_request

Caption: Disposal workflow for this compound waste.

Disposal Steps:

  • Segregation: Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.[6][7][8]

  • Collection: Collect all waste containing this compound in a designated, properly labeled, and chemically compatible waste container.[9] The container should be kept closed when not in use.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[9]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[5][10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10] Halogenated organic compounds are typically incinerated at high temperatures.[8]

By adhering to these detailed protocols, researchers can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.